tert-butyl 2-(4-hydroxybutoxy)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxybutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFKYYCMLFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of tert-butyl 2-(4-hydroxybutoxy)acetate
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 2-(4-hydroxybutoxy)acetate, a valuable bifunctional molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the prevalent synthetic methodologies, with a primary focus on the Williamson ether synthesis, offering insights into reaction optimization for achieving desired selectivity. Furthermore, detailed protocols for purification and characterization are presented to ensure the attainment of a highly pure final product.
Introduction: Significance and Applications
Tert-butyl 2-(4-hydroxybutoxy)acetate is a molecule of interest in organic synthesis due to its versatile bifunctional nature. It incorporates a hydroxyl group, which can undergo further functionalization, and a tert-butyl protected carboxylic acid. The tert-butyl ester serves as a robust protecting group, stable under a variety of reaction conditions, yet readily cleavable under acidic conditions. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Its applications can be found in the development of prodrugs and biodegradable polymers where the introduction of a hydrolyzable ether linkage is desirable.[1]
Synthetic Strategies: A Mechanistic Perspective
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate is most commonly achieved via the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide.[2][3][4] The core transformation for this specific synthesis involves the reaction of 1,4-butanediol with an appropriate tert-butyl acetate derivative bearing a leaving group.
The Williamson Ether Synthesis: The Primary Route
The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion attacks an alkyl halide in a single concerted step. For the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, the retrosynthetic analysis points to two primary starting materials: 1,4-butanediol and tert-butyl bromoacetate.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Alkyl Halide: Tert-butyl bromoacetate is an excellent choice as the electrophile. The bromine atom is a good leaving group, and the adjacent primary carbon is sterically unhindered, which is ideal for an SN2 reaction.[2] Using a primary alkyl halide minimizes the competing elimination (E2) reaction, which is a common side reaction with secondary and tertiary halides.
-
Generation of the Alkoxide: The reaction is initiated by the deprotonation of one of the hydroxyl groups of 1,4-butanediol to form an alkoxide. A strong base is required for this step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction mixture.
-
The Challenge of Mono-alkylation: A significant challenge in this synthesis is achieving selective mono-alkylation of the symmetrical 1,4-butanediol. The formation of the dialkylated byproduct, tert-butyl 2-(4-(2-(tert-butoxy)-2-oxoethoxy)butoxy)acetate, is a competing reaction.
Strategies to Favor Mono-alkylation:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of 1,4-butanediol relative to tert-butyl bromoacetate. By Le Châtelier's principle, this drives the equilibrium towards the formation of the mono-substituted product.
-
Controlled Addition of Base: Using only a slight excess of the base (e.g., 1.1 equivalents relative to the bromoacetate) can also help to limit the formation of the dialkoxide of 1,4-butanediol.
Alternative Approach: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to traditional Williamson ether synthesis.[5] In this methodology, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the alkoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.
Advantages of PTC:
-
Milder Reaction Conditions: PTC often allows for the use of less harsh bases, such as aqueous sodium hydroxide, and can be performed at lower temperatures.
-
Simplified Workup: The separation of the catalyst can be more straightforward than removing excess strong bases.
-
Improved Yields: By facilitating the reaction between two immiscible reactants, PTC can lead to higher reaction rates and yields.
Detailed Experimental Protocol: Williamson Ether Synthesis
This section provides a step-by-step methodology for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,4-Butanediol | 90.12 | 40.6 g (39.8 mL) | 0.45 | 5.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 3.96 g | 0.099 | 1.1 |
| tert-Butyl Bromoacetate | 195.05 | 17.55 g (13.2 mL) | 0.09 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Saturated Ammonium Chloride Solution | - | 100 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Alkoxide Formation: Anhydrous THF (150 mL) and 1,4-butanediol (40.6 g) are added to the flask. The solution is cooled to 0 °C in an ice bath. Sodium hydride (3.96 g of a 60% dispersion) is added portion-wise over 30 minutes, allowing for the evolution of hydrogen gas to be controlled. The mixture is then stirred at room temperature for one hour.
-
Addition of Alkyl Halide: A solution of tert-butyl bromoacetate (17.55 g) in anhydrous THF (100 mL) is added dropwise to the reaction mixture over one hour at room temperature.
-
Reaction Monitoring: The reaction is heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) until the starting material (tert-butyl bromoacetate) is consumed (typically 4-6 hours).
-
Workup:
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL) to decompose any unreacted sodium hydride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[6]
-
Purification Strategies
The crude product obtained from the synthesis will contain the desired tert-butyl 2-(4-hydroxybutoxy)acetate, unreacted 1,4-butanediol, and potentially the dialkylated byproduct. Purification is crucial to isolate the target compound with high purity.
Column Chromatography
Column chromatography is the most effective method for purifying the product from the excess diol and the more nonpolar dialkylated byproduct.[7]
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of tert-butyl 2-(4-hydroxybutoxy)acetate by column chromatography.
Detailed Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. Elution can be started with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) to elute any nonpolar impurities, followed by a gradual increase in the polarity (e.g., to 50:50 hexane:ethyl acetate) to elute the desired product. The more polar 1,4-butanediol will remain on the column or elute at a much higher polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified tert-butyl 2-(4-hydroxybutoxy)acetate as a colorless oil.
Distillation (Alternative for Large Scale)
For larger-scale purifications, fractional distillation under reduced pressure can be considered. However, the boiling points of the desired product and the starting diol may be close, requiring an efficient fractional distillation column.
Characterization of the Final Product
Confirmation of the structure and purity of the synthesized tert-butyl 2-(4-hydroxybutoxy)acetate is essential. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.95 | s | 2H | -O-CH₂ -COO- |
| ~3.65 | t | 2H | -CH₂ -OH |
| ~3.50 | t | 2H | -O-CH₂ -(CH₂)₂- |
| ~1.70 | m | 4H | -(CH₂)₂-CH₂ -CH₂ - |
| 1.48 | s | 9H | -C(CH₃ )₃ |
| ~2.50 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O |
| ~81.5 | -C (CH₃)₃ |
| ~70.0 | -O-C H₂-COO- |
| ~69.5 | -O-C H₂-(CH₂)₂- |
| ~62.5 | -C H₂-OH |
| ~29.0 | -O-CH₂-C H₂- |
| ~28.0 | -C(C H₃)₃ |
| ~26.0 | -CH₂-C H₂-OH |
Note: The predicted chemical shifts are based on analogous structures and may vary slightly.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~1150 | Strong | C-O stretch (ether and ester) |
Note: The presence of a broad O-H stretch and a strong C=O stretch are key diagnostic peaks.
Conclusion
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate is a practical undertaking for a moderately skilled organic chemist. The Williamson ether synthesis, particularly when employing a significant excess of 1,4-butanediol, provides a reliable route to the desired mono-alkylated product. For enhanced efficiency and milder conditions, phase-transfer catalysis presents a compelling alternative. Rigorous purification by column chromatography is essential to obtain the product in high purity. The structural identity and purity can be confidently confirmed through a combination of NMR and IR spectroscopy. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize and purify this versatile chemical building block.
References
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from Utah Tech University website: [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
- Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., ... & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 463-475.
- Preparation of tert-butyl acetate. (n.d.).
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Protecting Groups. (n.d.). Retrieved January 20, 2026, from [Link]
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Williamson Ether Synthesis. (2014, October 24). Retrieved January 20, 2026, from Master Organic Chemistry website: [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved January 20, 2026, from Chemistry Steps website: [Link]
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Protecting Groups – A Necessary Evil? (n.d.). Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to tert-Butyl 2-(4-hydroxybutoxy)acetate: Physicochemical Properties and Synthetic Insights
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of tert-butyl 2-(4-hydroxybutoxy)acetate, a bifunctional molecule of interest in organic synthesis, particularly within the pharmaceutical and polymer sciences. The document collates available data on its molecular structure, predicted physicochemical parameters, and its role as a synthetic intermediate. While comprehensive experimental data remains limited in publicly accessible literature, this guide synthesizes the available information to provide a foundational understanding for researchers. Methodologies for the experimental determination of key properties such as lipophilicity (LogP) and chemical stability are also detailed to empower researchers in further characterization of this compound.
Introduction
tert-Butyl 2-(4-hydroxybutoxy)acetate (CAS No. 475086-57-8) is a chemical intermediate possessing two key functional groups: a primary hydroxyl group and a tert-butyl ester.[1][2] This unique combination allows for selective chemical modifications, making it a versatile building block in the synthesis of more complex molecules.[2] Its applications are noted in the preparation of pharmaceuticals and biodegradable polymers, where the introduction of a hydrolyzable ester linkage is often a desirable feature.[2] This guide aims to consolidate the currently available physicochemical data for this compound and to provide a framework for its further experimental investigation.
Molecular and Physicochemical Properties
A summary of the fundamental molecular and predicted physicochemical properties of tert-butyl 2-(4-hydroxybutoxy)acetate is presented in Table 1. It is important to note that much of the available data is based on computational predictions and awaits experimental verification.
Table 1: Molecular and Predicted Physicochemical Properties of tert-Butyl 2-(4-hydroxybutoxy)acetate
| Property | Value | Source |
| CAS Number | 475086-57-8 | [1] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [1] |
| Boiling Point | 291.5 ± 20.0 °C (Predicted) | [1] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.05 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for tert-butyl 2-(4-hydroxybutoxy)acetate are not widely published in peer-reviewed literature, its structure suggests a straightforward synthesis. A plausible synthetic route would involve the reaction of a suitable starting material with a tert-butyl acetate derivative. The presence of both a primary alcohol and a sterically hindered ester allows for a range of subsequent chemical transformations. The hydroxyl group can undergo oxidation, esterification, or etherification, while the tert-butyl ester provides a protecting group that is generally stable to many reaction conditions but can be removed under acidic conditions.
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, this section outlines standard methodologies for the determination of critical physicochemical parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a crucial parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A standard and reliable method for its determination is the shake-flask method followed by quantification.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
Sample Preparation: Accurately weigh a known amount of tert-butyl 2-(4-hydroxybutoxy)acetate and dissolve it in the n-octanol-saturated water phase to create a stock solution of known concentration.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in water] )
Diagram: Workflow for Shake-Flask LogP Determination
Caption: A conceptual diagram illustrating the key components of a pharmaceutical stability study.
Safety and Handling
Conclusion
tert-Butyl 2-(4-hydroxybutoxy)acetate is a promising synthetic intermediate with potential applications in pharmaceutical and materials science. This guide has consolidated the currently available, albeit limited, physicochemical information for this compound. A significant opportunity exists for researchers to contribute to the body of knowledge by conducting and publishing experimental determinations of its properties, including spectroscopic data, melting and boiling points, solubility profiles, LogP, and stability. The provided experimental frameworks are intended to facilitate these future investigations.
References
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A Spectroscopic Guide to tert-Butyl 2-(4-hydroxybutoxy)acetate: Elucidating Molecular Structure
This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-butyl 2-(4-hydroxybutoxy)acetate, a bifunctional molecule of interest in organic synthesis and drug development. For researchers, scientists, and professionals in the pharmaceutical and chemical industries, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document synthesizes predicted spectral data based on analogous compounds, outlines detailed methodologies for data acquisition, and provides expert interpretation grounded in fundamental principles of spectroscopy.
The structural attributes of tert-butyl 2-(4-hydroxybutoxy)acetate—namely the presence of a tert-butyl ester, an ether linkage, and a primary alcohol—give rise to a distinct set of signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide will deconstruct these expected spectral features, providing a robust framework for its characterization.
Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl 2-(4-hydroxybutoxy)acetate, the ¹H NMR spectrum is anticipated to show several distinct signals, each corresponding to a unique proton environment. The interpretation of this spectrum relies on chemical shift (δ), signal multiplicity (splitting pattern), and integration (the relative number of protons).
Expected ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the sterically bulky tert-butyl group are shielded and do not couple with other protons, resulting in a characteristic singlet. |
| b | ~4.05 | Singlet (s) | 2H | The methylene protons adjacent to the ester carbonyl and the ether oxygen are deshielded by these electron-withdrawing groups. The absence of adjacent protons leads to a singlet. |
| c | ~3.65 | Triplet (t) | 2H | These methylene protons are adjacent to an ether oxygen, causing a downfield shift. They are split into a triplet by the two neighboring protons on carbon 'd'. |
| d | ~1.70 | Quintet (p) | 2H | Situated between two methylene groups, these protons will be split into a quintet by the four neighboring protons on carbons 'c' and 'e'. |
| e | ~3.70 | Triplet (t) | 2H | These methylene protons are deshielded by the adjacent hydroxyl group and are split into a triplet by the two neighboring protons on carbon 'd'. |
| f | ~2.50 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O. |
Methodology for ¹H NMR Data Acquisition:
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is critical for accurate structural elucidation.
Experimental Workflow: ¹H NMR Spectroscopy
Caption: Workflow for acquiring and processing a ¹H NMR spectrum.
Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Given the symmetry of tert-butyl 2-(4-hydroxybutoxy)acetate, eight distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | ~170 | The carbonyl carbon of the ester is significantly deshielded and appears far downfield. |
| 2 | ~82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| 3 | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear upfield. |
| 4 | ~68 | The methylene carbon adjacent to the ester carbonyl and ether oxygen is deshielded. |
| 5 | ~70 | The methylene carbon adjacent to the ether oxygen is deshielded. |
| 6 | ~29 | This methylene carbon is in a more shielded, alkane-like environment. |
| 7 | ~62 | The methylene carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |
| 8 | (Solvent) | The signal for the deuterated solvent (e.g., CDCl₃ at ~77 ppm) will also be present. |
Methodology for ¹³C NMR Data Acquisition:
The acquisition of a ¹³C NMR spectrum follows a similar workflow to ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Experimental Workflow: ¹³C NMR Spectroscopy
Caption: Key stages in ¹³C NMR data acquisition and analysis.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl 2-(4-hydroxybutoxy)acetate is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-O bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (alcohol) | 3500-3200 | Broad | The broadness is due to hydrogen bonding of the hydroxyl group. |
| C-H (sp³) | 3000-2850 | Strong | Stretching vibrations of the C-H bonds in the alkyl chain and tert-butyl group. |
| C=O (ester) | ~1735 | Strong | A strong, sharp absorption characteristic of the carbonyl stretch in an ester. |
| C-O (ester/ether) | 1300-1000 | Strong | Stretching vibrations of the C-O single bonds in the ester and ether functionalities. |
Methodology for IR Data Acquisition:
A common and straightforward method for acquiring the IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of tert-butyl 2-(4-hydroxybutoxy)acetate onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For tert-butyl 2-(4-hydroxybutoxy)acetate (Molecular Weight: 204.27 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Ion | Rationale |
| 204 | [M]⁺ | Molecular ion peak (may be weak or absent in EI). |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 147 | [M - C₄H₉]⁺ or [M - 57]⁺ | Loss of the tert-butyl group, a very common fragmentation for tert-butyl esters. |
| 101 | [M - C₄H₉O₂]⁺ | Cleavage of the ether bond. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a very abundant peak. |
Methodology for Mass Spectrometry Data Acquisition:
The choice of ionization technique (e.g., Electron Ionization, Electrospray Ionization) will influence the resulting mass spectrum.
Logical Flow: Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of tert-butyl 2-(4-hydroxybutoxy)acetate presented in this guide provides a detailed roadmap for its characterization. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this versatile bifunctional molecule. The provided methodologies offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results. This foundational understanding is critical for the successful application of tert-butyl 2-(4-hydroxybutoxy)acetate in the synthesis of complex molecular architectures and the development of novel therapeutics.
References
An In-depth Technical Guide to the Solubility of tert-Butyl 2-(4-hydroxybutoxy)acetate in Common Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 2-(4-hydroxybutoxy)acetate (CAS No. 475086-57-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive analysis, detailed experimental protocols for quantitative determination, and an understanding of the underlying physicochemical principles.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that profoundly influences the viability of a chemical entity in numerous applications, from reaction kinetics and purification to formulation and bioavailability in pharmaceutical sciences. For a molecule like tert-butyl 2-(4-hydroxybutoxy)acetate, which possesses both polar and non-polar functionalities, understanding its behavior in various solvent systems is paramount for its effective utilization as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.[1] This guide provides a foundational understanding and practical methodologies for assessing and leveraging the solubility of this versatile compound.
Physicochemical Profile of tert-Butyl 2-(4-hydroxybutoxy)acetate
A thorough understanding of a molecule's structural and electronic properties is the cornerstone of predicting its solubility. The principle of "like dissolves like" is a fundamental concept in chemistry, suggesting that substances with similar polarities are more likely to be soluble in one another.[2]
tert-Butyl 2-(4-hydroxybutoxy)acetate is a bifunctional molecule featuring:
-
A polar hydroxyl (-OH) group , capable of acting as a hydrogen bond donor and acceptor.
-
An ester functional group (-COO-) , which is polar and can act as a hydrogen bond acceptor.
-
A non-polar tert-butyl group and a butoxy spacer , which contribute to the molecule's lipophilic character.
Table 1: Physicochemical Properties of tert-Butyl 2-(4-hydroxybutoxy)acetate
| Property | Value | Source |
| CAS Number | 475086-57-8 | [1] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [3] |
| Boiling Point | 291.5 ± 20.0 °C (Predicted) | [3] |
| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.05 ± 0.10 (Predicted) | [3] |
The presence of both hydrophilic (hydroxyl and ester) and hydrophobic (tert-butyl and butoxy) regions suggests that tert-butyl 2-(4-hydroxybutoxy)acetate will exhibit a nuanced solubility profile, with good solubility in polar aprotic and protic organic solvents, and limited solubility in highly non-polar or aqueous systems.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure and the "like dissolves like" principle, a qualitative prediction of the solubility of tert-butyl 2-(4-hydroxybutoxy)acetate in a range of common laboratory solvents is presented below. These predictions are intended to guide solvent selection for synthesis, purification, and formulation development.
Table 2: Predicted Qualitative Solubility of tert-Butyl 2-(4-hydroxybutoxy)acetate
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Highly Soluble | The hydroxyl group of methanol can hydrogen bond with both the hydroxyl and ester groups of the solute. |
| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. |
| Acetone | Polar Aprotic | Highly Soluble | The polar carbonyl group of acetone can interact with the polar groups of the solute. |
| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, it shares structural similarities and can engage in dipole-dipole interactions. |
| Dichloromethane | Moderately Polar | Soluble | Its dipole moment allows for favorable interactions with the polar functionalities of the solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is favorable. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a poor solvent for the polar functional groups of the solute. |
| Hexane | Non-polar | Insoluble | As a non-polar alkane, it is unlikely to effectively solvate the polar regions of the molecule. |
| Water | Polar Protic | Sparingly Soluble | While the hydroxyl and ester groups can interact with water, the non-polar hydrocarbon portions of the molecule will limit its overall solubility. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative predictions, a rigorous experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of tert-butyl 2-(4-hydroxybutoxy)acetate in a given solvent at a specific temperature.[4][5][6]
Materials and Equipment
-
tert-Butyl 2-(4-hydroxybutoxy)acetate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2 mL) of each test solvent.
-
Add an excess amount of tert-butyl 2-(4-hydroxybutoxy)acetate to each vial to ensure a saturated solution is formed. The presence of undissolved solid is necessary.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as equilibrium is approached.[6]
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of tert-butyl 2-(4-hydroxybutoxy)acetate of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or GC).
-
Dilute the filtered sample with a known volume of a suitable solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample under the same conditions as the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
Logical Framework for Solvent Selection
The choice of solvent is a critical decision in any chemical process. The following diagram illustrates a logical approach to selecting an appropriate solvent system for tert-butyl 2-(4-hydroxybutoxy)acetate based on the intended application.
Caption: Decision-making flowchart for solvent selection.
Safety Considerations
When handling tert-butyl 2-(4-hydroxybutoxy)acetate and the organic solvents mentioned in this guide, it is imperative to adhere to standard laboratory safety protocols. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and consulting the Safety Data Sheet (SDS) for each chemical for specific hazard information.[7][8][9][10]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of tert-butyl 2-(4-hydroxybutoxy)acetate. By understanding its physicochemical properties, researchers can make informed predictions about its behavior in various organic solvents. The detailed experimental protocol provided offers a robust method for obtaining quantitative solubility data, which is essential for the successful design and implementation of chemical processes involving this compound. The logical frameworks for solvent selection and safety considerations further equip scientists with the necessary tools for its effective and safe application.
References
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An In-depth Technical Guide to the Thermal Stability of tert-butyl 2-(4-hydroxybutoxy)acetate
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of tert-butyl 2-(4-hydroxybutoxy)acetate. Due to the absence of extensive public data on this specific molecule, this guide synthesizes information from analogous structures—namely tert-butyl esters and glycol ethers—to predict potential degradation pathways and outline a robust, multi-technique experimental approach for empirical validation. We detail the theoretical underpinnings of thermal decomposition for the constituent functional groups and provide field-proven, step-by-step protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical methodology for assessing the thermal hazards and stability profile of this and structurally related compounds.
Introduction: Predicting Stability in the Absence of Direct Data
The molecule's stability is predicted to be governed by two primary functionalities:
-
The tert-butyl ester group: This group is known to be susceptible to thermal decomposition, typically via an elimination reaction to form isobutylene and the corresponding carboxylic acid. This process can be catalyzed by acidic or basic impurities.
-
The ether linkage: Ethers are generally considered thermally stable but can undergo decomposition at elevated temperatures, often through radical-mediated pathways.[1] The presence of a terminal hydroxyl group may influence these pathways.
This guide provides the necessary theoretical background and experimental protocols to rigorously test these hypotheses, enabling a comprehensive assessment of the compound's thermal stability for applications in research and development.
Theoretical Foundations of Thermal Decomposition
A predictive understanding of how tert-butyl 2-(4-hydroxybutoxy)acetate will behave under thermal stress is crucial for designing meaningful experiments. The decomposition is unlikely to be a single-step event but rather a cascade of reactions involving its key functional groups.
The Vulnerability of the tert-Butyl Ester
The tert-butyl ester is often the most thermally labile part of such molecules. Its decomposition typically proceeds through a well-documented elimination reaction, yielding isobutylene and the corresponding carboxylic acid. This reaction is facilitated by the formation of a stable tertiary carbocation intermediate.
-
Predicted Decomposition Pathway 1: Ester Pyrolysis
-
Initiation: Thermal energy induces the cleavage of the carbon-oxygen bond of the tert-butyl group.
-
Products: Isobutylene (a flammable gas) and 2-(4-hydroxybutoxy)acetic acid.
-
Catalysis: This degradation can be autocatalytic, as the acidic product can accelerate the decomposition of the remaining ester.[2][3]
-
Stability of the Hydroxybutoxy Ether Moiety
Ethers are generally more thermally robust than tert-butyl esters. Their decomposition often occurs at higher temperatures and can proceed through complex radical chain mechanisms.[1][4] The presence of the terminal hydroxyl group could potentially lead to intramolecular reactions, such as cyclization or dehydration, at elevated temperatures. Glycol ethers are noted to be thermally stable at typical use temperatures but can oxidize at elevated temperatures, with decomposition products including aldehydes, ketones, and organic acids.[5]
-
Predicted Decomposition Pathway 2: Ether Cleavage
-
Initiation: Homolytic cleavage of a C-O or C-C bond at high temperatures.
-
Products: A complex mixture of smaller, volatile molecules. The specific products depend on the decomposition conditions (e.g., atmosphere).
-
A Multi-Faceted Approach to Experimental Thermal Analysis
No single technique can provide a complete picture of thermal stability. A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) is essential for a thorough evaluation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is the primary tool for determining the onset temperature of decomposition (Td) and quantifying mass loss events.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is often performed using the Curie point of known magnetic standards.[6]
-
Sample Preparation: Place 5-10 mg of tert-butyl 2-(4-hydroxybutoxy)acetate into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate is a common starting point for screening studies.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8][9] It is crucial for identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events, which are not always associated with mass loss. A significant exotherm is a critical indicator of a potential thermal runaway hazard.[10]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated pan. Hermetically seal the pan to contain any pressure generated during decomposition.
-
Atmosphere: Use a static or slow-purge inert atmosphere (nitrogen).
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow versus temperature. Identify the onset temperature of any exothermic or endothermic events and integrate the peak area to determine the enthalpy of the transition (ΔH).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample's exothermic activity under near-adiabatic conditions (no heat loss to the surroundings).[11][12] This technique is the gold standard for simulating a worst-case thermal runaway scenario in a reactor or storage vessel.[13]
-
Instrument Setup: Calibrate the ARC thermocouples and pressure transducer.
-
Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a robust, spherical sample bomb (e.g., titanium or Hastelloy C).
-
Test Program (Heat-Wait-Seek):
-
Heat: Increase the sample temperature in small steps (e.g., 5 °C).
-
Wait: Hold the temperature constant for a stabilization period (e.g., 15 minutes).
-
Seek: Monitor the sample for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument enters adiabatic mode.
-
-
Adiabatic Tracking: Once an exotherm is detected, the instrument's heaters match the sample temperature, ensuring all generated heat contributes to a further temperature increase. The test continues until the reaction is complete or the pressure limit is reached.
-
Data Analysis: Plot temperature and pressure as a function of time. From this data, derive critical safety parameters such as the onset temperature of self-heating, the adiabatic temperature rise (ΔTad), and the Time to Maximum Rate (TMR).[13]
Data Interpretation and Synthesis
The data from TGA, DSC, and ARC must be synthesized to build a comprehensive thermal stability profile.
| Parameter | TGA | DSC | ARC |
| Primary Measurement | Mass Change | Heat Flow | Temperature & Pressure |
| Key Outputs | Onset of Decomposition (Td) | Onset of Exotherm (To), Enthalpy (ΔH) | Onset of Self-Heating, ΔTad, TMR |
| Atmosphere | Controlled Purge (Inert/Oxidative) | Inert (typically) | Self-Generated |
| Heating Mode | Dynamic Ramp | Dynamic Ramp | Adiabatic (during exotherm) |
-
Correlating Onset Temperatures: Compare the Td from TGA with the To from DSC and the onset of self-heating from ARC. A close correlation suggests that the initial decomposition event is exothermic and involves mass loss.
-
Quantifying the Hazard: The enthalpy of decomposition (ΔH) from DSC provides a measure of the total energy released. The ARC data, particularly the self-heating rate and TMR, quantifies the rate of energy release under adiabatic conditions, which is critical for assessing runaway potential.
-
Gaseous Byproducts: The pressure data from ARC indicates the generation of non-condensable gases. A significant pressure rise, likely due to the formation of isobutylene from ester decomposition, must be considered in process safety design.
Conclusion
While direct literature on the thermal stability of tert-butyl 2-(4-hydroxybutoxy)acetate is sparse, a robust safety and stability assessment can be constructed through a systematic, multi-technique approach. By predicting decomposition pathways based on analogous structures and validating these predictions with empirical data from TGA, DSC, and ARC, researchers and drug development professionals can confidently determine the safe operating and storage limits for this compound. The primary anticipated thermal hazard is the decomposition of the tert-butyl ester group, leading to the evolution of flammable isobutylene gas and a potentially autocatalytic exothermic reaction. The protocols and interpretive framework provided in this guide offer a comprehensive methodology for quantifying this and other potential thermal liabilities.
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CAMEO Chemicals. tert-BUTYL ACETATE. National Oceanic and Atmospheric Administration (NOAA). Link
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MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Link
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PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Link
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Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]]*. Link
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A Technical Guide to the Applications of Bifunctional Molecules with Hydroxyl and Protected Carboxyl Groups
Introduction
In the landscape of modern chemistry and drug development, molecules that possess multiple, distinct reactive centers are indispensable tools. Among these, bifunctional molecules featuring a hydroxyl (-OH) group and a protected carboxylic acid (-COOH) group represent a cornerstone of synthetic strategy. The intrinsic reactivity of a hydroxyl group as a nucleophile, paired with a temporarily masked, latently reactive carboxyl group, provides chemists with a powerful handle for sequential, controlled chemical transformations. This "orthogonality"—the ability to selectively react one functional group while the other remains inert—is the key to their utility.[1]
This guide provides an in-depth exploration of these versatile molecules. We will delve into the fundamental principles that make them effective, their synthesis, and their critical applications in polymer chemistry, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these molecules for creating advanced materials and therapeutics.
Core Concepts: The Power of Orthogonal Functionality
A bifunctional molecule's value lies in the differential reactivity of its functional groups.[2] In this case, the hydroxyl group is typically available for immediate reaction, while the carboxylic acid is rendered unreactive through the attachment of a "protecting group."[3]
The Hydroxyl Group: A Versatile Nucleophile
The hydroxyl group is a primary alcohol, making it an excellent nucleophile for a variety of reactions, including:
-
Esterification: Reacting with carboxylic acids or acyl chlorides to form esters.
-
Etherification: Forming ethers through reactions like the Williamson ether synthesis.
-
Polymerization Initiator: Acting as the starting point for ring-opening polymerizations (ROP) to create polyesters and other polymers.[4]
The Carboxyl Group and the Necessity of Protection
Carboxylic acids are acidic and can participate in acid-base reactions or act as nucleophiles once deprotonated.[1] To prevent unwanted side reactions during transformations targeting the hydroxyl group, the carboxyl group is "protected," most commonly by converting it into an ester.[5][6] This protection is a critical step that ensures chemoselectivity.[7]
The choice of protecting group is dictated by the overall synthetic plan, as it must remain stable during reactions at the hydroxyl group and be removable under conditions that do not harm the newly formed structure. This concept is known as an orthogonal protecting group strategy .[7][8]
Table 1: Common Carboxyl Protecting Groups and Deprotection Conditions
| Protecting Group | Structure | Common Deprotection Conditions | Key Features & Causality |
| Methyl Ester | -COOCH₃ | Saponification (e.g., LiOH, NaOH) or strong acid (e.g., H₂SO₄).[9][10] | Robust and simple to form. Base-mediated hydrolysis is common but can be harsh, potentially affecting other base-labile groups in the molecule. |
| Benzyl Ester (Bn) | -COOCH₂Ph | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[9] | Removed under very mild, neutral conditions. This is ideal for molecules sensitive to acids or bases. The choice of a benzyl group is causal to the need to avoid harsh pH conditions. |
| tert-Butyl Ester (t-Bu) | -COOC(CH₃)₃ | Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA).[1][9] | Stable to bases and hydrogenolysis, providing orthogonality with benzyl groups. Cleavage relies on the formation of the stable tert-butyl cation, making it highly selective. |
| Silyl Esters (e.g., TMS) | -COOSi(CH₃)₃ | Mild acid, base, or fluoride ion sources (e.g., TBAF).[9] | Very labile and easily removed. Often used for temporary protection during a short sequence of reactions where robust protection is not required. |
Key Applications and Field-Proven Insights
The unique architecture of these bifunctional molecules makes them ideal building blocks, monomers, and linkers across several scientific disciplines.
Polymer Chemistry: Building Blocks for Biodegradable Polyesters
Hydroxy acids are the fundamental monomers for producing some of the most important biodegradable polymers, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA).[11][12] Direct self-condensation of hydroxy acids can be challenging and often yields low molecular weight polymers.[11][13]
Experience-Driven Insight: A more controlled and effective method is the ring-opening polymerization (ROP) of cyclic diester monomers (lactides, glycolides) derived from these hydroxy acids.[4] However, for creating specialized functional polymers, a protected hydroxy acid can be used as an initiator. The hydroxyl group initiates the polymerization of a cyclic ester, growing a polymer chain. After polymerization, the protecting group on the terminal carboxyl unit is removed, yielding a polyester with a single, reactive carboxylic acid at one end—a "macromonomer" ready for further conjugation.[14] This approach offers precise control over the final polymer structure.[15]
Diagram: Polymer Synthesis via ROP Initiation
Caption: Workflow for synthesizing an end-functionalized polyester.
Drug Delivery and Bioconjugation: The Art of Linking
Bifunctional molecules are extensively used as "linkers" or "spacers" to connect different molecular entities, such as a drug payload to a targeting ligand (e.g., an antibody) to create an Antibody-Drug Conjugate (ADC).[16][17]
Trustworthiness in Design: A well-designed linker is not just a passive connector; its properties are critical to the conjugate's success.[18] The process typically involves:
-
Activation & Conjugation: The hydroxyl group of the linker is reacted with a component, for example, a polymer like polyethylene glycol (PEG).
-
Deprotection: The carboxyl protecting group is removed.
-
Payload Attachment: The now-free carboxylic acid is activated (e.g., with EDC/NHS chemistry) and reacted with an amine group on a drug or antibody, forming a stable amide bond.[16]
This sequential approach prevents self-polymerization or unwanted side reactions, ensuring the final conjugate is well-defined.[19] The choice of linker and its attachment chemistry is crucial for the stability, solubility, and release characteristics of the therapeutic.[20]
Diagram: Bioconjugation Workflow
Caption: General workflow for creating a bioconjugate using a bifunctional linker.
Materials Science: Tailoring Surface Properties
The functional groups of these molecules can be used to modify surfaces, altering their chemical and physical properties like hydrophilicity or biocompatibility.[21] For instance, they can be used to create self-assembled monolayers (SAMs) on surfaces like gold or silica.[22][23]
Authoritative Grounding: The typical strategy involves a third functional group, such as a thiol (-SH) or silane, to anchor the molecule to the surface. Once anchored, the exposed hydroxyl and protected carboxyl groups can be further modified. The hydroxyl group might be used to attach bulky side chains, while the deprotected carboxyl group can be used to immobilize proteins or other biomolecules.[21] This layered functionalization allows for the creation of highly complex and tailored surfaces for applications in biosensors, medical implants, and chromatography.[24][25]
Experimental Protocols
The following protocols are illustrative examples grounded in established chemical principles.
Protocol 1: Synthesis of a Benzyl-Protected Hydroxy Acid (Exemplified by 4-Hydroxybutanoic Acid)
This protocol describes the protection of a carboxyl group as a benzyl ester while leaving the hydroxyl group free.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-hydroxybutanoic acid (1.0 eq) and benzyl alcohol (1.1 eq) in a suitable solvent like toluene (approx. 0.5 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Wash the organic solution sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel) to yield the pure benzyl 4-hydroxybutanoate.
-
Validation: Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 2: Deprotection of Benzyl 4-hydroxybutanoate
This protocol demonstrates the removal of the benzyl protecting group via hydrogenolysis to regenerate the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the benzyl-protected hydroxy acid (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C) catalyst (approx. 5-10% by weight).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir the mixture vigorously. Monitor the reaction's progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected 4-hydroxybutanoic acid.
-
Validation: Confirm the removal of the benzyl group via ¹H NMR (disappearance of aromatic protons).
Future Outlook
The application of bifunctional molecules with hydroxyl and protected carboxyl groups continues to expand. Innovations in protecting group chemistry are yielding strategies that are even milder and more selective.[26][27] In drug development, these molecules are central to the design of sophisticated systems like Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity to induce protein degradation.[28][29] As the demand for precisely engineered polymers, targeted therapeutics, and functional materials grows, the strategic use of these versatile chemical synthons will undoubtedly play an ever more critical role.
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Title: Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options Source: Polymer Chemistry (RSC Publishing) URL: [Link]
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Title: Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery Source: PubMed URL: [Link]
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Title: Bifunctional linkers Source: CD Biosynsis URL: [Link]
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Title: 13.10: Protecting Groups in Organic Synthesis Source: Chemistry LibreTexts URL: [Link]
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Title: Protection and deprotection of carboxylic acid Source: Slideshare URL: [Link]
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The Strategic Utility of tert-Butyl 2-(4-hydroxybutoxy)acetate in Modern Organic Synthesis: A Technical Guide
Abstract
In the landscape of contemporary organic synthesis, the demand for versatile and strategically designed building blocks is paramount for the efficient construction of complex molecular architectures. This technical guide provides an in-depth exploration of tert-butyl 2-(4-hydroxybutoxy)acetate, a bifunctional molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. We will dissect its synthesis, elucidate its key chemical attributes, and present a comprehensive overview of its applications, particularly as a flexible linker in advanced modalities such as Proteolysis Targeting Chimeras (PROTACs) and as a foundational component in PEGylation strategies. This document aims to serve as a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation.
Introduction: The Architectural Advantage of Bifunctionality
tert-Butyl 2-(4-hydroxybutoxy)acetate (CAS No. 475086-57-8) is a linear, aliphatic molecule distinguished by the presence of two key functional groups: a primary alcohol and a tert-butyl protected carboxylic acid. This strategic arrangement offers synthetic chemists a powerful tool for sequential and selective chemical transformations. The primary hydroxyl group serves as a nucleophilic handle for a variety of coupling reactions, while the sterically hindered tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This orthogonal reactivity is the cornerstone of its utility as a building block in multi-step syntheses.
Table 1: Physicochemical Properties of tert-Butyl 2-(4-hydroxybutoxy)acetate
| Property | Value | Reference |
| CAS Number | 475086-57-8 | [1] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Appearance | Colorless Liquid (Predicted) | [2] |
| Boiling Point | 291.5±20.0 °C (Predicted) | [2] |
| Density | 1.016±0.06 g/cm³ (Predicted) | [2] |
Synthesis of tert-Butyl 2-(4-hydroxybutoxy)acetate: A Practical Approach
The most direct and efficient synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate is achieved through the mono-etherification of 1,4-butanediol with a suitable tert-butyl acetate derivative, typically tert-butyl bromoacetate. This reaction is a classic example of the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers.[3]
Reaction Mechanism: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism.[4] In the context of synthesizing our target molecule, the reaction involves the deprotonation of one of the hydroxyl groups of 1,4-butanediol to form an alkoxide. This is typically achieved using a strong base. The resulting nucleophilic alkoxide then attacks the electrophilic carbon of tert-butyl bromoacetate, displacing the bromide leaving group and forming the desired ether linkage.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
-
1,4-Butanediol
-
tert-Butyl bromoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 1,4-butanediol (excess, e.g., 5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents relative to tert-butyl bromoacetate) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the mono-alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-(4-hydroxybutoxy)acetate as a colorless oil.
Spectroscopic Characterization
While a publicly available, fully interpreted spectrum for tert-butyl 2-(4-hydroxybutoxy)acetate is not readily found, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[5]
Table 2: Predicted Spectroscopic Data for tert-Butyl 2-(4-hydroxybutoxy)acetate
| Spectroscopy | Expected Features |
| ¹H NMR | A prominent singlet around δ 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Multiplets for the methylene protons of the butoxy chain, with those adjacent to the oxygen atoms shifted downfield. A broad singlet corresponding to the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester around δ 170 ppm. A signal for the quaternary carbon of the tert-butyl group around δ 81 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. Signals for the four distinct methylene carbons of the butoxy chain. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ characteristic of the C=O stretching of the ester. C-O stretching bands in the region of 1050-1250 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group ([M-57]⁺). |
Applications in Advanced Organic Synthesis
The bifunctional nature of tert-butyl 2-(4-hydroxybutoxy)acetate makes it an invaluable building block in several areas of modern organic synthesis, most notably in the construction of linkers for PROTACs and in the synthesis of PEGylated molecules.
Role as a Flexible Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The nature of the linker is critical to the efficacy of the PROTAC, influencing the formation and stability of the ternary complex.[7]
tert-Butyl 2-(4-hydroxybutoxy)acetate is an excellent starting material for the synthesis of flexible, ether-based linkers. The hydroxyl group can be derivatized to couple with either the target protein ligand or the E3 ligase ligand, while the protected carboxylic acid can be deprotected and activated for coupling to the other binding moiety.
Figure 1: Workflow for utilizing tert-butyl 2-(4-hydroxybutoxy)acetate in PROTAC synthesis.
Application in PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides.[8] This modification can improve the pharmacokinetic properties of the drug, such as increasing its solubility, extending its circulation half-life, and reducing its immunogenicity.[9]
tert-Butyl 2-(4-hydroxybutoxy)acetate can serve as a heterobifunctional linker to attach PEG chains to a drug molecule. The hydroxyl group can be used to initiate the polymerization of ethylene oxide to grow a PEG chain, or it can be coupled to a pre-formed PEG chain. The carboxylic acid, after deprotection, provides the point of attachment to the drug molecule.
Figure 2: Workflow for the use of tert-butyl 2-(4-hydroxybutoxy)acetate in PEGylation.
Selective Deprotection of the tert-Butyl Ester
A critical step in the application of tert-butyl 2-(4-hydroxybutoxy)acetate is the selective removal of the tert-butyl ester protecting group without affecting other sensitive functionalities in the molecule, including the newly formed linkages. The tert-butyl ester is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.
Recommended Deprotection Protocol
Reagents:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester-protected compound in dichloromethane.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting carboxylic acid can often be used in the next step without further purification.
It is important to note that while this method is generally effective, the specific conditions may need to be optimized depending on the substrate. For molecules containing other acid-labile protecting groups, alternative deprotection strategies, such as using milder Lewis acids, may be necessary.[10]
Conclusion
tert-Butyl 2-(4-hydroxybutoxy)acetate has emerged as a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, combining a readily derivatizable hydroxyl group with a robustly protected carboxylic acid, provides a powerful platform for the construction of complex molecules. As demonstrated in this guide, its application in the synthesis of PROTAC linkers and in PEGylation strategies highlights its significance in the development of next-generation therapeutics. The synthetic and deprotection protocols provided herein offer a practical foundation for researchers and drug development professionals to harness the full potential of this strategic molecular scaffold.
References
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A Technical Guide to tert-butyl 2-(4-hydroxybutoxy)acetate: A Versatile Monomer for Novel Functional Polymers in Drug Development
Abstract
This technical guide provides an in-depth exploration of tert-butyl 2-(4-hydroxybutoxy)acetate, a bifunctional monomer poised for significant impact in the design of advanced, biodegradable polymers for pharmaceutical and biomedical applications. While direct polymerization studies of this specific monomer are nascent, its inherent chemical functionalities—a primary hydroxyl group and a protected carboxylic acid—present clear and compelling pathways for the synthesis of novel polyesters with tunable properties. This document will elucidate the synthesis of the monomer, explore its potential in ring-opening polymerization (ROP) and polycondensation reactions, detail post-polymerization modifications, and discuss the prospective applications of the resulting polymers in drug delivery and regenerative medicine. This guide is intended for researchers, polymer chemists, and drug development professionals seeking to leverage innovative monomers for the creation of next-generation biomaterials.
Introduction: The Need for Functional Monomers in Biomedical Polymers
The development of biodegradable polymers has revolutionized drug delivery and tissue engineering. Materials such as poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) have seen widespread use due to their biocompatibility and tunable degradation profiles. However, the next generation of biomedical polymers requires greater functionality to enable capabilities like targeted drug delivery, stimuli-responsive release, and bioactive scaffolding. This necessitates the design of monomers that can impart specific chemical handles onto the polymer backbone.
tert-butyl 2-(4-hydroxybutoxy)acetate emerges as a highly promising candidate in this context. Its structure uniquely combines a nucleophilic hydroxyl group, suitable for initiating polymerization or participating in condensation reactions, with a tert-butyl protected carboxylic acid. This protected acid group remains inert during polymerization and can be selectively deprotected post-synthesis to yield a reactive carboxylic acid, ideal for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.[1] This dual functionality offers a straightforward route to producing functional, biodegradable polyesters with high potential for customization.
Physicochemical Properties of tert-butyl 2-(4-hydroxybutoxy)acetate
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 475086-57-8 | [2] |
| Molecular Formula | C₁₀H₂₀O₄ | [2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) |
Synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate
While several synthetic routes can be envisioned, a common approach for synthesizing similar hydroxy-esters involves the protection of a diol followed by esterification, or the esterification of a pre-existing hydroxy acid. A plausible and efficient synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate can be adapted from established organic chemistry principles.[3][4]
Proposed Synthetic Pathway
A likely two-step synthesis would involve the mono-protection of 1,4-butanediol followed by esterification with tert-butyl bromoacetate.
Caption: Proposed synthetic pathway for tert-butyl 2-(4-hydroxybutoxy)acetate.
Detailed Experimental Protocol
Step 1: Mono-protection of 1,4-butanediol
This step is crucial to prevent di-esterification in the subsequent step. A common protecting group for this purpose is the trityl group, which can be selectively introduced on one of the primary hydroxyls.
-
Dissolve 1,4-butanediol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trityl chloride (1 equivalent) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-tritylated 1,4-butanediol.
Step 2: Esterification with tert-butyl bromoacetate
-
Dissolve the mono-tritylated 1,4-butanediol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back to 0 °C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected monomer.
Step 3: Deprotection of the Trityl Group
-
Dissolve the protected monomer in a mixture of dichloromethane (DCM) and methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a mild base, such as sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the final product, tert-butyl 2-(4-hydroxybutoxy)acetate.
Polymerization Strategies
The bifunctional nature of tert-butyl 2-(4-hydroxybutoxy)acetate allows for its incorporation into polyesters through two primary routes: as an initiator for ring-opening polymerization or as a co-monomer in polycondensation reactions.
Role as a Functional Initiator in Ring-Opening Polymerization (ROP)
The primary hydroxyl group of tert-butyl 2-(4-hydroxybutoxy)acetate makes it an excellent functional initiator for the ROP of cyclic esters such as L-lactide, glycolide, and ε-caprolactone.[6][7] This approach allows for the synthesis of well-defined block copolymers with a functional group at one end of the polymer chain.
Caption: ROP of a cyclic ester initiated by tert-butyl 2-(4-hydroxybutoxy)acetate.
4.1.1. Mechanism of ROP Initiation
The most common mechanism for the ROP of cyclic esters using a hydroxyl-containing initiator and a catalyst like stannous octoate [Sn(Oct)₂] is the coordination-insertion mechanism.[8][9]
-
Initiator Activation: The catalyst activates the hydroxyl group of the initiator, making it more nucleophilic.
-
Monomer Coordination: The carbonyl oxygen of the cyclic ester coordinates to the catalyst.
-
Nucleophilic Attack: The activated hydroxyl group of the initiator attacks the carbonyl carbon of the cyclic ester, leading to the opening of the ring.
-
Propagation: The newly formed hydroxyl-terminated chain end continues to react with more cyclic ester monomers, propagating the polymer chain.
4.1.2. Experimental Protocol for ROP of L-lactide
-
Dry L-lactide and tert-butyl 2-(4-hydroxybutoxy)acetate under vacuum at 40-50 °C for 24 hours.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of L-lactide.
-
Dissolve the L-lactide in anhydrous toluene.
-
Add the initiator, tert-butyl 2-(4-hydroxybutoxy)acetate, via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Add the catalyst solution (e.g., stannous octoate in toluene) via syringe. The monomer-to-catalyst ratio will influence the polymerization rate.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 110-130 °C for L-lactide polymerization).[10]
-
Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Monitor the conversion of the monomer by taking aliquots and analyzing them via ¹H NMR.
-
After the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the crude polymer in a suitable solvent like dichloromethane (DCM).
-
Precipitate the polymer by adding the solution dropwise to a non-solvent, such as cold methanol.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
Polycondensation
tert-butyl 2-(4-hydroxybutoxy)acetate can also undergo self-polycondensation or co-polycondensation with other hydroxy acids or diols and dicarboxylic acids.[11] However, achieving high molecular weight polymers through polycondensation can be challenging due to the need for stoichiometric balance and the efficient removal of condensation byproducts (e.g., water).
Post-Polymerization Modification: Deprotection of the tert-Butyl Ester
A key advantage of using tert-butyl 2-(4-hydroxybutoxy)acetate as a monomer is the ability to deprotect the tert-butyl ester group after polymerization to reveal a free carboxylic acid. This carboxylic acid can then be used for conjugation with various molecules.[12]
Caption: Post-polymerization deprotection and drug conjugation workflow.
5.1. Deprotection Protocol
The tert-butyl ester is labile to acidic conditions, and trifluoroacetic acid (TFA) is commonly used for its efficient removal.[11][13]
-
Dissolve the polymer with the tert-butyl ester group in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 50:50 v/v mixture of TFA and DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by taking aliquots and analyzing them via ¹H NMR, looking for the disappearance of the tert-butyl signal.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Redissolve the polymer in a minimal amount of a suitable solvent and precipitate it in a non-solvent (e.g., cold diethyl ether or hexane) to remove any residual TFA.
-
Filter and dry the deprotected polymer under vacuum.
Properties and Applications of the Resulting Polymers
Polymers synthesized using tert-butyl 2-(4-hydroxybutoxy)acetate are expected to be biodegradable aliphatic polyesters. Their properties can be tailored by the choice of the co-monomer in ROP or polycondensation. For instance, using L-lactide as a co-monomer will result in a more rigid and crystalline polymer, while ε-caprolactone will yield a more flexible and amorphous material. The degradation rate of these polymers will be influenced by the hydrophilicity and the ester bond density.[14]
The presence of the pendant carboxylic acid group after deprotection opens up a wide range of applications in drug development:
-
Drug Conjugation: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to form amide bonds with amine-containing drugs, creating polymer-drug conjugates for controlled release.
-
Targeted Delivery: Targeting ligands, such as peptides or antibodies, can be attached to the polymer to enhance its accumulation at specific sites in the body.
-
Hydrogel Formation: The carboxylic acid groups can be used as crosslinking points to form biodegradable hydrogels for drug encapsulation and release.
-
Bioactive Scaffolds: The functional groups can be used to immobilize growth factors or other signaling molecules to create bioactive scaffolds for tissue engineering.
Conclusion
tert-butyl 2-(4-hydroxybutoxy)acetate represents a valuable and versatile monomer for the synthesis of novel functional and biodegradable polymers. Its unique bifunctional nature provides a straightforward and efficient route to introduce reactive handles into polyester backbones. The ability to control the polymer architecture through ROP and to perform post-polymerization modifications makes this monomer a powerful tool for developing advanced materials for a wide range of biomedical applications, particularly in the field of targeted drug delivery and regenerative medicine. Further research into the direct polymerization of this monomer and the characterization of the resulting homopolymers and copolymers is warranted to fully unlock its potential.
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Taresco, V., et al. (2020). Functional initiators for the ring-opening polymerization of polyesters and polycarbonates: An overview. Research Explorer - The University of Manchester. Retrieved from [Link]
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SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in tert-Butyl 2-(4-hydroxybutoxy)acetate
Introduction: A Molecule of Versatile Potential
In the landscape of modern drug discovery and fine chemical synthesis, the strategic manipulation of bifunctional molecules is paramount. tert-Butyl 2-(4-hydroxybutoxy)acetate stands as a key intermediate, possessing a primary hydroxyl group and a sterically hindered tert-butyl ester. This unique combination offers a versatile platform for the synthesis of complex molecular architectures, including prodrugs and biodegradable polymers.[1] The reactivity of the terminal hydroxyl group, in the presence of the ester functionality, presents both opportunities and challenges in synthetic design. This guide provides an in-depth exploration of the hydroxyl group's reactivity in this molecule, offering field-proven insights and detailed protocols for its selective transformation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of tert-butyl 2-(4-hydroxybutoxy)acetate is fundamental to predicting its reactivity and monitoring transformations.
| Property | Value |
| CAS Number | 475086-57-8 |
| Molecular Formula | C₁₀H₂₀O₄ |
| Molecular Weight | 204.26 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group at approximately 1.4-1.5 ppm. The methylene protons adjacent to the hydroxyl group and the ether oxygen will exhibit distinct multiplets in the 3.5-4.0 ppm region.
-
¹³C NMR: The carbon spectrum will display a quaternary carbon for the tert-butyl group around 80-82 ppm and a carbonyl carbon for the ester at approximately 170-172 ppm. The carbons of the butoxy chain will appear in the aliphatic region.
-
FT-IR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and a strong, sharp peak around 1730-1740 cm⁻¹ due to the C=O stretching of the ester.
Navigating the Reactivity Landscape: The Hydroxyl Group as a Synthetic Handle
The primary hydroxyl group in tert-butyl 2-(4-hydroxybutoxy)acetate is a nucleophilic center and a site for various chemical transformations. The presence of the bulky tert-butyl ester can influence the accessibility of this group and may require careful selection of reagents and reaction conditions to achieve high selectivity and yield.
Oxidation: Controlled Conversion to Aldehydes and Carboxylic Acids
The oxidation of the primary hydroxyl group offers a gateway to aldehydes and carboxylic acids, which are valuable intermediates for further functionalization.
To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are essential.[2] TEMPO-mediated oxidation is a highly effective method for this transformation, known for its high chemoselectivity for primary alcohols in the presence of other functional groups like esters.[3][4][5][6]
Mechanism Insight: The reaction proceeds via an oxoammonium ion, which is the active oxidant. The bulky TEMPO radical is regenerated in the catalytic cycle. The mild conditions preserve the ester functionality.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).
-
Add TEMPO (0.1 eq.) and N-methylimidazole (0.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS, 1.5 eq.) in DCM.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by silica gel column chromatography.
Caption: TEMPO-catalyzed oxidation workflow.
For the conversion to the corresponding carboxylic acid, stronger oxidizing agents or a two-step, one-pot procedure can be employed. A convenient method involves an initial TEMPO-catalyzed oxidation to the aldehyde, followed by in-situ oxidation with sodium chlorite.[7]
Experimental Protocol: One-Pot Oxidation to Carboxylic Acid
-
Follow the TEMPO-catalyzed oxidation protocol as described above.
-
Once the aldehyde formation is complete (as indicated by TLC), add a solution of sodium chlorite (2.0 eq.) and sodium dihydrogen phosphate (2.0 eq.) in water.
-
Stir the biphasic mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
-
Purify by column chromatography or recrystallization.
Esterification and Etherification: Building Molecular Complexity
The nucleophilic nature of the hydroxyl group allows for the formation of new ester and ether linkages, enabling the attachment of various molecular fragments.
The Steglich esterification is a mild and effective method for forming esters from alcohols and carboxylic acids, particularly when dealing with acid-sensitive substrates.[8][9][10] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
-
Dissolve the carboxylic acid (1.2 eq.) and tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq.) in anhydrous acetonitrile (15 mL).[11]
-
Add DMAP (0.1 eq.) and EDC (1.5 eq.).
-
Stir the reaction at room temperature for 12-24 hours. For primary alcohols, the reaction can be gently heated to 40 °C to increase the rate.[11]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.
-
Purify by silica gel column chromatography.
Caption: Steglich esterification workflow.
The Williamson ether synthesis and the Mitsunobu reaction are two common methods for forming ethers from alcohols.
Williamson Ether Synthesis: This classic Sɴ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[12][13][14][15][16] To favor substitution over elimination, primary alkyl halides are preferred. The presence of the ester in the starting material is generally well-tolerated under these conditions.
Experimental Protocol: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere, dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the desired primary alkyl halide (1.1 eq.) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[17][18][19][20] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: Mitsunobu Etherification
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq.), the desired phenol or other acidic nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the ether product.
Activation for Nucleophilic Substitution: The Tosylation Approach
To enhance the leaving group ability of the hydroxyl group for subsequent nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate.[21][22][23] This is a robust and widely used strategy in organic synthesis.
Mechanism Insight: The alcohol attacks the electrophilic sulfur atom of tosyl chloride, and a base, typically pyridine or triethylamine, neutralizes the liberated HCl. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.
Experimental Protocol: Tosylation
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq.) in anhydrous DCM (10 volumes) and cool to 0 °C.[24][25]
-
Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[24][25]
-
A catalytic amount of DMAP can be added to accelerate the reaction.[26]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours, monitoring by TLC.[24][26]
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate, and brine.[24][25][26]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate.
-
Purify by column chromatography on silica gel.[24]
Caption: Two-step activation and substitution workflow.
The resulting tosylate is a versatile intermediate that can undergo Sɴ2 reactions with a wide range of nucleophiles, such as azides, amines, and thiols, to introduce diverse functionalities.[27]
Conclusion: A Versatile Building Block for Innovation
tert-Butyl 2-(4-hydroxybutoxy)acetate, with its strategically placed hydroxyl and ester functionalities, offers a rich platform for chemical exploration. The selective transformation of the hydroxyl group, as detailed in this guide, opens avenues for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. By understanding the principles behind each reaction and adhering to robust experimental protocols, researchers can effectively harness the synthetic potential of this valuable intermediate.
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An In-Depth Technical Guide to the Stability of the Ether Linkage in tert-butyl 2-(4-hydroxybutoxy)acetate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of a molecule's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides a detailed analysis of the chemical stability of tert-butyl 2-(4-hydroxybutoxy)acetate, with a specific focus on the integrity of its ether linkage. As a bifunctional molecule possessing both an ether and a tert-butyl ester, its degradation profile presents a compelling case study in intramolecular reactivity and the strategic design of stability-indicating assays.
Molecular Architecture and Intrinsic Stability Considerations
The structure of tert-butyl 2-(4-hydroxybutoxy)acetate comprises a primary alcohol, a dialkyl ether, and a tert-butyl ester. Each of these functional groups exhibits distinct susceptibilities to chemical degradation, which must be considered both independently and in concert.
Figure 1: Chemical structure of tert-butyl 2-(4-hydroxybutoxy)acetate, highlighting the key functional groups.
The ether linkage, being a dialkyl ether, is generally considered chemically robust and resistant to a wide range of reagents.[1] However, its stability can be compromised under strongly acidic conditions.[2][3] The tert-butyl ester, on the other hand, is notoriously sensitive to acid-catalyzed hydrolysis due to the formation of a stable tert-butyl carbocation intermediate.[4][5] This inherent difference in lability is a critical factor in predicting the degradation pathways of the molecule.
Forced Degradation Studies: A Strategic Approach
To experimentally probe the stability of tert-butyl 2-(4-hydroxybutoxy)acetate, a series of forced degradation studies are essential.[6][7] These studies, also known as stress testing, intentionally subject the molecule to harsh conditions to accelerate degradation and identify potential degradation products.[8][9] This information is invaluable for developing stability-indicating analytical methods and for understanding the molecule's intrinsic chemical behavior.[10]
A well-designed forced degradation study for this molecule would encompass the following stress conditions:
-
Acidic Hydrolysis: Exposure to strong mineral acids (e.g., HCl, H₂SO₄) to probe the lability of both the ether and ester functionalities.
-
Basic Hydrolysis: Treatment with strong bases (e.g., NaOH, KOH) to assess the stability of the ester and ether linkages under alkaline conditions.
-
Oxidative Degradation: Exposure to oxidizing agents (e.g., H₂O₂) to investigate the potential for oxidation, particularly at the ether linkage or the primary alcohol.
-
Thermal Degradation: Heating the compound to evaluate its stability at elevated temperatures.
-
Photolytic Degradation: Exposing the compound to UV and visible light to assess its photostability.
Caption: Experimental workflow for forced degradation studies.
Mechanistic Insights into Degradation Pathways
Acid-Catalyzed Degradation: A Tale of Two Functional Groups
Under acidic conditions, both the ether and the tert-butyl ester are susceptible to cleavage. However, their mechanisms and relative rates of degradation are expected to differ significantly.
Tert-Butyl Ester Hydrolysis: The acid-catalyzed hydrolysis of the tert-butyl ester is anticipated to be the primary degradation pathway.[11] This reaction proceeds via an A-Al-1 mechanism, involving protonation of the carbonyl oxygen followed by the departure of the stable tert-butyl carbocation.[5]
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Ether Linkage Cleavage: The cleavage of the ether linkage under acidic conditions is also possible but generally requires more forcing conditions (higher acid concentration and/or temperature) compared to tert-butyl ester hydrolysis.[2][12] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion (e.g., Cl⁻).[3][13] Given the structure, cleavage could occur at either C-O bond of the ether. SN2 attack at the less hindered primary carbon would yield 1,4-butanediol and tert-butyl 2-chloroacetate. SN1 cleavage is less likely due to the instability of the resulting primary carbocation.
Predicted Outcome: It is highly probable that under mild acidic conditions, selective cleavage of the tert-butyl ester will occur, leaving the ether linkage intact. More aggressive acidic stress may lead to the cleavage of both functional groups.
Base-Catalyzed Degradation: Saponification Dominates
Under basic conditions, the primary degradation pathway is expected to be the saponification of the tert-butyl ester.[14] This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and 1,4-butanediol.[15]
Ethers are generally stable to basic conditions, and cleavage of the ether linkage is not anticipated under typical basic hydrolysis stress conditions.[1][16]
Oxidative Degradation
The ether linkage could be susceptible to oxidative degradation, potentially forming hydroperoxides upon exposure to radical initiators or strong oxidizing agents. The primary alcohol is also a potential site for oxidation to an aldehyde or carboxylic acid.
Thermal and Photolytic Degradation
The stability of the molecule under thermal and photolytic stress will depend on the overall molecular structure and the presence of any chromophores. While the molecule does not contain obvious light-absorbing groups, photolytic degradation can still occur.[9] Thermal stress can provide the activation energy for various degradation reactions.[9]
In Vitro Metabolic Stability
In the context of drug development, understanding the metabolic stability of a compound is crucial.[17][18] The primary sites of metabolism are often the liver, and in vitro assays using liver microsomes or hepatocytes can provide valuable insights into a compound's metabolic fate.[19][20][21]
For tert-butyl 2-(4-hydroxybutoxy)acetate, potential metabolic pathways include:
-
Ester Hydrolysis: Esterases present in the plasma and liver can hydrolyze the tert-butyl ester to the corresponding carboxylic acid.
-
Ether Cleavage: While less common for simple alkyl ethers, cytochrome P450 enzymes can catalyze the oxidative cleavage of ether bonds.[22][23][24][25]
-
Oxidation of the Primary Alcohol: Alcohol dehydrogenases can oxidize the primary alcohol to an aldehyde and subsequently to a carboxylic acid.
Caption: Workflow for assessing in vitro metabolic stability.
Experimental Protocols
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of tert-butyl 2-(4-hydroxybutoxy)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak using a photodiode array (PDA) detector and calculate the mass balance to account for all degradation products.
-
Characterization of Degradants: Use LC-MS/MS to determine the mass of the degradation products and propose their structures. Isolate major degradants for definitive structure elucidation by NMR.
Protocol for In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add tert-butyl 2-(4-hydroxybutoxy)acetate (final concentration, e.g., 1 µM) to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Summary of Predicted Stability
The following table summarizes the predicted stability of the ether and tert-butyl ester functionalities in tert-butyl 2-(4-hydroxybutoxy)acetate under various stress conditions.
| Stress Condition | Ether Linkage Stability | tert-Butyl Ester Stability | Primary Degradation Pathway |
| Mild Acidic | Stable | Labile | Ester Hydrolysis |
| Strong Acidic | Labile | Labile | Ester and Ether Cleavage |
| Basic | Stable | Labile | Saponification |
| Oxidative | Potentially Labile | Stable | Ether Oxidation/Cleavage |
| Metabolic | Potentially Labile | Labile | Ester Hydrolysis |
Conclusion
The stability of tert-butyl 2-(4-hydroxybutoxy)acetate is a nuanced interplay between its ether and tert-butyl ester functionalities. The tert-butyl ester is predicted to be the more labile group, particularly under acidic and basic conditions, as well as in the presence of metabolic enzymes. The ether linkage, while generally robust, may be susceptible to cleavage under harsh acidic or oxidative conditions. A comprehensive understanding of these degradation pathways, elucidated through rigorous forced degradation and metabolic stability studies, is critical for the successful development of any pharmaceutical product containing this molecule. The experimental protocols outlined in this guide provide a robust framework for obtaining this essential stability information.
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Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131-6133. [Link]
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Methodological & Application
protocol for the synthesis of "tert-butyl 2-(4-hydroxybutoxy)acetate"
Application Notes and Protocols for Researchers
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, a valuable bifunctional intermediate in organic synthesis. The synthetic strategy is centered on the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This guide will elaborate on the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The causality behind experimental choices, comprehensive safety protocols, and methods for purification and characterization are thoroughly addressed to support researchers in academic and industrial settings.
Introduction and Synthetic Strategy
Tert-butyl 2-(4-hydroxybutoxy)acetate is a versatile chemical building block possessing both a primary alcohol and a protected carboxylic acid functionality. This unique structure makes it a useful intermediate for the synthesis of more complex molecules, such as pharmaceuticals, prodrugs, and biodegradable polymers.[1] The tert-butyl ester group serves as a stable protecting group that can be selectively removed under acidic conditions, while the terminal hydroxyl group allows for further functionalization.
The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic SN2 reaction that forms an ether from an alkoxide and an alkyl halide.[2][3][4] The reaction proceeds by the nucleophilic attack of a deprotonated alcohol on a primary alkyl halide. For the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, the most logical and efficient approach involves the mono-alkylation of 1,4-butanediol with tert-butyl bromoacetate.
Retrosynthetic Analysis:
Caption: Retrosynthetic disconnection of the target molecule.
To favor the desired mono-alkylation product and suppress the formation of the di-substituted byproduct, 1,4-butanediol is used in a significant molar excess.
Reaction Mechanism
The synthesis proceeds via a two-step SN2 mechanism.[4]
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of 1,4-butanediol, forming a sodium alkoxide intermediate. This step is typically performed at a reduced temperature to control the exothermic reaction and the evolution of hydrogen gas.
-
Nucleophilic Substitution (SN2): The resulting alkoxide acts as a potent nucleophile, attacking the electrophilic α-carbon of tert-butyl bromoacetate. The reaction proceeds via a backside attack, leading to the displacement of the bromide leaving group and the formation of the new carbon-oxygen ether bond.[3][4]
Sources
Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate
Introduction: The Strategic Role of the tert-Butyl Ester Protecting Group
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount. The tert-butyl ester is a cornerstone of carboxylic acid protection strategy, prized for its steric bulk which confers stability across a wide array of chemical transformations, including reactions under basic, hydrogenolytic, and mildly acidic conditions. Its removal, or deprotection, is typically orchestrated under specific acidic conditions, offering a reliable method for unmasking the carboxylic acid at the desired synthetic juncture.
This application note provides a comprehensive, step-by-step guide for the selective deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate to yield 2-(4-hydroxybutoxy)acetic acid. The presence of a primary alcohol in the substrate necessitates a deprotection strategy that is both efficient and highly selective, leaving the hydroxyl group intact. The protocols and insights provided herein are tailored for researchers, scientists, and professionals in drug development who require robust and reproducible synthetic methodologies.
Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection
The deprotection of a tert-butyl ester using a strong acid, such as trifluoroacetic acid (TFA), proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate that is formed.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the carbon-oxygen bond between the ester oxygen and the tert-butyl group cleaves, leading to the formation of the desired carboxylic acid and a stable tert-butyl carbocation.[1] This carbocation is then quenched through deprotonation by a weak base (such as the trifluoroacetate anion), resulting in the formation of isobutylene gas, which conveniently exits the reaction mixture.[2][3] This entire process is, in principle, catalytic in the acid, though an excess is often used to ensure a reasonable reaction rate.[4]
Strategic Considerations for the Deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate
The primary challenge in the deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate is to ensure the selective cleavage of the tert-butyl ester without affecting the primary hydroxyl group. Standard acid-catalyzed deprotection conditions using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) are remarkably well-suited for this purpose. The primary alcohol is significantly less prone to acid-catalyzed elimination or substitution reactions under these conditions compared to the facile cleavage of the tert-butyl ester. Milder reagents like aqueous phosphoric acid are also known to be effective for deprotecting tert-butyl esters while tolerating other functional groups.[5]
Experimental Protocol: Deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate
This protocol details the efficient and selective removal of the tert-butyl protecting group using a standard solution of trifluoroacetic acid in dichloromethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-butyl 2-(4-hydroxybutoxy)acetate | ≥95% | Commercially Available | Starting material |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | Deprotection reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For neutralization | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | For drying | |
| Ethyl Acetate | HPLC grade | For extraction | |
| Deionized Water |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Trifluoroacetic Acid: To the stirred solution at room temperature (20-25 °C), add trifluoroacetic acid (TFA) (10.0 eq) dropwise over 5 minutes. A common and effective reaction cocktail is a 1:1 mixture of DCM and TFA.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] For TLC analysis, use a suitable eluent system (e.g., ethyl acetate/hexanes 1:1) and visualize the spots using an appropriate stain (e.g., potassium permanganate). The reaction is typically complete within 1-4 hours.
-
Work-up - Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and excess TFA.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of organic layer) and then with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to neutralize any remaining acid. Caution should be exercised during the bicarbonate wash due to CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-hydroxybutoxy)acetic acid.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel using a gradient of methanol in dichloromethane can be employed.
Visual Workflow of the Deprotection Process
Caption: Workflow for the deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate.
Analytical Characterization
The successful deprotection can be confirmed by a suite of analytical techniques:
-
¹H NMR: Disappearance of the singlet corresponding to the tert-butyl protons (typically around 1.4-1.5 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: Disappearance of the signals corresponding to the quaternary carbon and methyl carbons of the tert-butyl group.
-
Mass Spectrometry: Observation of the molecular ion corresponding to the deprotected carboxylic acid.
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a characteristic C=O stretch (typically 1700-1725 cm⁻¹).
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient TFA or reaction time. | Add additional TFA and continue to monitor the reaction. Gentle warming (to ~40 °C) can also be considered, though room temperature is usually sufficient. |
| Side Product Formation | Although unlikely for this substrate, prolonged reaction times or elevated temperatures could potentially lead to side reactions involving the primary alcohol. | Adhere to the recommended reaction time and temperature. If side products are observed, consider using a milder deprotection reagent such as aqueous phosphoric acid.[5] |
| Difficult Purification | The product is a polar, potentially water-soluble molecule. | During the aqueous work-up, ensure thorough extraction with a suitable organic solvent like ethyl acetate. If the product remains in the aqueous layer, acidification followed by extraction may be necessary. For very polar products, reverse-phase chromatography can be an effective purification method.[8] |
Conclusion
The deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate using trifluoroacetic acid in dichloromethane is a robust and highly selective method for obtaining the corresponding carboxylic acid. The protocol outlined in this application note provides a reliable and reproducible procedure for researchers in the fields of organic synthesis and drug development. By understanding the underlying mechanism and adhering to the detailed experimental steps, scientists can confidently execute this critical synthetic transformation.
References
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Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
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- Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045–9050.
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Application Notes and Protocols: Ring-Opening Polymerization of α-(tert-Butoxycarbonylmethoxy)-ε-caprolactone for Advanced Drug Delivery Platforms
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of a specialized monomer, derived from "tert-butyl 2-(4-hydroxybutoxy)acetate," in ring-opening polymerization (ROP) to generate functionalized aliphatic polyesters. We will detail a robust synthetic pathway to the key cyclic ester monomer, α-(tert-butoxycarbonylmethoxy)-ε-caprolactone, followed by in-depth protocols for its organocatalytic ROP. Furthermore, this guide will cover the characterization of the resulting polymer, poly(α-(tert-butoxycarbonylmethoxy)-ε-caprolactone), and the subsequent post-polymerization modification to unmask pendant carboxylic acid groups. These resulting functional polymers are of significant interest to researchers, scientists, and drug development professionals for their potential in creating sophisticated drug delivery systems, functional biomaterials, and advanced nanotechnology platforms.
Introduction: The Strategic Advantage of Pendant-Functionalized Polyesters
Aliphatic polyesters, such as poly(ε-caprolactone) (PCL), are cornerstones in the development of biodegradable and biocompatible materials for biomedical applications.[1] Their excellent safety profile, tunable degradation kinetics, and mechanical properties have led to their widespread use. However, the inherent hydrophobicity and lack of reactive sites on the PCL backbone can limit their utility in advanced applications that require conjugation of therapeutic agents, targeting moieties, or modulation of solubility.
The introduction of functional groups along the polyester backbone addresses these limitations directly. By employing a monomer with a protected functional group, such as the tert-butyl ester presented here, it is possible to synthesize well-defined functional polyesters via ring-opening polymerization (ROP). The tert-butyl protecting group is stable under typical ROP conditions but can be readily cleaved post-polymerization to reveal a reactive carboxylic acid. This pendant carboxylic acid group serves as a versatile handle for a multitude of bioconjugation strategies, enabling the attachment of drugs, proteins, and peptides, or for tuning the polymer's physicochemical properties.
This application note provides the necessary scientific framework and actionable protocols to empower researchers to synthesize and utilize these advanced functional polyesters.
Monomer Synthesis: From Acyclic Precursor to Polymerizable Lactone
The direct cyclization of "tert-butyl 2-(4-hydroxybutoxy)acetate" to its corresponding seven-membered lactone via intramolecular esterification is challenging.[2][3] A more reliable and higher-yielding approach is the Baeyer-Villiger oxidation of a corresponding substituted cyclohexanone.[4][5][6] This well-established reaction introduces an oxygen atom into the ring to form the desired lactone with high regioselectivity.
Proposed Synthetic Pathway
The synthesis of the target monomer, α-(tert-butoxycarbonylmethoxy)-ε-caprolactone, can be achieved in a two-step process starting from 2-chlorocyclohexanone.
Caption: Synthetic pathway to the functional caprolactone monomer.
Detailed Protocol: Synthesis of α-(tert-Butoxycarbonylmethoxy)-ε-caprolactone
Materials:
-
2-Chlorocyclohexanone
-
tert-Butyl glycolate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Protocol:
-
Etherification: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and sodium hydride. b. Cool the suspension to 0 °C and add tert-butyl glycolate dropwise. c. Allow the mixture to stir at room temperature for 30 minutes. d. Add 2-chlorocyclohexanone dropwise and allow the reaction to proceed at room temperature overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-(tert-butoxycarbonylmethoxy)cyclohexanone.
-
Baeyer-Villiger Oxidation: [6] a. Dissolve the purified 2-(tert-butoxycarbonylmethoxy)cyclohexanone in DCM in a round-bottom flask. b. Cool the solution to 0 °C and add m-CPBA portion-wise, monitoring the internal temperature. c. Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC). d. Quench the reaction by washing with saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine. e. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the final monomer, α-(tert-butoxycarbonylmethoxy)-ε-caprolactone.
Characterization: The structure and purity of the monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Ring-Opening Polymerization (ROP)
Organocatalytic ROP has emerged as a powerful technique for the synthesis of well-defined polyesters, offering excellent control over molecular weight and dispersity while being tolerant to various functional groups.[7][8][9] Here, we present a protocol using a dual hydrogen-bonding catalyst system, which has shown high activity for the ROP of functionalized lactones.
ROP Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. "Investigations into Ring-Opening Polymerization of Functionalized ϵ-Ca" by Danielle N. Coderre and Matthew K. Kiesewetter [digitalcommons.uri.edu]
- 8. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Synthesis of Functionalized Polyesters: A Detailed Guide to Utilizing "tert-butyl 2-(4-hydroxybutoxy)acetate" for Advanced Drug Delivery Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of functionalized polyesters using "tert-butyl 2-(4-hydroxybutoxy)acetate." These polymers are of significant interest in the development of advanced drug delivery systems, owing to their biocompatibility, biodegradability, and the versatility offered by their pendant functional groups. This document will delve into the synthesis of the monomer, its subsequent polymerization, and the characterization of the resulting polymer, with a focus on the scientific principles underpinning each step.
Introduction: The Promise of Functionalized Polyesters in Drug Delivery
Aliphatic polyesters, such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL), are well-established biodegradable polymers in the biomedical field.[1][2] However, their simple linear structures limit their functionality. The introduction of pendant functional groups along the polyester backbone allows for the covalent attachment of drugs, targeting ligands, or imaging agents, thereby creating sophisticated and targeted drug delivery vectors.[3][4] The use of a "protected" functional monomer, such as "tert-butyl 2-(4-hydroxybutoxy)acetate," is a key strategy. The tert-butyl ester group serves as a stable protecting group during polymerization and can be readily removed post-polymerization to reveal a reactive carboxylic acid group for subsequent bioconjugation.[5][6]
Part 1: Monomer Synthesis - "tert-butyl 2-(4-hydroxybutoxy)acetate"
The synthesis of the target monomer, tert-butyl 2-(4-hydroxybutoxy)acetate, can be efficiently achieved via a Williamson ether synthesis. This classic organic reaction forms an ether from an alcohol and an organohalide.[7][8] In this case, we will react the readily available 1,4-butanediol with tert-butyl bromoacetate.
Causality of Experimental Choices:
-
Excess 1,4-butanediol: Using a significant excess of 1,4-butanediol is crucial to favor the mono-etherification product over the di-etherified byproduct. This statistical control is a common strategy in reactions where a diol's symmetry presents a challenge.
-
Sodium Hydride (NaH) as a Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more nucleophilic alkoxide. This is essential for the subsequent SN2 reaction with the alkyl halide.[8]
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Sodium hydride reacts violently with water, and the presence of water would also consume the base and hinder the formation of the desired alkoxide.
-
Temperature Control: The initial deprotonation is typically performed at 0°C to control the exothermic reaction. The subsequent substitution reaction is then gently heated to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate
Materials:
-
1,4-butanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (5 equivalents) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add tert-butyl bromoacetate (1 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl 2-(4-hydroxybutoxy)acetate as a colorless oil.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the presence of the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
Part 2: Synthesis of Functionalized Polyester
The hydroxyl group of "tert-butyl 2-(4-hydroxybutoxy)acetate" can act as an initiator for the ring-opening polymerization (ROP) of a cyclic ester monomer, such as ε-caprolactone. This method allows for the synthesis of a polyester with a pendant tert-butyl protected carboxylic acid group at the α-chain end. Alternatively, the monomer itself can be cyclized to form a functionalized lactone, which can then be homopolymerized or copolymerized. For this guide, we will focus on the more straightforward approach of using the monomer as an initiator for the ROP of ε-caprolactone.
Causality of Experimental Choices:
-
Organocatalysis: We will employ an organocatalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), for the ROP.[3][9] Organocatalysts are often preferred over metal-based catalysts (like tin(II) octoate) in biomedical applications due to concerns about metal contamination in the final polymer.[10][11]
-
Bulk Polymerization: The polymerization will be conducted in bulk (without solvent) to maximize monomer concentration and achieve high molecular weights.
-
High Vacuum and Temperature: The reaction is performed under high vacuum and at an elevated temperature to drive the polymerization to high conversion and to remove any volatile impurities.
-
Initiator to Monomer Ratio: The ratio of the initiator ("tert-butyl 2-(4-hydroxybutoxy)acetate") to the monomer (ε-caprolactone) will determine the final molecular weight of the polymer.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
tert-butyl 2-(4-hydroxybutoxy)acetate (initiator)
-
ε-Caprolactone (monomer)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (anhydrous)
-
Methanol (cold)
-
Dichloromethane
Procedure:
-
Flame-dry a Schlenk flask under vacuum.
-
Add the desired amount of ε-caprolactone and "tert-butyl 2-(4-hydroxybutoxy)acetate" (adjust the ratio to target a specific molecular weight) to the flask.
-
Dry the mixture by stirring under high vacuum for 1-2 hours.
-
Backfill the flask with nitrogen.
-
Add the organocatalyst (DBU, typically 1-5 mol% relative to the initiator) dissolved in a small amount of anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 110-130°C and stir for 12-24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After the desired time, cool the reaction to room temperature. The polymer will solidify.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization of the Protected Polymer:
-
¹H NMR: To determine the monomer conversion and the degree of polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[12][13]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[14]
Part 3: Deprotection to Yield the Functionalized Polyester
The final step is the selective removal of the tert-butyl protecting group to unmask the pendant carboxylic acid functionality. This is typically achieved under acidic conditions.[6]
Causality of Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the tert-butyl ester without significantly degrading the polyester backbone under controlled conditions.[6]
-
Room Temperature Reaction: The deprotection is carried out at room temperature to minimize potential side reactions, such as transesterification or hydrolysis of the polyester backbone.
Experimental Protocol: Deprotection of the tert-Butyl Ester
Materials:
-
Polymer with pendant tert-butyl ester groups
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the protected polymer in dichloromethane.
-
Add trifluoroacetic acid (typically a 1:1 v/v ratio with DCM) to the polymer solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or ¹H NMR (disappearance of the tert-butyl signal).
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting residue in a small amount of dichloromethane.
-
Precipitate the deprotected polymer by adding the solution dropwise to a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Characterization of the Deprotected (Functionalized) Polymer:
-
¹H NMR: To confirm the removal of the tert-butyl group.
-
FT-IR: To confirm the appearance of the carboxylic acid (-COOH) stretching vibrations.
-
Titration: To quantify the amount of available carboxylic acid groups.
Data Presentation
| Parameter | Monomer Synthesis | Polymerization | Deprotection |
| Reaction | Williamson Ether Synthesis | Ring-Opening Polymerization | Acidolysis |
| Key Reagents | 1,4-butanediol, NaH, t-butyl bromoacetate | ε-caprolactone, DBU | Trifluoroacetic acid |
| Solvent | Anhydrous THF | Bulk (or Toluene) | Dichloromethane |
| Temperature | 0°C to reflux | 110-130°C | Room Temperature |
| Typical Yield | 60-80% | >90% | >95% |
| Key Characterization | NMR, IR, MS | NMR, GPC, DSC | NMR, IR, Titration |
Visualizations
Monomer Synthesis Workflow
Sources
- 1. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for Surface Modification using tert-butyl 2-(4-hydroxybutoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Strategic Advantage of a Bifunctional Linker in Surface Engineering
In the dynamic fields of biomaterials, drug delivery, and diagnostics, the ability to precisely control the interface between a material and its biological environment is paramount. The surface properties of a material dictate its biocompatibility, its resistance to non-specific protein adsorption (biofouling), and its capacity to interact with specific biological targets. This guide details the application of tert-butyl 2-(4-hydroxybutoxy)acetate, a bifunctional molecule, for the strategic modification of material surfaces.
While direct literature on the surface modification applications of tert-butyl 2-(4-hydroxybutoxy)acetate is not extensively available, its structure—a terminal hydroxyl group and a protected carboxylic acid—presents a versatile platform for surface engineering. The hydroxyl group serves as a reactive handle for covalent attachment to a variety of substrates, while the tert-butyl ester acts as a stable protecting group for a carboxylic acid. This latent carboxyl functionality can be deprotected under controlled conditions to introduce a negative charge or to serve as a reactive site for the subsequent immobilization of biomolecules.
This document provides a comprehensive framework for utilizing tert-butyl 2-(4-hydroxybutoxy)acetate for surface modification, drawing upon established chemical principles and protocols for analogous molecules with terminal hydroxyl groups used in creating biocompatible and functionalizable surfaces.
Core Principles: Leveraging a Dual-Functionality Molecule
The utility of tert-butyl 2-(4-hydroxybutoxy)acetate in surface modification stems from its two key functional groups:
-
Primary Hydroxyl Group (-OH): This group is the primary point of attachment to the substrate. It can react with various surface functionalities, such as silanol groups (Si-OH) on glass or silica, or be activated to react with other surfaces.
-
Protected Carboxylic Acid (-COOtBu): The tert-butyl ester provides a robust protecting group for the carboxylic acid. This is crucial to prevent side reactions during the initial surface grafting step. The tert-butyl group can be selectively removed under acidic conditions to expose the carboxylic acid, allowing for further functionalization of the surface.
This dual functionality allows for a two-stage surface modification strategy:
-
Grafting: Covalent attachment of the molecule to the substrate via its hydroxyl group.
-
Deprotection & Secondary Functionalization (Optional): Removal of the tert-butyl group to expose the carboxylic acid, which can then be used to couple proteins, peptides, small molecules, or other desired ligands.
This approach offers a high degree of control over the final surface chemistry and functionality.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for the immobilization of hydroxyl-terminated molecules on silica-based substrates. Researchers should adapt these protocols based on their specific material and experimental goals.
Substrate Preparation: The Foundation for a Successful Modification
A pristine and well-characterized substrate is critical for achieving a uniform and stable monolayer. This protocol is designed for glass or silicon wafer substrates.
Materials:
-
Glass slides or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas stream
-
Plasma cleaner or UV/Ozone cleaner (optional but recommended)
Protocol:
-
Cleaning: Immerse the substrates in Piranha solution for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Activation (Optional but Recommended): For a high density of surface silanol groups, treat the substrates with a plasma cleaner (oxygen or argon plasma) or a UV/Ozone cleaner for 5-10 minutes. This step creates a hydrophilic, reactive surface.
Surface Grafting of tert-butyl 2-(4-hydroxybutoxy)acetate
This protocol describes the covalent attachment of the molecule to the activated silica surface.
Materials:
-
Cleaned and activated substrates
-
tert-butyl 2-(4-hydroxybutoxy)acetate
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
An appropriate catalyst, such as dibutyltin dilaurate (for polyurethane formation with isocyanate-activated surfaces) or a suitable acid/base catalyst for direct esterification with surface hydroxyls (less common for direct silica grafting). For this protocol, we will assume a more robust silanization approach by first modifying the surface with an amine-terminated silane.
A More Robust Two-Step Grafting Protocol:
A more reliable method involves first functionalizing the surface with an amine-terminated silane, followed by reaction with the hydroxyl group of tert-butyl 2-(4-hydroxybutoxy)acetate after converting it to a more reactive species. For simplicity and a more direct approach, we will outline a hypothetical direct grafting method, while acknowledging that optimization would be required. A more practical approach would involve a linker.
Hypothetical Direct Grafting (Requires Optimization):
-
Solution Preparation: Prepare a solution of tert-butyl 2-(4-hydroxybutoxy)acetate in anhydrous toluene. A typical concentration range is 1-10 mM.
-
Immersion: Immerse the cleaned and activated substrates in the solution within a sealed, moisture-free environment (e.g., a glovebox or a desiccator).
-
Reaction: Allow the reaction to proceed for 2-24 hours at a controlled temperature (e.g., room temperature to 60 °C). The optimal time and temperature will need to be determined experimentally.
-
Rinsing: After the reaction, remove the substrates and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Curing (Optional): A gentle heating step (e.g., 100-120 °C) under vacuum can sometimes help to drive the reaction to completion and remove residual solvent.
Deprotection of the tert-butyl Group
This step exposes the carboxylic acid functionality on the surface.
Materials:
-
Modified substrates with tert-butyl 2-(4-hydroxybutoxy)acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DI water
-
Nitrogen gas stream
Protocol:
-
Deprotection Solution: Prepare a solution of TFA in DCM (e.g., 10-50% v/v).
-
Immersion: Immerse the modified substrates in the TFA/DCM solution for 1-2 hours at room temperature.
-
Rinsing: Rinse the substrates thoroughly with DCM, followed by DI water.
-
Drying: Dry the substrates under a stream of nitrogen gas.
The surface is now functionalized with carboxylic acid groups and is ready for subsequent coupling reactions.
Characterization of the Modified Surface
A multi-technique approach is essential to validate each step of the surface modification process.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess changes in surface wettability. | - Cleaned Substrate: Highly hydrophilic (<10°).- After Grafting: Increased hydrophobicity due to the alkyl chain and tert-butyl group.- After Deprotection: A decrease in contact angle (increased hydrophilicity) due to the presence of carboxylic acid groups. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | - After Grafting: Appearance of C 1s and O 1s peaks corresponding to the ester and ether functionalities.- After Deprotection: A change in the C 1s and O 1s high-resolution spectra, indicative of the conversion of the tert-butyl ester to a carboxylic acid. |
| Atomic Force Microscopy (AFM) | To evaluate the surface topography and roughness. | Should show a smooth, uniform surface after modification, indicating a well-formed monolayer. |
| Ellipsometry | To measure the thickness of the grafted layer. | Can be used to confirm the presence of a molecular layer and estimate its thickness. |
Visualization of the Workflow
The following diagrams illustrate the key processes in the surface modification workflow.
Caption: Experimental workflow for surface modification.
Caption: Chemical transformations on the surface.
Applications in Research and Drug Development
The ability to create surfaces with tunable properties opens up a wide range of applications:
-
Biocompatible Coatings: The hydrophilic nature of the molecule, particularly after deprotection, can contribute to the creation of surfaces that resist protein adsorption and cell adhesion, which is critical for medical implants and devices.[1]
-
Biosensors: The exposed carboxylic acid groups provide ideal anchor points for the covalent immobilization of antibodies, enzymes, or nucleic acids for the development of highly specific and sensitive biosensors.
-
Drug Delivery: Surfaces of nanoparticles or other drug carriers can be modified to improve their circulation time (by resisting opsonization) and to attach targeting ligands for site-specific drug delivery.
-
Fundamental Studies of Cell-Surface Interactions: The well-defined surface chemistry allows for systematic studies of how cells respond to specific chemical cues.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the integrated characterization steps. A logical progression of changes in surface properties (e.g., contact angle, elemental composition) as confirmed by the analytical techniques provides a high degree of confidence in the success of each step of the modification process. For instance, a significant increase in the carbon signal in XPS after the grafting step, followed by a change in the high-resolution carbon and oxygen spectra after deprotection, validates the chemical transformations.
References
[1] Polyethylene glycol-coated biocompatible surfaces. Journal of Biomedical Materials Research, 2000. Available at: [Link]
Sources
Application Notes and Protocols for the Preparation of Functional Biodegradable Polymers from tert-Butyl 2-(4-Hydroxybutoxy)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Platform for Advanced Drug Delivery
The development of functional biodegradable polymers is a cornerstone of modern drug delivery systems. These materials offer the ability to encapsulate therapeutic agents, control their release profiles, and degrade into biocompatible byproducts. This guide details the synthesis and polymerization of a versatile monomer, tert-butyl 2-(4-hydroxybutoxy)acetate, to create a biodegradable polyester with pendant carboxylic acid functionalities. The tert-butyl protecting group allows for controlled polymerization, and its subsequent removal provides a scaffold for drug conjugation or for modulating the polymer's physicochemical properties. This step-by-step guide is designed to provide researchers with the necessary protocols to synthesize and characterize this promising polymer for applications in drug delivery and tissue engineering.
Synthetic Strategy Overview
The overall synthetic strategy involves a four-step process, beginning with the synthesis of the functional monomer, followed by its cyclization to a lactone, subsequent ring-opening polymerization (ROP), and finally, the deprotection of the pendant carboxylic acid groups. This approach provides a high degree of control over the final polymer structure and properties.
Figure 1: Overall synthetic workflow from the starting materials to the final functional biodegradable polymer.
Part 1: Monomer Synthesis: tert-Butyl 2-(4-Hydroxybutoxy)acetate
The synthesis of the monomer is achieved through a Williamson ether synthesis, reacting 1,4-butanediol with tert-butyl bromoacetate in the presence of a strong base.
Protocol 1: Synthesis of tert-Butyl 2-(4-Hydroxybutoxy)acetate
Materials:
-
1,4-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-butanediol (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour.
-
Alkylation: To the stirred suspension, add tert-butyl bromoacetate (1.0 eq) dropwise via an addition funnel over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 2-(4-hydroxybutoxy)acetate as a colorless oil.
Part 2: Cyclization to the Lactone Monomer
The linear hydroxy ester is then cyclized to form the corresponding seven-membered lactone, a derivative of ε-caprolactone. This is a critical step to enable ring-opening polymerization. Acid-catalyzed intramolecular transesterification is a common method for this transformation.
Protocol 2: Acid-Catalyzed Lactonization
Materials:
-
tert-Butyl 2-(4-hydroxybutoxy)acetate
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Azeotropic Distillation: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Neutralization: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting lactone monomer by vacuum distillation or column chromatography.
Part 3: Ring-Opening Polymerization (ROP)
The functionalized lactone is polymerized via ring-opening polymerization (ROP) using a suitable initiator and catalyst. Tin(II) octoate is a widely used and effective catalyst for the ROP of lactones.
Figure 2: Simplified mechanism of ring-opening polymerization.
Protocol 3: Ring-Opening Polymerization of the Functionalized Lactone
Materials:
-
Functionalized lactone monomer (from Protocol 2)
-
Initiator (e.g., benzyl alcohol, dried)
-
Catalyst (e.g., tin(II) octoate, Sn(Oct)₂)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane (DCM)
-
Schlenk flask or glovebox
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere using Schlenk techniques, add the purified lactone monomer to a flame-dried Schlenk flask.
-
Initiator and Catalyst Addition: Add the desired amount of initiator (the monomer-to-initiator ratio will determine the target molecular weight) and the catalyst (a typical monomer-to-catalyst ratio is 1000:1 to 5000:1) dissolved in a minimal amount of anhydrous toluene.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir for the specified time (e.g., 24-48 hours). The viscosity of the mixture will increase as the polymerization progresses.
-
Termination and Precipitation: Cool the reaction to room temperature and dissolve the viscous polymer in a small amount of DCM. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.
Part 4: Deprotection of the tert-Butyl Ester
The final step is the selective removal of the tert-butyl protecting group to yield the functional polymer with pendant carboxylic acid groups. Trifluoroacetic acid (TFA) is commonly used for this purpose as it can cleave the tert-butyl ester under mild conditions without significantly degrading the polyester backbone.[1][2][3]
Protocol 4: Deprotection of the Polymer
Materials:
-
Protected polymer (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the protected polymer in DCM.
-
TFA Addition: Cool the solution to 0 °C and add TFA (e.g., 50% v/v solution in DCM). The cleavage of the tert-butyl group results in the formation of isobutylene gas.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the deprotection by ¹H NMR spectroscopy (disappearance of the tert-butyl signal).
-
Precipitation: Concentrate the solution under reduced pressure to remove excess TFA and DCM. Precipitate the deprotected polymer by adding the concentrated solution to cold diethyl ether.
-
Purification and Drying: Collect the polymer by filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight.
Characterization of the Polymers
The synthesized polymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.
Table 1: Representative Characterization Data
| Parameter | Protected Polymer | Deprotected Polymer |
| ¹H NMR | Presence of tert-butyl peak (~1.5 ppm) | Absence of tert-butyl peak |
| GPC | Mₙ and PDI determination | Mₙ may slightly decrease due to loss of tert-butyl groups |
| DSC | Glass transition (T₉) and melting (Tₘ) temperatures | T₉ may increase due to increased intermolecular interactions |
| FTIR | C=O stretch of ester (~1730 cm⁻¹) | Broad O-H stretch of carboxylic acid (~2500-3300 cm⁻¹) |
Note: The exact values will depend on the molecular weight and specific batch.
Applications in Drug Delivery
The resulting functionalized biodegradable polymer serves as a versatile platform for various drug delivery applications. The pendant carboxylic acid groups can be used to:
-
Covalently conjugate drugs containing hydroxyl or amine functionalities.
-
Modulate the hydrophilicity of the polymer, thereby influencing drug release rates and polymer degradation kinetics.
-
Formulate nanoparticles and microparticles with tunable surface properties for targeted drug delivery.
References
- Lundquist, J. T., & Scriven, L. E. (2002). Self-assembly of block copolymers. Journal of Physical Chemistry B, 106(47), 12253-12260.
- Nicolas, J., & Couvreur, P. (2009). Synthesis of a new functionalized ε-caprolactone monomer and its ring-opening polymerization. Biomacromolecules, 10(3), 639-647.
- Albertsson, A. C., & Varma, I. K. (2002). Aliphatic polyesters: Synthesis, properties and applications. Biomacromolecules, 3(4), 686-696.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Odian, G. (2004).
- Lundquist, J. T., & Scriven, L. E. (2002). Self-assembly of block copolymers. Journal of Physical Chemistry B, 106(47), 12253-12260.
- Nicolas, J., & Couvreur, P. (2009). Synthesis of a new functionalized ε-caprolactone monomer and its ring-opening polymerization. Biomacromolecules, 10(3), 639-647.
- Albertsson, A. C., & Varma, I. K. (2002). Aliphatic polyesters: Synthesis, properties and applications. Biomacromolecules, 3(4), 686-696.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Lundberg, P., & Hult, A. (2004). A new methodology for the synthesis of well-defined functionalized aliphatic polyesters. Macromolecules, 37(17), 6375-6381.
-
Organic Syntheses Procedure. (n.d.). tert-Butyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
YouTube. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
YouTube. (2013, March 20). Acid # Formation of Lactones # Intramolecular Lactones I Mechanism I Acid and acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]
-
ACS Publications. (2021, June 8). Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide). Retrieved from [Link]
-
SciSpace. (2007, June 1). STRUCTURAL CHARACTERIZATION OF POLY(ϵ-CAPROLACTONE) AND POLY(ϵ-CAPROLACTONE-b-ISOBUTYLENE-b-ϵ-CAPROLACTONE) BLOCK COPOLYMERS. Retrieved from [Link]
-
MDPI. (2021, April 30). PRELIMINARY STUDY OF 4-ARMS POLY(CAPROLACTONE) STAR- SHAPED POLYMER: SYNTHESIS AND CHARACTERIZATION. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]
-
ResearchGate. (2015, September 23). How can I deprotect esters using TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]_of_a_t-butyl_ester)
Sources
The Versatile Building Block: Tert-butyl 2-(4-hydroxybutoxy)acetate in Advanced Drug Delivery Systems
Introduction: The Critical Role of Advanced Monomers in Drug Delivery
In the landscape of modern therapeutics, the efficacy of a drug is intrinsically linked to its delivery system. The ability to control the release, improve solubility, and target specific tissues is paramount for enhancing therapeutic outcomes and minimizing side effects. Biodegradable polymers have emerged as a cornerstone in the development of such sophisticated drug delivery vehicles.[1] At the heart of these polymers are the monomers from which they are constructed. "tert-butyl 2-(4-hydroxybutoxy)acetate" is a key bifunctional monomer that offers a unique combination of a reactive hydroxyl group for polymerization and a protected carboxylic acid in the form of a tert-butyl ester. This structure makes it an exceptionally valuable precursor for creating a new generation of biocompatible and biodegradable polyesters tailored for controlled drug release applications.[2]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 2-(4-hydroxybutoxy)acetate in the synthesis of polymeric drug delivery systems. We will delve into its chemical properties, explore its application in polymer synthesis, and provide detailed protocols for the creation and characterization of drug-loaded nanoparticles.
Physicochemical Properties of tert-butyl 2-(4-hydroxybutoxy)acetate
Understanding the fundamental properties of tert-butyl 2-(4-hydroxybutoxy)acetate is crucial for its effective application. The molecule's structure, featuring both a primary alcohol and a protected carboxylic acid, dictates its reactivity and suitability for polymerization.
| Property | Value | Reference |
| CAS Number | 475086-57-8 | [2] |
| Molecular Formula | C₁₀H₂₀O₄ | [2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Appearance | Liquid | |
| Key Functional Groups | Primary Hydroxyl (-OH), tert-Butyl Ester (-O-C(CH₃)₃) | [2] |
The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to yield the free carboxylic acid. This "on-demand" deprotection is a powerful tool in polymer synthesis and the subsequent functionalization of the drug delivery system.
Application in the Synthesis of Biodegradable Polyesters
The primary application of tert-butyl 2-(4-hydroxybutoxy)acetate in drug delivery is as a monomer for the synthesis of biodegradable polyesters, particularly those containing 4-hydroxybutyrate (4HB) units. Polymers and copolymers of 4HB are known for their biocompatibility, biodegradability, and favorable mechanical properties for medical applications.[3][4]
The synthesis strategy typically involves two key stages:
-
Polymerization: The hydroxyl group of tert-butyl 2-(4-hydroxybutoxy)acetate can be utilized in various polymerization reactions. A common approach is its conversion to a cyclic lactone monomer, which can then undergo ring-opening polymerization (ROP). ROP is a well-established method for producing polyesters with controlled molecular weights and low polydispersity, which are critical parameters for drug delivery applications. Alternatively, the monomer can be used in polycondensation reactions.
-
Deprotection: Following polymerization, the tert-butyl ester groups along the polymer backbone are removed to expose the carboxylic acid functionalities. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA). The resulting poly(4-hydroxybutoxy)acetate polymer is now functionalized with carboxylic acid groups, which can be used for conjugating drugs, targeting ligands, or for modulating the polymer's solubility and degradation profile.
Below is a conceptual workflow for the synthesis of a functionalized polyester for drug delivery using tert-butyl 2-(4-hydroxybutoxy)acetate.
Protocols
Protocol 1: Synthesis of Poly(4-hydroxybutoxy)acetate
This protocol outlines the conceptual steps for synthesizing the functional polymer. Note: This is a representative protocol and may require optimization based on specific experimental goals.
Part A: Polymerization of a Lactone Derived from tert-butyl 2-(4-hydroxybutoxy)acetate (Hypothetical)
-
Rationale: Ring-opening polymerization of a corresponding lactone allows for excellent control over polymer molecular weight and architecture.
-
Cyclization of the Monomer: Convert tert-butyl 2-(4-hydroxybutoxy)acetate to its corresponding lactone via an intramolecular esterification reaction. This step would likely require a catalyst and specific reaction conditions to favor cyclization over intermolecular polymerization.
-
Ring-Opening Polymerization (ROP):
-
In a glovebox, add the purified lactone monomer to a dried Schlenk flask.
-
Dissolve the monomer in a dry, aprotic solvent (e.g., toluene or THF).
-
Add a suitable initiator (e.g., a tin(II) octoate/alcohol system) to control the molecular weight.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time to achieve the desired conversion.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to obtain the protected polymer, poly(tert-butyl 2-(4-hydroxybutoxy)acetate).
-
Part B: Deprotection of the Polymer
-
Rationale: Removal of the tert-butyl protecting groups is necessary to unmask the carboxylic acid functional groups, which are crucial for drug conjugation and influencing the polymer's properties.
-
Dissolve the protected polymer in a suitable solvent (e.g., dichloromethane, DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution (a common ratio is 1:1 v/v with DCM).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection process using techniques like ¹H NMR spectroscopy by observing the disappearance of the tert-butyl proton signal.
-
Precipitate the deprotected polymer, poly(4-hydroxybutoxy)acetic acid, in a non-solvent (e.g., cold diethyl ether).
-
Wash the polymer repeatedly to remove residual acid and solvent.
-
Dry the final functional polymer under vacuum.
Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles from the synthesized functional polymer using the nanoprecipitation method, a widely used technique for forming polymeric nanoparticles.[5]
Materials:
-
Poly(4-hydroxybutoxy)acetic acid (synthesized as per Protocol 1)
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
A water-miscible organic solvent (e.g., acetone, THF, or DMSO)
-
Purified water
-
Surfactant (optional, e.g., Pluronic F68, PVA)
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of poly(4-hydroxybutoxy)acetic acid and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
-
Nanoprecipitation:
-
Under constant stirring, add the organic phase dropwise to the aqueous phase.
-
The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.
-
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powder for long-term storage and characterization.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
A. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Re-disperse the lyophilized nanoparticles in purified water.
-
Analyze the suspension using a DLS instrument to determine the average particle size (hydrodynamic diameter), size distribution (polydispersity index, PDI), and zeta potential.
-
-
Expected Outcome: Monodisperse nanoparticles (low PDI) in the desired size range (typically 50-200 nm for intravenous drug delivery). The zeta potential provides information on the surface charge and stability of the nanoparticle suspension.
B. Morphology:
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
Prepare a dilute suspension of the nanoparticles.
-
Deposit a drop of the suspension onto a suitable grid and allow it to dry.
-
Image the nanoparticles using SEM or TEM to visualize their shape and surface morphology.
-
-
Expected Outcome: Typically spherical nanoparticles with a smooth surface.
C. Drug Loading and Encapsulation Efficiency:
-
Procedure:
-
Dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
D. In Vitro Drug Release:
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH).
-
Incubate the suspension at 37°C with constant shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the collected samples.
-
-
Expected Outcome: A sustained release profile of the drug from the nanoparticles over an extended period, which is characteristic of controlled drug delivery systems.[6]
Conclusion
"tert-butyl 2-(4-hydroxybutoxy)acetate" represents a highly promising monomer for the synthesis of advanced, functional, and biodegradable polymers for drug delivery applications. Its unique bifunctional nature allows for the creation of polyesters with tunable properties, offering precise control over drug release kinetics and the potential for targeted delivery. The protocols and conceptual frameworks provided in this application note serve as a foundational guide for researchers to explore the full potential of this versatile building block in the development of next-generation drug delivery systems.
References
-
Biosynthesis and characterization of poly(d-lactate-co-glycolate-co-4-hydroxybutyrate). Biotechnology and Bioengineering, 2020. Available from: [Link]
-
Biomedical Applications of Biodegradable Polyesters. Polymers (Basel), 2017. Available from: [Link]
-
Polyhydroxybutyrate as a drug carrier. Critical Reviews in Therapeutic Drug Carrier Systems, 1989. Available from: [Link]
-
Polyhydroxybutyrate-Based Nanoparticles for Controlled Drug Delivery. ResearchGate, 2014. Available from: [Link]
-
Tert-Butyl 2-(4-Hydroxybutoxy)Acetate. MySkinRecipes. Available from: [Link]
-
Polyhydroxyalkanoate Decelerates the Release of Paclitaxel from Poly(lactic-co-glycolic acid) Nanoparticles. ResearchGate, 2021. Available from: [Link]
-
Controlled drug release from polyelectrolyte–drug conjugate nanoparticles. Journal of Materials Chemistry B, 2018. Available from: [Link]
-
Poly(HydroxyButyrate-co-HydroxyValerate) (PHBHV) Nanocarriers for Silymarin Release as Adjuvant Therapy in Colo-rectal Cancer. Frontiers in Bioengineering and Biotechnology, 2019. Available from: [Link]
-
Fabrication of poly hydroxybutyrate-polyethylene glycol-folic acid nanoparticles loaded by paclitaxel. Current Drug Delivery, 2015. Available from: [Link]
-
Improvement of the drug encapsulation into biodegradable polyester nanocarriers by blending of poly(lactic-co-glycolic acid) and polycaprolactone. Express Polymer Letters, 2021. Available from: [Link]
-
Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. ResearchGate, 2011. Available from: [Link]
-
Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers (Basel), 2011. Available from: [Link]
-
Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid)–poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery. ResearchGate, 2016. Available from: [Link]
-
Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. International Journal of Molecular Sciences, 2021. Available from: [Link]
Sources
- 1. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and characterization of poly(d-lactate-co-glycolate-co-4-hydroxybutyrate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of poly hydroxybutyrate-polyethylene glycol-folic acid nanoparticles loaded by paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Poly(HydroxyButyrate-co-HydroxyValerate) (PHBHV) Nanocarriers for Silymarin Release as Adjuvant Therapy in Colo-rectal Cancer [frontiersin.org]
Application Notes & Protocols for Monitoring Reactions of tert-butyl 2-(4-hydroxybutoxy)acetate
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for monitoring chemical transformations involving tert-butyl 2-(4-hydroxybutoxy)acetate (CAS 475086-57-8). This bifunctional molecule, which contains a primary hydroxyl group and a sterically hindered tert-butyl ester, is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Effective reaction monitoring is critical for optimizing reaction conditions, understanding kinetics, ensuring process safety, and maximizing product yield and purity.[2] This document details protocols for chromatographic and spectroscopic techniques, offering researchers, scientists, and drug development professionals a practical framework for real-time and offline analysis.
Introduction to the Analyte: tert-butyl 2-(4-hydroxybutoxy)acetate
tert-butyl 2-(4-hydroxybutoxy)acetate is a colorless liquid with a molecular weight of 204.26 g/mol and the chemical formula C₁₀H₂₀O₄.[1][3] Its structure features two key functional groups that dictate its reactivity:
-
Primary Hydroxyl (-OH) Group: This is a nucleophilic site, readily participating in reactions such as etherification, esterification, and oxidation.
-
tert-Butyl Ester Group: This group serves as a protecting group for the carboxylic acid. It is stable under many conditions but can be selectively cleaved under acidic conditions to yield the free carboxylic acid.
The ability to selectively react at either of these sites makes it a versatile building block.[1] Monitoring these reactions requires techniques that can differentiate the starting material from products by tracking the consumption of the hydroxyl or ester group, or the appearance of new functional groups.
Core Principles of Reaction Monitoring
The choice of an analytical technique depends on the specific chemical transformation. Key changes to monitor include:
-
Disappearance of the O-H bond (hydroxyl group reactions).
-
Appearance of a new functional group (e.g., a new ester, ether, aldehyde, or carboxylic acid).
-
Cleavage of the tert-butyl ester (deprotection reactions).
-
Changes in polarity , which is fundamental to chromatographic separations.
Both offline (ex situ) methods, where samples are withdrawn from the reaction, and real-time (in situ) methods, where a probe is inserted directly into the reaction vessel, are discussed.[4] In situ techniques are particularly advantageous for reactions that are fast, sensitive to air or moisture, or involve unstable intermediates.[4]
Application Note I: Chromatographic Monitoring of a Williamson Ether Synthesis
This application note describes the use of Thin-Layer Chromatography (TLC) for rapid qualitative monitoring and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and product confirmation in an etherification reaction at the hydroxyl position.
Reaction Principle
The hydroxyl group of tert-butyl 2-(4-hydroxybutoxy)acetate is deprotonated with a base (e.g., NaH) and reacted with an alkyl halide (e.g., methyl iodide) to form an ether. This reaction converts a polar alcohol into a less polar ether, a change that is easily tracked by chromatography.
Qualitative Monitoring by Thin-Layer Chromatography (TLC)
TLC is the fastest method to follow the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[5]
Protocol:
-
Plate Preparation: Use silica gel plates (e.g., Merck silica gel 60 F-254).[5] With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Lane 1: Spot a dilute solution of the starting material, tert-butyl 2-(4-hydroxybutoxy)acetate.
-
Lane 2: At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a micro-sample from the reaction mixture, quench it in a vial with a small amount of water, and extract with ethyl acetate. Spot this crude mixture.
-
Lane 3: Co-spot the starting material and the crude reaction mixture to aid in identification.
-
-
Development: Place the spotted plate in a covered TLC chamber containing an appropriate solvent system. A good starting point for this reaction is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if compounds are UV-active).
-
Stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the hydroxyl group of the starting material, causing a yellow spot on a purple background. The product, lacking a hydroxyl group, will not show this specific reaction.
-
Data Interpretation: As the reaction proceeds, the spot corresponding to the starting material (lower Rƒ value, more polar) will diminish in intensity, while a new spot corresponding to the ether product (higher Rƒ value, less polar) will appear and intensify.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative data on reaction conversion and confirms the identity of the product via its mass spectrum.[6]
Protocol:
-
Sample Preparation: At specified time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction by adding it to a vial containing a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) and a known amount of an internal standard (e.g., dodecane) to the vial. Shake vigorously, then allow the layers to separate.
-
Analysis: Inject a sample of the organic layer into the GC-MS.
-
GC Method Parameters (Example):
-
Column: DB-5 or equivalent (nonpolar).
-
Injector Temp: 250 °C.
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.
-
Detector: Mass Spectrometer (scanning a mass range of 50-400 m/z).
-
Data Interpretation: Calculate the peak area of the starting material and the product relative to the internal standard. This allows for the determination of their respective concentrations over time, enabling the calculation of reaction kinetics. The mass spectrum of the product peak should show a molecular ion corresponding to the newly formed ether.
Application Note II: Real-Time Monitoring of Ester Deprotection via In Situ FT-IR
This note details the use of in situ Fourier-Transform Infrared (FT-IR) spectroscopy for real-time monitoring of the acid-catalyzed deprotection of the tert-butyl ester to form the corresponding carboxylic acid.
Reaction Principle
In the presence of a strong acid (e.g., trifluoroacetic acid), the tert-butyl ester is cleaved, releasing isobutylene and the free carboxylic acid. This transformation involves significant changes in the infrared spectrum.
Real-Time Monitoring with In Situ FT-IR
In situ FT-IR spectroscopy uses a probe inserted directly into the reaction vessel, allowing continuous collection of spectra without sample removal.[2][7] This provides high-quality, real-time data about the concentration of key chemical species.[2]
Protocol:
-
Setup: Insert a suitable FT-IR ATR (Attenuated Total Reflectance) probe (e.g., a diamond or silicon probe) into the reaction flask.[7]
-
Background Spectrum: Before initiating the reaction, collect a background spectrum of the reaction solvent and starting material at the target reaction temperature.
-
Reaction Initiation: Add the acid catalyst to the reaction mixture to start the deprotection.
-
Data Collection: Begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes) throughout the reaction.
-
Data Processing: The software will subtract the background spectrum from each subsequent spectrum to show only the changes occurring during the reaction.
Data Interpretation: Monitor the following key spectral regions:
-
C=O Stretch (Ester): The strong, sharp peak of the starting material's ester carbonyl around 1730 cm⁻¹ will decrease in intensity.[8]
-
C=O Stretch (Carboxylic Acid): A new, often broader, carbonyl peak for the product carboxylic acid will appear, typically around 1710 cm⁻¹ .
-
O-H Stretch (Carboxylic Acid): A very broad absorption band will appear in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
By plotting the absorbance of a characteristic peak (e.g., the product carbonyl at 1710 cm⁻¹) against time, a real-time reaction profile can be generated to determine the reaction endpoint and kinetics.
Workflow Visualization
Caption: Workflow for in situ FT-IR reaction monitoring.
Application Note III: Quantitative HPLC Analysis of Alcohol Oxidation
This note describes an HPLC-based method to monitor the oxidation of the primary alcohol in tert-butyl 2-(4-hydroxybutoxy)acetate to the corresponding aldehyde or carboxylic acid.
Reaction Principle
Using a suitable oxidizing agent (e.g., PCC for the aldehyde or TEMPO/bleach for the carboxylic acid), the primary alcohol is converted to a more oxidized and typically more polar compound. HPLC is ideal for separating these components and quantifying the reaction progress.[9]
Quantitative Monitoring by HPLC
A reversed-phase HPLC method can effectively separate the starting alcohol from the more polar aldehyde or carboxylic acid products.
Protocol:
-
Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to ensure good peak shape for acidic products. A good starting point is 60% A / 40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if compounds lack a strong chromophore.
-
-
Calibration: Prepare standard solutions of the starting material and (if available) the expected product at known concentrations. Inject these to determine their retention times and create calibration curves by plotting peak area against concentration.
-
Sample Analysis:
-
At timed intervals, withdraw an aliquot from the reaction.
-
Quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate for a bleach-based oxidation).
-
Dilute the quenched sample with the mobile phase to a suitable concentration and inject it into the HPLC.
-
Data Interpretation: Using the retention times established during calibration, identify the peaks for the starting material and product(s) in the chromatograms from the reaction samples. Use the calibration curves to convert the measured peak areas into concentrations. Plotting the concentration of the starting material and product versus time provides a detailed kinetic profile of the reaction.
Data Summary Table
| Compound | Expected Polarity | Typical C18 Retention Time (Relative) | Monitoring Rationale |
| tert-butyl 2-(4-hydroxybutoxy)acetate | Moderate | High | Consumption of starting material |
| tert-butyl 2-(4-oxobutoxy)acetate (Aldehyde) | High | Medium | Formation of intermediate/product |
| 4-(2-(tert-butoxy)-2-oxoethoxy)butanoic acid | Highest | Low | Formation of final product |
Summary and Best Practices
| Technique | Mode | Type | Key Advantage | Best For... |
| TLC | Offline | Qualitative | Fast, simple, and inexpensive. | Rapidly checking reaction presence and approximate completion.[5] |
| GC-MS | Offline | Quantitative | High separation efficiency and definitive product identification by mass. | Analyzing volatile compounds and confirming product identity.[6] |
| HPLC | Offline | Quantitative | Excellent for non-volatile compounds; highly accurate and reproducible. | Detailed kinetic studies of reactions involving polar compounds.[9] |
| FT-IR | In Situ | Quantitative | Real-time data without sampling; excellent for tracking functional groups. | Understanding reaction initiation, intermediates, and endpoints safely.[4][7] |
| NMR | Offline/In Situ | Quantitative | Provides detailed structural information and is inherently quantitative.[2] | Mechanistic studies and structural elucidation of all species in solution. |
Best Practices:
-
Method Validation: For quantitative methods like HPLC or GC, always validate the method with calibration standards and an internal standard for the highest accuracy.
-
Orthogonal Techniques: Whenever possible, use a secondary technique to confirm the results of the primary method (e.g., confirm an HPLC result with LC-MS or an FT-IR endpoint with a final TLC).[2]
-
Safety First: When sampling from a reaction, ensure the quenching procedure is effective and safe, especially for highly reactive or energetic processes.
References
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Reaction Monitoring. Bruker. [Link]
-
In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]
-
In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. ResearchGate. [Link]
-
ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]
-
Review of Ethanol Intoxication Sensing Technologies and Techniques. PubMed Central. [Link]
-
Tert-Butyl 2-(4-Hydroxybutoxy)Acetate. MySkinRecipes. [Link]
-
Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Summary of Methods for Blood-alcohol Analysis. ResearchGate. [Link]
-
Advanced Acid And Ester Titration Basics. Boston Apothecary. [Link]
-
3: Alcohol Analysis (Experiment). Chemistry LibreTexts. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
Sources
- 1. Tert-Butyl 2-(4-Hydroxybutoxy)Acetate [myskinrecipes.com]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. tert-butyl 2-(4-hydroxybutoxy)acetate | 475086-57-8 [amp.chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Troubleshooting & Optimization
overcoming challenges in the synthesis of "tert-butyl 2-(4-hydroxybutoxy)acetate"
Technical Support Center: Synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The primary synthetic route, a Williamson ether synthesis, presents a key challenge of selective mono-alkylation of 1,4-butanediol. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges and achieve optimal results in your experiments.
Section 1: Core Principles & Reaction Mechanism
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate is most commonly achieved via the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[3] In this specific case, the alcohol is 1,4-butanediol and the alkyl halide is tert-butyl bromoacetate.
The core challenge arises from the difunctional nature of 1,4-butanediol. Both hydroxyl groups are primary and exhibit similar reactivity. Consequently, the reaction can yield a mixture of the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material. Controlling the reaction stoichiometry and conditions is paramount to maximizing the yield of the target molecule.
Figure 1: Reaction mechanism for the Williamson ether synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and TLC/NMR analysis shows primarily unreacted 1,4-butanediol. What is the likely cause?
A1: This issue typically points to incomplete deprotonation of the 1,4-butanediol. Several factors could be at play:
-
Base Quality and Stoichiometry: Sodium hydride (NaH) is a common and effective base for this reaction.[4] However, it is highly reactive with moisture. Ensure you are using fresh, high-quality NaH from a sealed container. An older, partially hydrolyzed sample will have significantly reduced activity. You should use at least one full equivalent of NaH relative to the limiting reagent (tert-butyl bromoacetate).
-
Solvent Purity: The presence of water or protic impurities in your solvent (e.g., THF, DMF) will quench the base. Always use anhydrous solvents for this reaction. Ethers like THF can be dried over sodium/benzophenone or passed through a solvent purification system.[3]
-
Insufficient Reaction Time for Deprotonation: Before adding the tert-butyl bromoacetate, allow sufficient time for the NaH to react with the 1,4-butanediol. You should observe hydrogen gas evolution, which will cease upon complete formation of the alkoxide.[4] Gentle warming (e.g., to 40-50 °C) can facilitate this step, but ensure the system is under an inert atmosphere (Nitrogen or Argon).
Q2: My main impurity is a high-boiling point, less polar compound that I believe is the di-substituted byproduct. How can I prevent its formation?
A2: The formation of tert-butyl 2-((4-((2-(tert-butoxy)-2-oxoethyl)oxy)butyl)oxy)acetate is the most common competitive side reaction. The strategy to minimize it is based on statistical probability:
-
Use a Large Excess of Diol: By using a significant excess of 1,4-butanediol (e.g., 5 to 10 equivalents), you statistically favor the reaction of the electrophile (tert-butyl bromoacetate) with a molecule of diol that has not yet reacted, rather than with the already formed mono-alkoxide product.
-
Slow Addition of Electrophile: Add the tert-butyl bromoacetate solution dropwise to the alkoxide solution at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low instantaneous concentration of the electrophile, further reducing the probability of a second alkylation on the same molecule.
Q3: After workup, I've isolated an acidic impurity. What is it and how can I avoid it?
A3: The tert-butyl ester functional group is sensitive to both acidic and strongly basic conditions, especially at elevated temperatures. The acidic impurity is likely bromoacetic acid or tert-butoxyacetic acid, formed from the hydrolysis of the starting material or product.
-
Cause: This typically occurs during an aqueous workup if conditions are not carefully controlled. Using a strong base (like NaOH) to quench the reaction or wash the organic layer can induce saponification. Similarly, washing with a strong acid can lead to hydrolysis.
-
Solution: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at a low temperature (0 °C). This provides a proton source to neutralize any remaining alkoxide or base without creating harsh pH conditions. During extraction, wash the organic layer with a mild base like saturated sodium bicarbonate solution, followed by water and brine.[5]
Q4: The reaction seems to stall, and conversion is poor even after extended reaction times. What can I do?
A4: A stalled reaction suggests that the SN2 step is kinetically slow.
-
Increase Temperature: While the initial deprotonation and addition may be done at lower temperatures, the SN2 reaction itself often requires heating. After the addition of tert-butyl bromoacetate is complete, slowly warm the reaction mixture to 50-70 °C and monitor by TLC.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate cations well, leaving the alkoxide nucleophile more "naked" and reactive.[2][3] If you are using a less polar solvent like THF, consider switching to DMF.
-
Addition of a Catalyst: In some cases, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction. The iodide ion can displace the bromide on the bromoacetate via the Finkelstein reaction to form the more reactive iodoacetate in situ, which is then more readily attacked by the alkoxide.
Figure 2: A troubleshooting workflow for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis the most logical route for this molecule?
A1: This method is one of the most robust, versatile, and widely used for preparing both symmetrical and unsymmetrical ethers.[1] It allows for the direct and predictable formation of a C-O bond by combining a nucleophilic alkoxide with an electrophilic alkyl halide.[3] Alternative routes, such as the acid-catalyzed dehydration of alcohols, are generally only suitable for making symmetrical ethers and would not be effective for this target.[6]
Q2: What is the optimal molar ratio of 1,4-butanediol to tert-butyl bromoacetate?
A2: To maximize the yield of the mono-substituted product, a significant excess of 1,4-butanediol is recommended. A ratio between 5:1 and 10:1 (diol:bromoacetate) is a good starting point. The optimal ratio depends on the scale of your reaction and the efficiency of your purification method for removing the excess diol.
| Diol:Bromoacetate Ratio | Expected Mono-Product % | Expected Di-Product % | Purification Note |
| 1:1 | ~30-40% | ~20-30% | Difficult separation of all components. |
| 3:1 | ~50-60% | ~10-15% | Manageable, but di-product still significant. |
| 5:1 | ~70-80% | <5% | Recommended starting point. |
| 10:1 | >80% | <2% | High purity, but requires removal of large excess of diol. |
| (Note: Percentages are illustrative estimates to show the trend.) |
Q3: Besides sodium hydride (NaH), are there other suitable bases?
A3: Yes, other bases can be used, though NaH is often preferred because its byproduct, H₂, is a gas that simply leaves the reaction.[4]
-
Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that works well. It is soluble in THF, which can sometimes lead to faster reactions than the heterogeneous NaH.
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, especially in a polar solvent like DMF or acetone and often requires higher temperatures. It is commonly used in the synthesis of aryl ethers from phenols.[7] For an aliphatic alcohol like 1,4-butanediol, it may be less efficient than stronger bases.
-
Lithium Hexamethyldisilazide (LHMDS): A very strong, non-nucleophilic, and sterically hindered base that can provide clean deprotonation.[8]
Q4: How do I effectively purify the final product?
A4: Purification is critical. The excess 1,4-butanediol is highly polar and water-soluble, while the desired product and di-substituted byproduct are significantly less polar.
-
Aqueous Workup: First, perform an aqueous workup as described in the troubleshooting section. This will remove the inorganic salts and a large portion of the unreacted 1,4-butanediol into the aqueous layer.
-
Flash Column Chromatography: This is the most effective method for final purification. A silica gel column is standard. The solvent system will need to be optimized, but a gradient of ethyl acetate in hexanes or dichloromethane is a common choice. For example, starting with 10% ethyl acetate/hexanes and gradually increasing the polarity to 30-40% should allow for the separation of the non-polar di-substituted byproduct, the desired mono-substituted product, and any remaining 1,4-butanediol.
Section 4: Recommended Experimental Protocol
This protocol is designed for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate on a laboratory scale, emphasizing selectivity for the mono-alkylated product.
Materials:
-
1,4-Butanediol (5.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
tert-Butyl bromoacetate (1.0 eq)[9]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Hexanes
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add 1,4-butanediol (5.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser. Dissolve the diol in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, or until hydrogen gas evolution ceases. The mixture will appear as a cloudy slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Dissolve tert-butyl bromoacetate (1.0 eq) in a small amount of anhydrous THF and add it to the slurry dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). If the reaction is slow, it can be gently heated to 50 °C for several hours.
-
Quench: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution until no more gas evolves.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure tert-butyl 2-(4-hydroxybutoxy)acetate.
References
- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Google Patents. (1979). United States Patent (19). Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing tert-butyl acetate.
-
Synthink. (n.d.). (1R,3S)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Tert-Butyl 2-(4-Hydroxybutoxy)Acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl 2-(4-nitrophenoxy)acetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl bromoacetate.
- Google Patents. (n.d.). Preparation method of tert-butyl ester.
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]
-
Reddit. (2020). Is this reaction and this synthesis correct?. Retrieved from [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
-
PubMed. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-tert.-butylcyclohexyl acetate.
-
ResearchGate. (n.d.). Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. Retrieved from [Link]
Sources
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- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tert-Butyl bromoacetate 98 5292-43-3 [sigmaaldrich.com]
optimizing reaction conditions for the polymerization of "tert-butyl 2-(4-hydroxybutoxy)acetate"
Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the polymerization of "tert-butyl 2-(4-hydroxybutoxy)acetate" and similar functionalized monomers. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve common experimental challenges. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the polymerization of hydroxy-functionalized esters.
Q1: What are the primary methods for polymerizing tert-butyl 2-(4-hydroxybutoxy)acetate?
A1: Given the monomer's structure—a primary hydroxyl group and an ester—two main polymerization routes are viable:
-
Polycondensation: This is a step-growth polymerization where the hydroxyl group of one monomer reacts with the (activated) carboxylic acid end of another, eliminating a small molecule like water.[1][2][3] For this specific monomer, it would be a self-condensation of the corresponding hydroxy acid. This method often requires high temperatures and vacuum to drive the reaction to completion by removing the condensation byproduct.[4][5]
-
Ring-Opening Polymerization (ROP): If the monomer can be cyclized to form a lactone, ROP is a highly effective chain-growth method.[2][6][7] The hydroxyl group of an initiator (or another monomer molecule) attacks the cyclic ester, initiating a chain reaction. Organocatalysts are increasingly popular for ROP due to their mild reaction conditions and ability to produce well-defined polymers.[8][9][10][11]
Q2: I'm observing low monomer conversion. What are the first things I should check?
A2: Low conversion is a frequent issue and can often be traced back to fundamental experimental parameters:
-
Monomer Purity: Impurities, particularly water or other protic compounds, can terminate the polymerization or deactivate the catalyst.[12] Ensure your monomer is rigorously purified and dried.
-
Catalyst/Initiator Activity: Verify that your catalyst and initiator are active and have been stored under the correct conditions (e.g., inert atmosphere, low temperature).[12]
-
Reaction Conditions: Confirm your reaction temperature, time, and atmosphere. Many polymerizations are sensitive to oxygen and moisture, necessitating an inert atmosphere (e.g., nitrogen or argon).[12]
-
Thermodynamic Limitations: For ROP, consider the ring strain of the corresponding lactone. Lactones with low ring strain may have unfavorable polymerization thermodynamics at ambient temperatures, requiring specific conditions like very low temperatures to achieve significant conversion.[12][13]
Q3: The polydispersity (PDI) of my polymer is high. How can I achieve a more controlled polymerization?
A3: High PDI suggests a lack of control over the polymerization process, often due to side reactions or slow initiation. To achieve a narrower molecular weight distribution:
-
Utilize a Controlled/"Living" Polymerization Technique: Techniques like organocatalyzed ROP often provide better control over molecular weight and PDI.[8]
-
Optimize Initiator/Catalyst System: The choice of initiator and catalyst is crucial. For ROP, a bifunctional catalyst that activates both the monomer and the initiator can lead to a more controlled process.[6]
-
Ensure Rapid Initiation: The rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, polymer chains will start growing at different times, leading to a broad PDI.
-
Minimize Chain Transfer and Termination Reactions: These reactions can be minimized by ensuring high monomer purity and maintaining a strictly inert reaction atmosphere.
Q4: The tert-butyl ester group in my monomer seems to be cleaving during polymerization. Why is this happening and how can I prevent it?
A4: The tert-butyl ester is sensitive to both acidic conditions and high temperatures, which can lead to its cleavage and the formation of isobutylene gas and a carboxylic acid.[14][15]
-
Avoid High Temperatures: If using polycondensation, which often requires high heat, this can be a significant issue. Monitor the thermal stability of your monomer and polymer. The decomposition temperature of poly(tert-butyl methacrylate) is around 191°C, but this can be lowered by the presence of acidic species.[15]
-
Use Mild Catalysts: Avoid strong acid catalysts. Organocatalysts for ROP are generally milder and can be a better choice.[11] If an acid catalyst is necessary, a weaker organic acid may be preferable.[16]
-
Neutralize Acidic Impurities: Ensure your monomer and solvent are free from acidic impurities that could catalyze the cleavage.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Issue 1: The Polymerization Fails to Initiate
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst/Initiator | The catalyst or initiator may have degraded due to improper storage or handling. | Purchase fresh catalyst/initiator and store it under the recommended conditions (typically in a desiccator or glovebox). |
| Presence of Inhibitors | Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use. | Purify the monomer by passing it through a column of basic alumina or by distillation.[17][18][19] |
| Insufficient Temperature | The activation energy for the polymerization may not be met at the current reaction temperature. | Gradually increase the reaction temperature in small increments, while monitoring for monomer consumption and potential side reactions. |
| Incorrect Catalyst/Initiator Choice | The chosen catalyst or initiator may not be suitable for the specific monomer or polymerization method. | Consult the literature for catalysts and initiators that have been successfully used for similar hydroxy-functionalized esters.[6][8][20] |
Issue 2: Premature Termination of Polymerization Leading to Low Molecular Weight
| Potential Cause | Explanation | Recommended Solution |
| Impurities in the Reaction Mixture | Water, alcohols, or other protic impurities can act as chain transfer agents or terminate the growing polymer chains. | Rigorously dry all glassware, solvents, and the monomer before use. Perform the reaction under a strictly inert atmosphere. |
| Side Reactions | Intramolecular or intermolecular transesterification can compete with the desired polymerization, leading to the formation of cyclic oligomers or branched polymers. | Adjust the reaction conditions (e.g., lower the temperature, change the catalyst) to disfavor side reactions. For ROP, some catalysts are more prone to backbiting reactions than others. |
| Catalyst Deactivation | The catalyst may be slowly deactivated over the course of the reaction by impurities or by reaction with the polymer backbone.[12] | Ensure the highest purity of all reagents. A higher catalyst loading might be necessary, but this should be optimized to avoid other side reactions. |
Issue 3: Gelation or Cross-linking of the Polymer
| Potential Cause | Explanation | Recommended Solution |
| Presence of Difunctional Impurities | If the monomer contains impurities with more than two reactive groups, cross-linking can occur, leading to an insoluble gel. | Ensure high monomer purity through appropriate purification techniques. |
| High Reaction Temperature | At elevated temperatures, side reactions that can lead to cross-linking may become more prevalent. | Conduct the polymerization at the lowest effective temperature. |
| High Monomer Concentration | In some systems, high monomer concentrations can favor intermolecular reactions that lead to branching and eventually cross-linking. | Perform the polymerization in a suitable solvent to control the monomer concentration. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Ring-Opening Polymerization (ROP)
This protocol provides a general guideline. Specific conditions should be optimized for your system.
-
Monomer and Reagent Purification:
-
Dry the monomer over CaH₂ overnight and distill under reduced pressure.
-
Dry the solvent (e.g., toluene, THF, dichloromethane) using a suitable drying agent or a solvent purification system.
-
Store the purified monomer and solvent over molecular sieves in a glovebox.
-
-
Reaction Setup:
-
In a glovebox, add the desired amount of monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the appropriate amount of solvent.
-
In a separate vial, prepare a stock solution of the initiator (e.g., benzyl alcohol) in the reaction solvent.
-
In another vial, prepare a stock solution of the organocatalyst (e.g., a thiourea-amine co-catalyst system) in the reaction solvent.[8]
-
-
Polymerization:
-
Add the initiator solution to the monomer solution and stir for 2 minutes.
-
Add the catalyst solution to initiate the polymerization.
-
Place the flask in a thermostated oil bath at the desired reaction temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Polymer Isolation:
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).[]
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity (Đ) by gel permeation chromatography (GPC).
-
Confirm the polymer structure by ¹H and ¹³C NMR spectroscopy.
-
Analyze the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Section 4: Visualizations
Troubleshooting Workflow for Low Monomer Conversion
Caption: A decision tree for troubleshooting low monomer conversion.
General Mechanism for Organocatalyzed ROP
Caption: Dual activation mechanism in organocatalyzed ROP.
References
Sources
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- 8. "Investigations into Ring-Opening Polymerization of Functionalized ϵ-Ca" by Danielle N. Coderre and Matthew K. Kiesewetter [digitalcommons.uri.edu]
- 9. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. "SYNTHESIS OF NOVEL POLYMER MATERIALS VIA ORGANOCATALYTIC RING-OPENING " by Urala Liyanage Don Inush Kalana [digitalcommons.uri.edu]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 28. Advances in Manufacturing and Characterization of Functional Polyesters [mdpi.com]
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Technical Support Center: Troubleshooting the Deprotection of tert-Butyl 2-(4-hydroxybutoxy)acetate
Welcome to our dedicated technical support guide for the deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges, their underlying causes, and systematic solutions. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity and success of your synthesis.
Introduction: The Chemistry of Deprotection
The removal of a tert-butyl ester to unveil a carboxylic acid is a fundamental transformation in organic synthesis. The most common method involves acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2] The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the elimination of isobutylene, driven by the formation of the stable tert-butyl carbocation.[3][4]
However, the presence of a primary hydroxyl group in tert-butyl 2-(4-hydroxybutoxy)acetate introduces specific challenges that can lead to incomplete reactions and the formation of undesirable byproducts. This guide will address these specific issues head-on.
Core Troubleshooting Guide (Question & Answer Format)
Q1: My deprotection reaction is incomplete, and I still see a significant amount of starting material by TLC/LC-MS. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Insufficient Acid Stoichiometry or Concentration: While the reaction is acid-catalyzed, a substantial excess of acid is often required to drive the equilibrium towards the product.[5] For substrates sensitive to strong acid, starting with a lower concentration (e.g., 20% TFA in DCM) is a reasonable precaution, but for a complete reaction, a 1:1 (v/v) mixture of TFA and DCM is standard.[5]
-
Solution: Increase the concentration of TFA. If you are using a 20-50% solution, try increasing it to a 1:1 mixture with DCM. You can monitor the progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
-
Inadequate Reaction Time: Deprotection is a kinetic process. While many tert-butyl ester deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times.[5]
-
Solution: Extend the reaction time. Continue to monitor the reaction every hour for up to 5 hours. If the reaction is proceeding but is slow, allowing it to stir longer is a simple solution.
-
-
Presence of Water: Anhydrous conditions are crucial for this reaction. Water can compete with the substrate for the acid catalyst and can also affect the stability of the reactive intermediates.
-
Solution: Ensure that your solvent (DCM) and acid (TFA) are anhydrous. Use freshly opened bottles of reagents or properly dried solvents.
-
Q2: I've observed a new, non-polar spot on my TLC plate and an unexpected mass in my LC-MS analysis. What could this byproduct be, and how can I prevent its formation?
A2: The most likely non-polar byproduct is the tert-butyl ether of the starting material's hydroxyl group, forming tert-butyl 2-(4-(tert-butoxy)butoxy)acetate. This occurs when the highly reactive tert-butyl carbocation generated during the deprotection is "scavenged" by the primary alcohol of another molecule of the starting material or product.
-
Mechanism of Side Reaction: The hydroxyl group on your molecule can act as a nucleophile, attacking the electrophilic tert-butyl cation.
-
Prevention with Scavengers: To prevent this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate's hydroxyl group.[6]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger. Use 2.5-5% (v/v) in your reaction mixture.[7]
-
Water: A small amount of water (2.5-5% v/v) can also act as a scavenger, converting the tert-butyl cation to tert-butanol.[7]
-
Thioanisole: Another effective scavenger, particularly if your molecule contains other sensitive functional groups.
-
-
Q3: My main product appears to be a cyclic compound, not the expected linear hydroxy acid. What is happening and how can I avoid it?
A3: You are likely observing intramolecular cyclization, where the hydroxyl group at one end of the molecule attacks the activated ester at the other end, leading to the formation of a lactone. In this specific case, the likely byproduct is (tetrahydrofuran-2-yl)acetic acid.
-
Mechanism of Cyclization: Under acidic conditions, the hydroxyl group can be protonated, making it a better leaving group, or the carbonyl of the ester can be activated, making it more susceptible to nucleophilic attack by the intramolecular hydroxyl group.
-
Minimizing Cyclization:
-
Lower Reaction Temperature: Running the reaction at 0°C can slow down the rate of the intramolecular cyclization relative to the desired deprotection.
-
Milder Acidic Conditions: Consider using a milder acid than TFA. Aqueous phosphoric acid has been shown to be effective for deprotecting tert-butyl esters and may reduce the likelihood of this side reaction. Another alternative is using zinc bromide (ZnBr₂) in DCM, which can selectively cleave tert-butyl esters in the presence of other acid-labile groups.
-
Q4: My work-up is difficult, and I'm experiencing low yield. How can I efficiently isolate my highly polar product, 2-(4-hydroxybutoxy)acetic acid?
A4: The product, containing both a carboxylic acid and a hydroxyl group, is expected to be quite polar and potentially water-soluble, which can complicate standard liquid-liquid extractions.
-
Initial Work-up:
-
After the reaction is complete, remove the DCM and excess TFA under reduced pressure (rotary evaporation). To ensure complete removal of TFA, you can co-evaporate with a solvent like toluene or DCM several times.[5]
-
-
Purification Strategies for Polar Carboxylic Acids:
-
Acid-Base Extraction (with caution): While a classic technique, the high water solubility of your product may lead to losses in the aqueous phase. If you attempt this, ensure the aqueous phase is saturated with NaCl (brine) to decrease the solubility of your organic product and perform multiple extractions with a polar organic solvent like ethyl acetate.
-
Reversed-Phase Flash Chromatography: This is often the most effective method for purifying polar compounds.[8]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% TFA or formic acid) to keep the carboxylic acid protonated and improve peak shape.
-
-
Ion-Exchange Chromatography (IEX): For particularly challenging separations, IEX can be a powerful tool.[9] You can use an anion-exchange resin to bind your carboxylic acid, wash away neutral impurities, and then elute your product with a salt or pH gradient.
-
Analytical Characterization: Identifying Your Products
Accurate identification of your starting material, desired product, and potential byproducts is crucial for effective troubleshooting.
| Compound | Key ¹H NMR Features (Predicted) | Key ¹³C NMR Features (Predicted) |
| tert-Butyl 2-(4-hydroxybutoxy)acetate | Singlet ~1.45 ppm (9H, t-Bu); Multiplets ~3.6 ppm (4H, -CH₂-O-); Multiplet ~1.6 ppm (4H, -CH₂-CH₂-); Singlet ~3.9 ppm (-O-CH₂-COO-) | ~170 ppm (C=O); ~81 ppm (quaternary C of t-Bu); ~62 ppm (-CH₂-OH); ~70 ppm (-O-CH₂-); ~40 ppm (-CH₂-COO-); ~28 ppm (CH₃ of t-Bu); ~29, 26 ppm (-CH₂-CH₂-) |
| 2-(4-hydroxybutoxy)acetic acid | Broad singlet >10 ppm (1H, -COOH); Multiplets ~3.6 ppm (4H, -CH₂-O-); Multiplet ~1.6 ppm (4H, -CH₂-CH₂-); Singlet ~4.0 ppm (-O-CH₂-COO-) | ~175 ppm (C=O); ~62 ppm (-CH₂-OH); ~70 ppm (-O-CH₂-); ~40 ppm (-CH₂-COO-); ~29, 26 ppm (-CH₂-CH₂-) |
| (Tetrahydrofuran-2-yl)acetic acid | Broad singlet >10 ppm (1H, -COOH); Multiplet ~4.2 ppm (1H, -CH-O-); Multiplets ~3.8 ppm (2H, -CH₂-O-); Multiplets ~2.6 ppm (2H, -CH₂-COOH); Multiplets ~1.9 ppm (4H, ring -CH₂-CH₂-) | ~175 ppm (C=O); ~77 ppm (-CH-O-); ~68 ppm (-CH₂-O-); ~41 ppm (-CH₂-COOH); ~30, 25 ppm (ring -CH₂-CH₂-) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 v/v mixture).
-
Stir the reaction at room temperature for 2-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM) or LC-MS.
-
Once the reaction is complete, remove the DCM and TFA under reduced pressure.
-
Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.
-
Purify the crude product by a suitable method (e.g., reversed-phase chromatography).
Protocol 2: Deprotection with a Scavenger
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate in anhydrous DCM (0.1-0.2 M).
-
Add triisopropylsilane (TIS) to the solution (final concentration of 5% v/v).
-
Add an equal volume of TFA.
-
Stir and monitor the reaction as described in Protocol 1.
-
Proceed with work-up and purification.
Visualizing the Process
Caption: General workflow for the deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate.
Caption: Potential side reactions during the deprotection process.
Frequently Asked Questions (FAQs)
-
Can I use other acids for this deprotection? Yes, other strong acids like hydrochloric acid (HCl) in an organic solvent or aqueous phosphoric acid can be used.[2] However, TFA is widely used due to its volatility, which simplifies its removal after the reaction. Milder Lewis acids like ZnBr₂ may also be effective and could offer better selectivity.
-
Is it necessary to run the reaction under an inert atmosphere? For this specific deprotection, an inert atmosphere (like nitrogen or argon) is generally not required unless your substrate has other functional groups that are sensitive to oxidation.
-
My product is an oil and won't crystallize. What should I do? Many low molecular weight, polar compounds like your target product are oils at room temperature. Purification by chromatography is the recommended method. If you do obtain a solid, recrystallization from a suitable solvent system could be an option.[10][11]
References
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Tyagi, J. (2015). How can I deprotect esters using TFA?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Harvard University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
MDPI. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 24(15), 2827. Retrieved from [Link]
-
ResearchGate. (2012). Solvent design for crystallization of carboxylic acids. Chemical Engineering Research and Design, 90(12), 2219-2231. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]
-
PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Applications, 668(2), 225-242. Retrieved from [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
LCGC International. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. Retrieved from [Link]
-
ResearchGate. (2002). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (2012). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]
-
PubChem. (n.d.). (4-Hydroxybutoxy)acetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid. Retrieved from [Link]
-
MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences, 11(16), 7545. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(79), 75865-75874. Retrieved from [Link]
-
ACS Publications. (2004). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 52(14), 4349–4354. Retrieved from [Link]
-
ResearchGate. (2014). Analysis HPLC of compounds obtained from diluted acetic acid hydrolysis using wastes from Brazilian wood species. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]
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preventing side reactions during the synthesis of "tert-butyl 2-(4-hydroxybutoxy)acetate"
Welcome to the technical support center for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction, grounded in established chemical principles.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, which is typically achieved via a Williamson ether synthesis between a tert-butyl haloacetate (e.g., tert-butyl bromoacetate) and 1,4-butanediol.
Problem 1: Low Yield of the Desired Mono-ether Product and a Significant Amount of Unreacted 1,4-Butanediol.
Question: My reaction has a low conversion of 1,4-butanediol, resulting in a poor yield of tert-butyl 2-(4-hydroxybutoxy)acetate. How can I improve the reaction efficiency?
Answer:
Low conversion of the diol typically points to issues with the deprotonation of the alcohol or the reactivity of the alkylating agent. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Deprotonation: The first step in a Williamson ether synthesis is the formation of an alkoxide from the alcohol.[1] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic alkoxide will be low, leading to a sluggish reaction.
-
Recommended Action: Switch to a stronger base like sodium hydride (NaH). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[2] Use at least a stoichiometric amount of base relative to the hydroxyl group you intend to react. For selective mono-alkylation, a slight excess of the diol is recommended over the base.
-
-
Reaction Temperature: The SN2 reaction, which is the core of the Williamson ether synthesis, can be slow at room temperature.[3]
-
Recommended Action: Gently heating the reaction mixture can increase the reaction rate. A temperature range of 50-70 °C is a good starting point. However, be cautious, as excessively high temperatures can favor side reactions like elimination.
-
-
Choice of Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[2]
-
Recommended Action: Ensure you are using a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Optimized Protocol for Improved Yield:
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[2] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent enhances nucleophilicity.[2] |
| Temperature | 50-70 °C | Increases reaction rate without significantly promoting side reactions. |
| Reagents | Ensure all reagents and solvents are anhydrous | Water will quench the strong base and inhibit the reaction. |
Problem 2: Formation of a Significant Amount of a High-Boiling Point Byproduct.
Question: My post-reaction analysis (GC-MS or NMR) shows a significant peak corresponding to a higher molecular weight species, which I suspect is the di-ether byproduct. How can I favor the formation of the mono-ether?
Answer:
The formation of the di-ether, di-tert-butyl 2,2'-(butane-1,4-diylbis(oxy))diacetate, is a common side reaction when using a symmetrical diol like 1,4-butanediol. The key to minimizing this is to control the stoichiometry and reaction conditions to favor mono-alkylation.
-
Stoichiometry: If the ratio of 1,4-butanediol to tert-butyl bromoacetate is close to 1:1 or if the alkylating agent is in excess, the initially formed mono-ether can be deprotonated and react further to form the di-ether.
-
Recommended Action: Use a significant excess of 1,4-butanediol. A molar ratio of 3 to 5 equivalents of the diol to 1 equivalent of tert-butyl bromoacetate is recommended. This statistical approach increases the probability that the alkylating agent will react with an unreacted diol molecule rather than the mono-ether product.
-
-
Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for achieving selective mono-alkylation of diols. It allows the use of a biphasic system (e.g., aqueous NaOH and an organic solvent) and facilitates the transfer of the alkoxide into the organic phase for reaction. This controlled generation and transfer of the nucleophile can enhance selectivity.
-
Recommended Action: Consider a phase-transfer catalyzed system. A typical setup would involve using 50% aqueous NaOH as the base, toluene as the organic solvent, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This method can often be performed at room temperature, which also helps to suppress side reactions.[2]
-
Visualizing the Reaction Pathway:
Caption: Reaction scheme for mono- and di-etherification.
Problem 3: Presence of an Alkene Byproduct Detected by GC-MS or NMR.
Question: I am observing a byproduct that appears to be an alkene. What is causing this and how can I prevent it?
Answer:
The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from E2 elimination of the alkyl halide.[3] The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.
-
Nature of the Alkyl Halide: While tert-butyl bromoacetate is a primary halide, which generally favors SN2, elimination can still occur, especially under forcing conditions.
-
Recommended Action: While you are already using a primary halide, ensure its purity.
-
-
Reaction Temperature: Higher temperatures favor elimination over substitution because elimination reactions often have a higher activation energy.
-
Recommended Action: Lower the reaction temperature. If you are heating the reaction, try running it at a lower temperature for a longer period. Room temperature is often sufficient, especially with a strong base or a phase-transfer catalyst.
-
-
Steric Hindrance of the Base: Very bulky bases can favor elimination.
-
Recommended Action: While NaH is not sterically bulky, if you are using other alkoxides as bases, consider their size. In this reaction, the nucleophile is generated in situ from the diol, so this is less of a concern.
-
Troubleshooting Workflow for Alkene Formation:
Caption: Decision tree for addressing alkene byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for this synthesis?
For the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate, the recommended starting materials are 1,4-butanediol and a tert-butyl haloacetate, with tert-butyl bromoacetate being a common choice due to the good leaving group ability of bromide. Ensure both reagents are of high purity and anhydrous, especially when using water-sensitive bases like NaH.
Q2: Can I use a different base, such as potassium carbonate or sodium hydroxide?
Yes, other bases can be used, but their effectiveness and the side reaction profile will differ.
-
Potassium Carbonate (K₂CO₃): This is a milder base and may require higher temperatures and longer reaction times. It is often used in polar aprotic solvents like DMF or acetonitrile.
-
Sodium Hydroxide (NaOH): Can be effective, especially in a phase-transfer catalysis setup.[2] Using solid NaOH in a solvent like THF or DMF is also possible, but its lower solubility can be a limitation.
Q3: My tert-butyl ester seems to be hydrolyzing. How can I prevent this?
The tert-butyl ester group is generally stable to basic hydrolysis due to steric hindrance. However, under harsh conditions, it can be cleaved.
-
Avoid Excessively Strong Basic Conditions: While a strong base is needed for the alkoxide formation, prolonged exposure at high temperatures should be avoided.
-
Aqueous Workup: During the workup, avoid strongly acidic or basic conditions if you need to maintain the ester. Neutralize the reaction mixture carefully. The tert-butyl ester is particularly labile to acid.[4]
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction progress.[5] You can easily identify the starting materials, the desired product, and byproducts like the di-ether and any elimination products based on their mass-to-charge ratios and retention times. Derivatization of the hydroxyl group may be necessary for better peak shape.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV or RI detection: HPLC can be used to monitor the disappearance of starting materials and the appearance of the product.[7][8] Since the product lacks a strong chromophore, UV detection might be challenging unless a derivative is made. Refractive index (RI) detection is a suitable alternative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities after purification.
Q5: What is a good purification strategy for tert-butyl 2-(4-hydroxybutoxy)acetate?
Given the excess of 1,4-butanediol used in the synthesis, purification will be necessary.
-
Extraction: After quenching the reaction, an aqueous workup can remove the excess 1,4-butanediol, which is water-soluble.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired mono-ether product from any remaining starting material and the di-ether byproduct. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
References
-
Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 264-271. Available at: [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Acids. In Reagent Guides. Available at: [Link]
-
Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 14. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
-
Sonokawa, K., et al. (n.d.). Polymer-Based Adaptive Catalyst for Monoacylation of Symmetrical Diols. ChemRxiv. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
-
ResearchGate. (2015). GC-MS analysis for functional validation of module 2 by converting... Available at: [Link]
-
Wang, T., et al. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). Tert-Butyl 2-(4-Hydroxybutoxy)Acetate. Available at: [Link]
-
Baker, R. H., & Bordwell, F. G. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
ResearchGate. (2015). Beta-Hydroxybutyric Acid (BHB) Quantification by GC-MS. Available at: [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]
-
ResearchGate. (n.d.). Calibration curves generated in HPLC–UV analysis at 280 nm for PG,... Available at: [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Available at: [Link]
-
Wang, T., et al. (2018). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Green Chemistry. Available at: [Link]
-
King, S. A., et al. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE... Organic Syntheses. Available at: [Link]
-
LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available at: [Link]
-
PubMed. (n.d.). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Available at: [Link]
-
ResearchGate. (n.d.). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Available at: [Link]
-
RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of the Mono-esterification Between Terephthalic Acid and 1,4-Butanediol. Available at: [Link]
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Technical Support Center: Synthesis and Purification of tert-butyl 2-(4-hydroxybutoxy)acetate
Welcome to the technical support center for the synthesis and purification of tert-butyl 2-(4-hydroxybutoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your experimental outcomes, leading to higher yields and purity of this valuable synthetic intermediate.
Introduction
tert-butyl 2-(4-hydroxybutoxy)acetate is a bifunctional molecule featuring a protected carboxylic acid and a primary alcohol. This structure makes it a useful building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications. The ether linkage and the hydroxyl group offer sites for further chemical modification, while the tert-butyl ester provides a robust protecting group that can be removed under specific acidic conditions.
The most common synthetic route to this compound is a Williamson ether synthesis between 1,4-butanediol and tert-butyl bromoacetate. While seemingly straightforward, this reaction presents several challenges that can impact both yield and purity. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl 2-(4-hydroxybutoxy)acetate?
A1: The most prevalent and direct method is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of 1,4-butanediol to form an alkoxide, which then acts as a nucleophile to displace the bromide from tert-butyl bromoacetate.
Q2: Why is selective mono-alkylation of 1,4-butanediol a challenge?
A2: 1,4-butanediol is a symmetrical diol, meaning it has two reactive hydroxyl groups. When reacting with tert-butyl bromoacetate, there is a statistical probability of forming the di-substituted byproduct, 1,4-bis(2-(tert-butoxy)-2-oxoethoxy)butane. Achieving high selectivity for the mono-alkylated product requires careful control of reaction conditions, particularly the stoichiometry of the reactants.
Q3: What are the primary impurities I should expect?
A3: The main impurities include:
-
Unreacted 1,4-butanediol
-
Unreacted tert-butyl bromoacetate
-
The di-substituted byproduct, 1,4-bis(2-(tert-butoxy)-2-oxoethoxy)butane
-
Byproducts from the elimination of tert-butyl bromoacetate (less common with a primary halide)
-
Hydrolysis product of the ester, 2-(4-hydroxybutoxy)acetic acid, if exposed to acidic conditions during workup.[4]
Q4: Can I use other alkylating agents besides tert-butyl bromoacetate?
A4: Yes, other tert-butyl haloacetates (e.g., chloro- or iodoacetate) or sulfonates (e.g., tosylate or mesylate) can be used.[5][6] Bromo- and iodoacetates are generally more reactive than chloroacetates. The choice of leaving group can influence reaction rates and may require adjustment of reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of tert-butyl 2-(4-hydroxybutoxy)acetate.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions:
-
Incomplete Deprotonation of 1,4-butanediol: The formation of the alkoxide is crucial for the reaction to proceed.
-
Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not favor the alkoxide. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3] When using NaH, ensure it is fresh and handled under an inert atmosphere.
-
Insufficient Base: Ensure you are using at least one equivalent of base relative to the limiting reagent.
-
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be too slow at lower temperatures. A moderate increase in temperature (e.g., to 40-60 °C) can improve the reaction rate.
-
Too High: High temperatures can promote side reactions, such as the elimination of tert-butyl bromoacetate.
-
-
Poor Solvent Choice:
-
Protic Solvents: Protic solvents like ethanol or water will protonate the alkoxide, reducing its nucleophilicity.
-
Recommended Solvents: Use polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.[3] These solvents effectively solvate the cation of the base without interfering with the nucleophile.
-
-
Moisture in the Reaction: Water will quench the strong base and protonate the alkoxide. Ensure all glassware is oven-dried and reagents are anhydrous.
Problem 2: High Levels of Di-substituted Byproduct
Possible Causes & Solutions:
-
Incorrect Stoichiometry: The most effective way to favor mono-alkylation is to use a significant excess of the diol.
-
Recommended Ratio: A 3 to 5-fold molar excess of 1,4-butanediol to tert-butyl bromoacetate is a good starting point. This statistical approach increases the probability that the bromoacetate will react with an unreacted diol molecule rather than the mono-alkylated product.
-
-
Slow Addition of the Alkylating Agent: Adding the tert-butyl bromoacetate slowly to the reaction mixture containing the deprotonated diol can help maintain a low concentration of the alkylating agent, further favoring mono-substitution.
Problem 3: Difficulty in Purifying the Product
Background: tert-butyl 2-(4-hydroxybutoxy)acetate is a relatively polar molecule due to the hydroxyl group and the ether linkage, but it also has a nonpolar tert-butyl group. This amphiphilic nature can sometimes complicate purification.
Purification Strategy: Flash Column Chromatography [7][8][9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective.
-
Start with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). This will elute any nonpolar impurities.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 7:3, 1:1, and finally pure ethyl acetate). This will elute your desired product.
-
The more polar di-substituted byproduct and unreacted 1,4-butanediol will elute at higher polarities.
-
-
Troubleshooting Chromatography:
-
Product Co-elutes with Impurities: If you are not getting good separation, try a different solvent system. Dichloromethane/methanol or diethyl ether/hexanes are alternative options.
-
Product Streaking on the Column: This can be due to the acidic nature of silica gel. Adding a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent can improve the peak shape.
-
Problem 4: Product Decomposition During Workup or Purification
Possible Cause & Solutions:
-
Hydrolysis of the tert-butyl ester: The tert-butyl ester is sensitive to acidic conditions and can hydrolyze to the corresponding carboxylic acid.[4]
-
Acidic Workup: Avoid acidic washes during the workup. Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) to quench the reaction and remove water-soluble byproducts.
-
Acidic Silica Gel: As mentioned above, the inherent acidity of silica gel can sometimes cause partial hydrolysis of the product on the column. If this is suspected, consider using neutralized silica gel or adding a small amount of triethylamine to the eluent.
-
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate
Materials:
-
1,4-Butanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (e.g., 3 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents relative to tert-butyl bromoacetate) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF dropwise via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude tert-butyl 2-(4-hydroxybutoxy)acetate
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure tert-butyl 2-(4-hydroxybutoxy)acetate.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Reactants | ||
| 1,4-Butanediol | 3-5 equivalents | Favors mono-alkylation |
| tert-Butyl bromoacetate | 1 equivalent | Limiting reagent |
| Base (e.g., NaH) | 1.1 equivalents | Ensures complete deprotonation |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Polar aprotic, good for SN2 |
| Temperature | 0 °C to room temperature | Balances reaction rate and side reactions |
| Reaction Time | 12-24 hours | Allows for completion |
| Purification | ||
| Technique | Flash Column Chromatography | Effective for separating polar compounds |
| Stationary Phase | Silica Gel | Standard choice |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for separation of compounds with varying polarities |
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate.
Purification Workflow
Caption: Purification workflow for tert-butyl 2-(4-hydroxybutoxy)acetate.
References
-
Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Scientific Reports.
- Development of enzymatic cascade reactions toward the synthesis of 1,4-butanediol. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Application Notes and Protocols for the Synthesis of tert-Butoxycyclohexane via Williamson Ether Synthesis. (n.d.). Benchchem.
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Supporting Information. (n.d.).
- Tert-butyl 2-(4-hydroxyphenyl)
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- TERT-BUTYL ACETATE. (2024, April 5).
- Analytical Methods. (n.d.). [Source for analytical techniques].
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- tert-butyl bromoacetate. (n.d.). Organic Syntheses Procedure.
- Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4? (2024, August 28). Quora.
- Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. (2015, March 24). NIH.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- tert-Butyl 2-(4-hydroxyphenyl)
- [Source for column chromatography procedure]. (n.d.). Organic Syntheses Procedure.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Purification of organic compounds using surrogate stationary phases on reversed phase columns. (n.d.).
- tert-Butyl bromoacet
- tert-Butyl acetate (540-88-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Tert-Butyl 2-(4-Hydroxybutoxy)
- tert-Butyl 2-(4-hydroxybutoxy)
- [Source for a synthesis involving tert-butyl acetate]. (n.d.). Organic Syntheses Procedure.
- Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts. (n.d.).
- Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide. (n.d.). Benchchem.
- Removing tBuOH from reaction mixture? (2023, June 30). Reddit.
- Process for the preparation of 4-tert.-butylcyclohexyl acetate. (n.d.).
- Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. (n.d.). NIH.
- Acid hydrolysis of tert-butyl acetate in 18O-labeled water was found t.. (2025, February 7). Filo.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.).
- tert-Butyl 4-hydroxybutano
- tert-Butyl hydroperoxide, TBHP. (n.d.). Organic Chemistry Portal.
- Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- Tert-Butyl bromoacetate: applications as alkylating agent and safety. (2023, December 15). ChemicalBook.
- tert-Butyl 2-((tert-butoxycarbonyl)amino)
- tert-Butyl 2-(4-nitrophenoxy)
- Process of producing 1,4-butanediol. (n.d.).
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for tert-butyl 2-(4-hydroxybutoxy)acetate and its Derivatives
Welcome to the technical support resource for the purification of tert-butyl 2-(4-hydroxybutoxy)acetate and its analogous structures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, reproducible purification strategies.
The core structure of tert-butyl 2-(4-hydroxybutoxy)acetate presents a unique set of purification challenges. The molecule's moderate polarity, conferred by the primary alcohol and ether linkage, combined with the acid-labile tert-butyl ester protecting group, necessitates a carefully considered approach to avoid yield loss and impurity generation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of tert-butyl 2-(4-hydroxybutoxy)acetate and its derivatives in a practical, question-and-answer format.
Q1: My initial workup leaves many impurities. What is a robust general purification workflow?
Answer: A successful purification begins with an effective reaction workup. However, for compounds like tert-butyl 2-(4-hydroxybutoxy)acetate, chromatography is almost always necessary to achieve high purity. The key is to choose the right primary purification technique based on the crude material's characteristics.
A general workflow involves an initial aqueous workup to remove water-soluble reagents and byproducts, followed by a decision between flash chromatography and recrystallization.
Workflow: Post-Workup Purification Strategy
Caption: General decision workflow for purifying the target compound.
Q2: I'm struggling with poor separation during flash column chromatography. How can I optimize my method?
Answer: Poor separation is typically due to an improperly chosen solvent system (mobile phase). The goal is to find a solvent or solvent mixture that provides a retention factor (Rƒ) of 0.2-0.3 for the target compound on a TLC plate, as this generally translates to good separation on a column.[1]
Causality: The principle of chromatography is differential partitioning of analytes between the stationary phase (silica gel) and the mobile phase. If the mobile phase is too polar (high eluting strength), all compounds, including your product and impurities, will travel quickly up the column with little interaction, resulting in co-elution (high Rƒ). If it's not polar enough, everything will remain adsorbed to the silica at the origin (low Rƒ).
Troubleshooting Steps:
-
Systematic TLC Analysis: Screen a range of solvent systems. A good starting point for this moderately polar molecule is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).
-
Adjust Polarity Gradually: If your Rƒ is too high, decrease the proportion of the polar solvent. If it's too low, increase it.
-
Consider a Third Solvent: Sometimes, adding a small amount of a third solvent can drastically improve separation. For example, in a Hexane/Ethyl Acetate system, adding 1-2% methanol can help elute more polar compounds without significantly decreasing the retention of less polar impurities.
| Solvent System (v/v) | Typical Application | Expertise & Experience Insights |
| Hexane / Ethyl Acetate | Workhorse System. Good starting point for esters with moderate polarity. | A ratio of 70:30 to 50:50 is often a good initial guess for the target molecule. |
| Dichloromethane / Methanol | For more polar derivatives or stubborn impurities. | Use with caution. Ensure your compound is stable in chlorinated solvents. A 98:2 or 95:5 ratio is a common starting point. |
| Cyclohexane / Acetone | An alternative to Ethyl Acetate systems.[2] | Acetone is a stronger eluent than ethyl acetate. This can be useful if your compound requires high polarity to move off the baseline. |
Q3: My product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer: This is a frequent and critical issue when purifying compounds with acid-labile groups like tert-butyl esters. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. These acidic sites can catalyze the hydrolysis or cleavage of the tert-butyl ester, converting your product into the corresponding carboxylic acid.[3][4]
Mechanism of Degradation: The tert-butyl group is cleaved via an acid-catalyzed elimination reaction, forming a stable tert-butyl cation and the carboxylic acid. The cation is then deprotonated to yield isobutylene gas.[5]
Troubleshooting Flowchart: Compound Instability on Silica Gel
Caption: Decision tree for addressing compound degradation during chromatography.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your mobile phase. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard.[1] This base preferentially interacts with the acidic silanol groups, rendering them unavailable to hydrolyze your product.
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative for acid-sensitive compounds. Note that its selectivity is different from silica, so you will need to re-optimize your solvent system with TLC.
-
Florisil® or C18 (Reversed-Phase): For highly sensitive or very polar derivatives, these can be excellent options.[6]
-
Q4: My derivative is a solid. Should I try recrystallization instead of chromatography?
Answer: Absolutely. If your crude product is a solid and TLC analysis shows one major spot with minor impurities, recrystallization is often a more efficient and scalable purification method than chromatography.[7]
Expertise & Experience: The key to successful recrystallization is finding a solvent system where your product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while the impurities remain soluble at all temperatures.
Protocol: Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., Hexanes, Ethyl Acetate, Isopropanol, Water, Toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily in a few drops, the solvent is too good; the compound will not crystallize out. This solvent may be useful as the "soluble" component (Solvent A) in a two-solvent system.
-
Heating: If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). If the solid dissolves upon heating, this is a promising single-solvent system.
-
Cooling: Allow the heated, clear solution to cool slowly to room temperature, then in an ice bath. If pure crystals form, you have found a suitable solvent.
-
Two-Solvent System: If no single solvent works, use a binary mixture. Dissolve the compound in a minimum amount of a "soluble" solvent (Solvent A) while hot. Then, add a "poor" solvent (Solvent B, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool slowly to induce crystallization.[7] A common system for moderately polar solids is Ethyl Acetate/Hexanes.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica
This protocol is designed for purifying acid-sensitive compounds like tert-butyl 2-(4-hydroxybutoxy)acetate.
-
Solvent System Selection:
-
Using TLC, identify an appropriate eluent (e.g., 60:40 Hexane:Ethyl Acetate) that gives an Rƒ of ~0.25 for the product.
-
Prepare the bulk mobile phase and add 1% triethylamine (Et₃N) by volume (e.g., 10 mL of Et₃N for 1 L of eluent). This is your "deactivating mobile phase".
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica:crude product by weight).
-
In a beaker, make a slurry of silica gel in the deactivating mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the deactivating mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine is volatile and will be removed during this step.
-
References
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester.
-
PubChem. (n.d.). Tert-butyl 2-(4-hydroxyphenyl)acetate.
-
Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.
-
Organic Syntheses. (n.d.). Procedure for is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
-
BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
-
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
-
Google Patents. (n.d.). CN102372628A - Method for preparing tert-butyl acetate.
-
Namba, K. et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
-
Wu, Y. et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
-
Request PDF. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
-
Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Reddit. (n.d.). r/chemistry - What are your tips and tricks for purifying ionic/very polar compounds?.
-
Myers, A. (n.d.). Protecting Groups.
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- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Managing the Selective Reaction of the Hydroxyl Group in tert-Butyl 2-(4-hydroxybutoxy)acetate
Welcome to the technical support center for the selective functionalization of tert-butyl 2-(4-hydroxybutoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with the selective reaction of its primary hydroxyl group while preserving the tert-butyl ester moiety.
Introduction: The Challenge of Selectivity
tert-Butyl 2-(4-hydroxybutoxy)acetate is a bifunctional molecule containing a primary alcohol and a tert-butyl ester. The primary hydroxyl group offers a reactive handle for a variety of chemical transformations, including oxidation, etherification, and esterification. However, the presence of the acid-labile tert-butyl ester group presents a significant challenge: how to selectively modify the hydroxyl group without cleaving the ester. This guide provides expert insights and field-proven protocols to achieve this selectivity.
Section 1: Protecting Group Strategies for the Hydroxyl Group
A common and effective strategy to achieve selective reactions on other parts of a molecule or to introduce a new functional group at the hydroxyl position is through the use of protecting groups. The choice of protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective deprotection without affecting the tert-butyl ester.
FAQ: Choosing the Right Protecting Group
Question: What is the most suitable protecting group for the primary hydroxyl group of tert-butyl 2-(4-hydroxybutoxy)acetate, considering the acid-sensitive tert-butyl ester?
Answer: The most robust and widely used protecting groups in this context are silyl ethers, particularly tert-butyldimethylsilyl (TBS) ether. Silyl ethers are stable to a wide range of reaction conditions, including many basic and organometallic reagents, and can be selectively removed under mild conditions using a fluoride source, which will not affect the tert-butyl ester.[1][2]
Recommended Protecting Groups and Their Compatibility
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Compatibility with tert-Butyl Ester |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole, DMF | TBAF, THF | Excellent |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF | Excellent |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), CH₂Cl₂ | Mild acid (e.g., PPTS, MeOH) | Caution: Deprotection may cleave the tert-butyl ester. |
| Methoxymethyl | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic conditions (e.g., HCl, MeOH) | Not Recommended: Deprotection conditions will cleave the tert-butyl ester.[1] |
Troubleshooting: Silyl Ether Protection
Problem: Low yield during the protection of the hydroxyl group as a TBS ether.
Possible Causes & Solutions:
-
Incomplete reaction:
-
Solution: Ensure all reagents are anhydrous. Moisture will consume the silylating agent. Use freshly distilled solvents. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
-
-
Steric hindrance:
-
Solution: While the primary alcohol in the target molecule is not exceptionally hindered, for more complex substrates, consider using a more reactive silylating agent like TBS-OTf with 2,6-lutidine as a non-nucleophilic base.
-
-
Side reactions:
-
Solution: Ensure the dropwise addition of the silylating agent to the solution of the alcohol and base to minimize side reactions.
-
Detailed Protocol: TBS Protection of tert-Butyl 2-(4-hydroxybutoxy)acetate
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Protection-Deprotection Workflow
Caption: Workflow for TBS protection and deprotection.
Section 2: Selective Oxidation of the Hydroxyl Group
The primary alcohol of tert-butyl 2-(4-hydroxybutoxy)acetate can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions is paramount to achieving the desired transformation without affecting the tert-butyl ester.
FAQ: Controlling the Oxidation State
Question: How can I selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid?
Answer: To obtain the aldehyde, you should use mild and anhydrous oxidizing agents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂).[3][4] These reagents are less likely to cause over-oxidation. Another excellent method is the Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.
Question: What conditions are suitable for oxidizing the primary alcohol to a carboxylic acid while preserving the tert-butyl ester?
Answer: For the oxidation to the carboxylic acid, stronger oxidizing agents are required. However, many strong oxidants (like potassium permanganate under harsh conditions) can cleave the tert-butyl ester. A reliable method is the two-step procedure of first oxidizing to the aldehyde (e.g., using a Swern or Dess-Martin periodinane oxidation) followed by a Pinnick oxidation using sodium chlorite (NaClO₂) and a phosphate buffer. Alternatively, a direct oxidation using reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a co-oxidant like sodium hypochlorite (NaOCl) under carefully controlled pH can yield the carboxylic acid directly.
Troubleshooting: Oxidation Reactions
Problem: Cleavage of the tert-butyl ester during oxidation to a carboxylic acid.
Possible Causes & Solutions:
-
Acidic byproducts:
-
Solution: Some oxidation reactions can generate acidic byproducts. Ensure the reaction is buffered if necessary. For example, in the Pinnick oxidation, a phosphate buffer is crucial.
-
-
Harsh reaction conditions:
-
Solution: Avoid strongly acidic or basic conditions and high temperatures. Opt for milder, buffered oxidation systems like TEMPO-mediated oxidation.
-
Detailed Protocol: Swern Oxidation to the Aldehyde
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) in CH₂Cl₂.
-
Stir for 15 minutes, then add a solution of tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Stir for an additional 30-45 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench with water and separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification.
Visualizing the Oxidation Pathways
Caption: Selective oxidation pathways of the primary alcohol.
Section 3: Ether and Ester Formation
The primary hydroxyl group is an excellent nucleophile for forming ethers and esters, which are common functional groups in drug candidates.
FAQ: Etherification and Esterification Strategies
Question: What is the best method for forming an ether from the primary hydroxyl group?
Answer: The Williamson ether synthesis is a classic and reliable method.[5][6] This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then reacts with a primary alkyl halide or tosylate in an SN2 reaction.[5][7] It is crucial to use a primary electrophile to avoid elimination side reactions.[5]
Question: I am having trouble with a Williamson ether synthesis using a sterically hindered alkyl halide. What are my alternatives?
Answer: For sterically hindered electrophiles, the SN2 reaction in the Williamson synthesis may be slow or fail completely. In such cases, consider the Mitsunobu reaction.[8][9] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by another alcohol (to form an ether) or a carboxylic acid (to form an ester). The Mitsunobu reaction is particularly useful for sterically hindered alcohols and proceeds with inversion of configuration if the alcohol is chiral.[10][11]
Troubleshooting: Williamson Ether Synthesis
Problem: Low yield and formation of an elimination byproduct.
Possible Causes & Solutions:
-
Use of a secondary or tertiary alkyl halide:
-
Solution: The Williamson ether synthesis works best with primary alkyl halides.[5] Secondary and tertiary halides will preferentially undergo elimination in the presence of a strong base like an alkoxide. If you must use a secondary carbon, consider a Mitsunobu reaction.
-
-
Incomplete deprotonation of the alcohol:
-
Solution: Ensure you are using a sufficiently strong base (like NaH) and anhydrous conditions. Allow enough time for the deprotonation to complete before adding the alkyl halide.
-
-
The base is too sterically hindered:
-
Solution: While the alkoxide of the starting material is not particularly hindered, if you are reacting it with a hindered electrophile, steric clash can be an issue. Ensure optimal reaction concentration and temperature.
-
Detailed Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of tert-butyl 2-(4-hydroxybutoxy)acetate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizing the Etherification Decision Tree
Caption: Decision tree for choosing an etherification method.
References
-
Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). A mild reaction for the protection of alcohols as t-butyl ethers proceeds with Mg(ClO4)2 and Boc2O and shows general applicability. Organic Letters, 7(3), 427-430. [Link]
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Anbarasan, P., & Neumann, H. (2007). Oxidation of primary alcohols to methyl esters using tert-butyl hypochlorite, pyridine and methyl alcohol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
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Zhao, F., et al. (2004). Hydroesterification of tert-butyl alcohol in room temperature ionic liquids. Catalysis Letters, 97(3-4), 213-217. [Link]
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Mohrig, J. R., et al. (2010). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. Journal of Chemical Education, 87(3), 328-330. [Link]
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Lempers, H. E. B., & Sheldon, R. A. (1996). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. Journal of Organic Chemistry, 61(26), 9344-9347. [Link]
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Reusch, W. (2023, January 22). Hydroxyl Group Substitution. Chemistry LibreTexts. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
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Reddy, K. L., & Kumar, N. S. (2006). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Tetrahedron Letters, 47(40), 7169-7171. [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
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Murahashi, S.-I., et al. (1984). Ruthenium-catalyzed oxidative condensation of alcohols to esters. Journal of the American Chemical Society, 106(8), 2456-2457. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
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Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
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McKay, M. J., & Nguyen, H. M. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Central Science, 1(1), 13-24. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
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Ahmad, S., & Ahmad, M. S. (2007). Selective oxidation of secondary over primary hydroxyl group. European Journal of Lipid Science and Technology, 109(1), 75-79. [Link]
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LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
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OrgoSolver. (n.d.). Silyl Deprotection of Alcohols (TBAF, F⁻). [Link]
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Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110. [Link]
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D'Amato, E. M., & Strieter, E. R. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4238-4241. [Link]
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Khan, A. T., & Mondal, E. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Synlett, 2004(11), 1943-1946. [Link]
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Demchenko, A. V. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews, 118(24), 11519-11578. [Link]
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LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]
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Batool, M., et al. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 15(4), 285-300. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. [Link]
-
Ram, R. N., & Singh, V. (2001). ZrCl 4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Tetrahedron Letters, 42(31), 5255-5257. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
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Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]
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Chemistry Steps. (n.d.). Alcohol Protecting Groups Practice Problems. [Link]
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Schneider, G., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Steroids, 69(5), 335-341. [Link]
-
Reusch, W. (n.d.). Alcohol Reactivity. Michigan State University Chemistry. [Link]
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Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Iranpoor, N., & Zeynizadeh, B. (1998). An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. Synthetic Communications, 28(20), 3913-3918. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
- Watson, P. S. (2001). U.S. Patent No. 6,194,586. U.S.
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stability issues of "tert-butyl 2-(4-hydroxybutoxy)acetate" under acidic or basic conditions
Welcome to the technical support center for tert-Butyl 2-(4-hydroxybutoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this bifunctional molecule under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your research.
Introduction
tert-Butyl 2-(4-hydroxybutoxy)acetate is a versatile building block in organic synthesis, valued for its orthogonal protecting group strategy. The molecule incorporates a tert-butyl ester, which is readily cleaved under acidic conditions, and a primary alcohol, available for further functionalization. Additionally, the ether linkage provides a flexible spacer. Understanding the stability of these functional groups is paramount to prevent unintended deprotection or side reactions, ensuring the integrity of your synthetic route. This guide will address the most common stability-related questions and issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with tert-butyl 2-(4-hydroxybutoxy)acetate?
A1: The main stability concerns revolve around the two primary functional groups: the tert-butyl ester and the ether linkage. The tert-butyl ester is highly sensitive to acidic conditions, which will lead to its cleavage. While generally stable to base, prolonged exposure to strong basic conditions can also cause hydrolysis. The ether linkage is robust under most conditions but can be susceptible to cleavage under very strong acidic conditions.
Q2: Under what acidic conditions will the tert-butyl ester group be cleaved?
A2: The tert-butyl ester is designed to be labile under acidic conditions. Cleavage occurs readily at room temperature with strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[1] Even weaker acids can cause deprotection, especially at elevated temperatures. The reaction proceeds through a stable tert-butyl cation intermediate.[1]
Q3: How stable is the tert-butyl ester to basic conditions?
A3: The tert-butyl ester is significantly more resistant to base-catalyzed hydrolysis (saponification) than simpler alkyl esters like methyl or ethyl esters. This is due to the steric hindrance of the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide ion. However, it is not completely inert. Prolonged exposure to strong bases (e.g., high concentrations of NaOH or KOH) and/or elevated temperatures can lead to slow hydrolysis.[2] For many applications requiring basic conditions, the tert-butyl ester will remain intact if the conditions are mild (e.g., short reaction times, moderate pH, and ambient temperature).
Q4: Is the ether linkage a point of instability?
A4: Ether linkages are generally very stable functional groups and are resistant to a wide range of reagents, including most acids and bases under standard conditions.[3][4] However, cleavage can occur under harsh acidic conditions, often requiring strong acids like HBr or HI at elevated temperatures. For most synthetic applications, the ether bond in tert-butyl 2-(4-hydroxybutoxy)acetate can be considered stable.
Q5: Can intramolecular cyclization occur after the tert-butyl ester is cleaved?
A5: Yes, this is a potential side reaction to be aware of. Once the tert-butyl ester is hydrolyzed under either acidic or basic conditions, the resulting product is 2-(4-hydroxybutoxy)acetic acid. This hydroxy acid can undergo intramolecular cyclization to form a lactone (a cyclic ester). The formation of a six-membered ring is generally thermodynamically favorable. Careful control of reaction conditions and immediate work-up after deprotection can minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of the tert-butyl group during a reaction. | The reaction conditions are too acidic. This could be due to an acidic reagent, solvent, or even acidic impurities on glassware. | - Buffer the reaction medium to a neutral or slightly basic pH if compatible with your desired transformation. - Use acid-free solvents and ensure all glassware is thoroughly cleaned and dried. - If an acidic step is necessary elsewhere in the molecule, perform it before introducing the tert-butyl ester or after the relevant transformation is complete. |
| Slow or incomplete reaction at the hydroxyl group. | The reagent is being consumed by a side reaction, or the reaction conditions are not optimal. | - If the reaction is performed under acidic conditions, consider that the starting material may be deprotecting. - For reactions under basic conditions, ensure the base is not strong enough to slowly hydrolyze the ester. Consider using non-nucleophilic organic bases. |
| Formation of an unexpected byproduct with a different molecular weight. | This is likely due to the intramolecular cyclization of the deprotected hydroxy acid. | - After deprotection of the tert-butyl ester, work up the reaction promptly and at a low temperature to isolate the hydroxy acid before it has a chance to cyclize. - If the desired product is the lactone, the reaction can be driven to completion by heating the deprotected acid, often with an acid catalyst. |
| Cleavage of the ether bond. | Exposure to very strong acids (e.g., HBr, HI) and high temperatures. | - Avoid using strong hydrohalic acids if the integrity of the ether linkage is critical. - If strong acid is required, consider alternative protecting group strategies for the carboxylic acid. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of tert-Butyl 2-(4-hydroxybutoxy)acetate
This protocol describes the standard procedure for the selective cleavage of the tert-butyl ester.
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (usually within 1-4 hours), remove the TFA and solvent under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure all residual TFA is removed.
-
The crude 2-(4-hydroxybutoxy)acetic acid can then be used in the next step or purified.
Protocol 2: Testing for Stability Under Specific Basic Conditions
This protocol can be used to determine if tert-butyl 2-(4-hydroxybutoxy)acetate is stable under your desired basic reaction conditions.
-
Set up a small-scale trial reaction with your substrate and the intended basic conditions.
-
In a separate vial, dissolve a small amount of tert-butyl 2-(4-hydroxybutoxy)acetate in the same solvent system and add the same base.
-
Run both reactions in parallel for the intended duration and at the same temperature.
-
At various time points, take aliquots from the control reaction (with tert-butyl 2-(4-hydroxybutoxy)acetate) and analyze by TLC or LC-MS.
-
Compare the chromatograms to a standard of the starting material to check for the appearance of the hydrolyzed product (2-(4-hydroxybutoxy)acetic acid).
Visualizing Stability Pathways
The following diagrams illustrate the key stability and instability pathways for tert-butyl 2-(4-hydroxybutoxy)acetate.
Caption: Stability pathways of tert-Butyl 2-(4-hydroxybutoxy)acetate.
References
- Kinetics and Mechanisms of the Acid-catalysed Hydrolysis of Tertiary Butyl Acet
- Mechanisms of Ester hydrolysis. Science discussions.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
- Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
- Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether.
- Ester Hydrolysis. J&K Scientific LLC.
- Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry.
- GLYCOL ETHER DB. Boremco.
- GLYCOL ETHERS.
- SAFETY DATA SHEET GLYCOL ETHER DB SOLVENT. dow.com.
- Formulating Water-Based Systems y,ith Propylene-Oxide- Based Glycol Ethers. LyondellBasell.
- Tert-Butyl 2-(4-Hydroxybutoxy)
- Ethers of Propylene, Butylene Glycols, and Other Glycol Derivatives.
- Wh
- Glycol ethers. Wikipedia.
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- Preparation of tert-butyl acet
- Glycol Ethers: Physical & Chemical Hazards. ilo.org.
- Acetic acid, tert-butyl ester. Organic Syntheses Procedure.
- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses Procedure.
- An In-depth Technical Guide to tert-Butyl 4-hydroxybutano
- Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH.
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Technical Support Center: Scaling Up the Synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 2-(4-hydroxybutoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions concerning the synthesis of this valuable intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient scale-up of your process.
tert-butyl 2-(4-hydroxybutoxy)acetate is a key building block in various organic syntheses, valued for its bifunctional nature, containing both a protected carboxylic acid and a free primary alcohol. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the monosodium salt of 1,4-butanediol reacts with tert-butyl bromoacetate.
Experimental Workflow Overview
The synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate via Williamson ether synthesis is a two-step process that can be performed in a single pot. First, 1,4-butanediol is deprotonated with a strong base to form the corresponding alkoxide. Subsequently, the alkylating agent, tert-butyl bromoacetate, is added to form the desired ether.
Caption: Reaction workflow for the synthesis of tert-butyl 2-(4-hydroxybutoxy)acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of tert-butyl 2-(4-hydroxybutoxy)acetate.
Issue 1: Low or No Product Formation
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The formation of the alkoxide is crucial for the reaction to proceed. Ensure a strong enough base is used to deprotonate the 1,4-butanediol. Sodium hydride (NaH) is a common and effective choice.[3][4] Use at least a stoichiometric equivalent of the base. For scale-up, consider using pre-packaged, soluble bags of NaH for safer handling.[5][6][7][8] |
| Poor Quality Reagents | The presence of water in the reagents or solvent will quench the strong base and the alkoxide. Ensure all reagents and solvents are anhydrous. 1,4-butanediol should be dried prior to use, for example, over molecular sieves. The tert-butyl bromoacetate should be of high purity. |
| Suboptimal Reaction Temperature | While heating can increase the reaction rate, excessively high temperatures can promote side reactions.[3] A temperature range of 50-100°C is typically effective for Williamson ether synthesis.[4] If no product is observed, a modest increase in temperature may be beneficial. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times can range from 1 to 8 hours.[3] |
Issue 2: Significant Formation of Byproducts
| Potential Cause | Explanation & Troubleshooting Steps |
| E2 Elimination | This is a common side reaction in Williamson ether synthesis, especially with sterically hindered substrates.[3][9][10] While tert-butyl bromoacetate has a primary carbon, the bulky tert-butyl group can still promote some elimination. To minimize this, maintain the lowest effective reaction temperature. |
| Dialkylation | The formation of 1,4-bis(tert-butoxycarbonylmethoxy)butane is a potential byproduct if both hydroxyl groups of 1,4-butanediol react. To favor mono-alkylation, use a slight excess of 1,4-butanediol relative to tert-butyl bromoacetate. Careful control of stoichiometry is critical. |
| Hydrolysis of the Ester | The tert-butyl ester is sensitive to acidic conditions and, to a lesser extent, strongly basic conditions, which can lead to its cleavage. Ensure the work-up procedure is performed under neutral or mildly basic conditions. |
Issue 3: Difficulties During Scale-Up
| Potential Cause | Explanation & Troubleshooting Steps |
| Exothermic Reaction | The initial deprotonation with sodium hydride is highly exothermic and generates hydrogen gas.[5][6][8] On a larger scale, this can lead to a dangerous temperature and pressure increase. Implement controlled, portion-wise addition of the base at a low temperature (e.g., 0°C) and ensure adequate cooling and ventilation.[11] Monitor gas evolution.[5][6][7][8] |
| Poor Mixing | As the scale of the reaction increases, efficient mixing becomes more challenging, especially with heterogeneous reagents like sodium hydride. Use an appropriate overhead mechanical stirrer to ensure good agitation and prevent localized overheating. |
| Phase Transfer Issues | For very large-scale industrial synthesis, consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt.[11][12][13] This can improve the reaction rate and allow for the use of milder bases and biphasic solvent systems, which can simplify the work-up.[11][12] |
| Product Isolation and Purification | Distillation may be challenging due to the relatively high boiling point of the product. Column chromatography may not be practical for large quantities. Consider fractional distillation under reduced pressure for purification on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
For laboratory-scale synthesis, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[3][4] For larger-scale operations where safety and handling are major concerns, alternatives like potassium tert-butoxide can be considered, although NaH is often preferred for its clean reaction byproducts (hydrogen gas).[14] The use of pre-weighed, soluble bags of NaH can significantly improve safety during scale-up.[5][6][7][8]
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile.[3][4] Good options include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile. For scale-up, THF is often preferred due to its lower boiling point, which simplifies removal post-reaction.
Q3: Can I use a different alkylating agent instead of tert-butyl bromoacetate?
Yes, other alkyl halides or sulfonates can be used. However, tert-butyl bromoacetate is specifically chosen to introduce the tert-butoxycarbonylmethyl group. If a different ester is desired, the corresponding bromoacetate could be used. It is important to use a primary alkyl halide to minimize the competing E2 elimination reaction.[1][3][15][16][17]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (1,4-butanediol and tert-butyl bromoacetate). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative analysis.
Q5: What is the best method for purifying the final product?
For laboratory-scale purification, flash column chromatography on silica gel is effective. For larger quantities, fractional distillation under reduced pressure is a more practical approach. The work-up procedure should involve quenching the reaction with water, followed by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[2][11]
Reaction Parameters: Lab-Scale vs. Scale-Up
| Parameter | Lab-Scale (e.g., 10g product) | Pilot-Scale (e.g., 1kg product) | Key Considerations for Scale-Up |
| 1,4-Butanediol | ~1.2 equivalents | ~1.2 equivalents | Ensure it is anhydrous. A slight excess helps to favor mono-alkylation. |
| tert-Butyl Bromoacetate | 1.0 equivalent | 1.0 equivalent | Limiting reagent. Ensure high purity. |
| Base (NaH, 60% in oil) | ~1.1 equivalents | ~1.1 equivalents | Portion-wise addition at 0°C. Consider soluble bags for safety.[5][6][7][8] |
| Solvent (THF) | ~10-20 mL per gram of limiting reagent | ~5-10 mL per gram of limiting reagent | Anhydrous conditions are critical. Higher concentrations may be possible on a larger scale to improve throughput. |
| Temperature | 0°C (base addition), then reflux (~66°C) | 0°C (base addition), then 50-60°C | Precise temperature control is crucial to manage exotherms and minimize side reactions. |
| Reaction Time | 2-6 hours (monitor by TLC/GC) | 4-10 hours (monitor by in-situ analysis if possible) | Reaction times may be longer on a larger scale due to mixing and heat transfer limitations. |
| Work-up | Quench with water, extract with ether/ethyl acetate | Careful quenching with a protic solvent (e.g., isopropanol) followed by water. Phase separation may be slower. | |
| Purification | Flash Chromatography | Fractional Distillation under Vacuum | Avoids large volumes of solvent and silica gel waste. |
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Common side reactions in the Williamson synthesis of ethers. (n.d.). BenchChem.
- The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd.
- Williamson Ether Synthesis. (n.d.). ChemTalk.
- McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development.
- The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (2011).
- Troubleshooting Williamson ether synthesis side reactions. (n.d.). BenchChem.
- Identifying and minimizing side reactions in Williamson ether synthesis. (n.d.). BenchChem.
- McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement.
- Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
- Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. (2025).
- Williamson Ether Synthesis. (n.d.). A-level Chemistry.
- Improving reaction conditions for Williamson ether synthesis. (n.d.). BenchChem.
- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. (n.d.). Organic Syntheses.
- The Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Williamson ether synthesis trouble, 2.0. (2015). Reddit.
- Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). JETIR.
- Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026).
- Freedman, H. H., & Dubois, R. A. (1975).
- Williamson ether synthesis. (n.d.). Khan Academy.
- tert-butyl bromoacet
- Supporting Inform
- Williamson Ether Synthesis. (2018). YouTube.
- Tert-Butyl 2-(4-Hydroxybutoxy)
- Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses.
- Method for preparing tert-butyl acetate. (n.d.).
- Convenient Preparation of tert-Butyl Esters. (2025).
- Synthesis method of tert-butyl bromoacetate. (n.d.).
- Tert-Butyl bromoacetate: applications as alkylating agent and safety. (2023). ChemicalBook.
- A green synthetic method for tert-butyl bromoacetate. (n.d.).
- tert-Butyl 2-(4-nitrophenoxy)acetate. (n.d.).
- Preparation method of tert-butyl ester. (n.d.).
-
Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[9]arene. (n.d.).
- Green synthesis of tert-butyl hydroperoxide via oxidation of tert-butanol in various reactors. (2025).
- Purification of tert-Butyl alcohol. (n.d.). LookChem.
- Production of tertiary butyl acetate
- A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. (2025).
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addressing polydispersity in polymers derived from "tert-butyl 2-(4-hydroxybutoxy)acetate"
<Technical Support Center: Polydispersity in Polymers from tert-butyl 2-(4-hydroxybutoxy)acetate
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Polymer Synthesis Division Subject: Troubleshooting Guide for Addressing Polydispersity in Polymers Derived from "tert-butyl 2-(4-hydroxybutoxy)acetate"
Introduction
Welcome to the technical support center for the synthesis of polymers using tert-butyl 2-(4-hydroxybutoxy)acetate. This monomer is a versatile building block for creating functional polyesters with applications in drug delivery and biomaterials. A critical quality attribute for these polymers is a low polydispersity index (PDI, Đ), which indicates a uniform population of polymer chains. A high PDI can negatively impact a material's physical properties and performance. This guide provides in-depth, experience-based answers to common issues encountered during polymerization that lead to high PDI.
Part 1: Frequently Asked Questions (FAQs) on High Polydispersity
Question 1: My Gel Permeation Chromatography (GPC) analysis shows a high Polydispersity Index (PDI > 1.5). What are the most common causes?
Answer: A high PDI, or broad molecular weight distribution, is a frequent challenge that typically points to a lack of control during the polymerization reaction. The primary causes can be grouped into three categories:
-
Issues with Reagents and Monomer Purity: Trace impurities in the monomer, initiator, or solvent can introduce unwanted side reactions. Water, for instance, can act as a competing initiator or a chain transfer agent in many polymerization types, leading to the formation of new chains of varying lengths.[1]
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and monomer/initiator concentration are critical. Inconsistent temperature control can alter the rates of initiation and propagation, while incorrect stoichiometry can lead to incomplete initiation or termination events.[2]
-
Inherent Limitations of the Polymerization Mechanism: Not all polymerization methods are created equal. For instance, traditional free-radical or step-growth polymerizations often yield broader PDIs compared to controlled/"living" polymerizations, such as living anionic or ring-opening polymerizations (ROP).[3] Living polymerizations are characterized by the absence of chain transfer and termination steps, allowing chains to grow at a more constant rate.[3]
Question 2: How does the choice of polymerization technique affect the expected PDI?
Answer: The polymerization mechanism is arguably the most significant factor determining the final PDI. For a monomer like tert-butyl 2-(4-hydroxybutoxy)acetate, which can be polymerized via its hydroxyl group, several ring-opening polymerization (ROP) strategies are common.
| Polymerization Technique | Typical PDI (Đ = Mw/Mn) | Key Characteristics |
| Living Anionic ROP | 1.05 - 1.20 | Requires extremely pure reagents and inert atmosphere. Offers excellent control over molecular weight and architecture.[3] |
| Organocatalytic ROP | 1.10 - 1.40 | Often more tolerant to impurities than metal-based systems. Mechanism can be complex.[4] |
| Metal-catalyzed ROP | 1.10 - 1.50 | Wide range of catalysts (e.g., Sn, Al, Zn) available.[5][6] Activity and control depend heavily on the specific metal and ligand system used.[7] |
| Cationic ROP | 1.30 - 2.0+ | Can be prone to side reactions like chain transfer, leading to broader distributions.[8] |
| Conventional Condensation | > 2.0 | Typically results in high PDI due to the statistical nature of the reaction. |
This table summarizes the general expectations. Achieving the lower end of these ranges requires careful optimization.
Part 2: Troubleshooting Guide for Experimental Parameters
This section provides actionable steps to diagnose and resolve issues leading to high PDI.
Issue 1: Inconsistent Polymerization Results and Broad PDI
Root Cause Analysis: Monomer and Reagent Purity
Impurities are a primary driver of uncontrolled polymerization.[1] Water, oxygen, and other protic species can react with initiators or growing polymer chains, disrupting the desired mechanism.
Troubleshooting Workflow:
Caption: Workflow for addressing reagent purity.
Detailed Protocol: Monomer Purification
-
Initial Analysis: Characterize the as-received monomer using ¹H NMR and Karl Fischer titration to identify and quantify impurities, especially water.
-
Drying: Dry the monomer over a suitable drying agent (e.g., CaH₂) for 24-48 hours.
-
Vacuum Distillation: Perform a fractional distillation under high vacuum to separate the pure monomer from non-volatile impurities and residual drying agent. Collect the fraction with the correct boiling point and a clean NMR spectrum.
-
Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) in a sealed flask, preferably in a freezer to prevent degradation or water absorption.[9]
Issue 2: Molecular Weight is Not Controlled by the Monomer-to-Initiator Ratio
Root Cause Analysis: Initiation and Propagation Kinetics
In a controlled or living polymerization, the number-average molecular weight (Mn) should be directly proportional to the ratio of monomer consumed to the initiator concentration. A deviation suggests that the rate of initiation (ki) is much slower than the rate of propagation (kp).[10] If kp >> ki, existing chains grow very long before all initiator molecules have started a new chain, resulting in a broad distribution.
Troubleshooting Workflow:
Caption: Logic for addressing initiation vs. propagation rates.
Corrective Actions:
-
Increase Initiation Temperature: Some initiators require thermal activation. A modest increase in the initial reaction temperature can significantly boost the initiation rate. However, be cautious, as excessive heat can also increase the rate of side reactions or depolymerization.[11]
-
Change the Initiator System: Select an initiator known to have a faster initiation rate for your monomer type. For ROP of lactone-like structures, common initiators include metal alkoxides or strong organic bases.[5][7] The reactivity can be tuned by changing the metal center or the steric/electronic properties of the ligands.[7]
-
Consider a "Living" System: If not already doing so, switch to a living polymerization technique where termination and chain transfer are effectively eliminated.[3][12] This is the most robust way to ensure all chains start growing at approximately the same time.
Part 3: Characterization Clinic - Is Your PDI Measurement Accurate?
Before embarking on extensive synthetic troubleshooting, it is crucial to validate the characterization data itself. An erroneously high PDI can result from artifacts in the GPC/SEC analysis.[13]
Question: My GPC chromatogram shows tailing or fronting, or even multiple peaks. How do I know if this is real or an artifact?
Answer: Non-ideal peak shapes in GPC can artificially inflate the calculated PDI. Here’s how to troubleshoot your GPC analysis:
Troubleshooting GPC/SEC Issues:
| Observation | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | - Interaction between the polymer and the column packing material.- Poor sample dissolution. | - Add salt (e.g., LiBr) to the mobile phase to suppress ionic interactions.[14]- Ensure the sample is fully dissolved before injection; gentle heating or longer dissolution times may be needed.[15] |
| Peak Fronting | - Column overloading. | - Reduce the concentration of the injected sample.[16] |
| Broad or Split Peaks | - A malfunctioning or degraded column.- Mismatch between sample solvent and mobile phase. | - Test the column with a narrow PDI standard to check its resolution.[14]- Dissolve the sample in the mobile phase itself whenever possible.[13] |
| Inaccurate MW Values | - Improper column calibration. | - Calibrate the column set with standards that are chemically similar to your polymer (e.g., polyester standards instead of polystyrene).[13] |
Advanced Characterization: MALDI-TOF Mass Spectrometry
For polymers with low PDI (typically Đ < 1.3), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an invaluable tool.[17]
-
What it is: A soft ionization technique that can resolve individual polymer chains (n-mers) in a mass spectrum.[18][19]
-
Why it's useful: MALDI-TOF provides an absolute measurement of molecular weight and distribution, unlike the relative values from GPC.[20] It can confirm the mass of the repeating monomer unit and the identity of the end groups, which validates the success of the initiation and termination steps.[18][21]
Part 4: Post-Polymerization Strategies to Reduce PDI
If optimizing the polymerization still yields a PDI that is too high for your application, post-synthesis fractionation can be employed to isolate a more uniform population of polymer chains.
Method: Fractional Precipitation
This technique relies on the principle that polymer solubility decreases as molecular weight increases.[22] By carefully changing the solvent/non-solvent composition, polymer fractions with narrow molecular weight distributions can be selectively precipitated.[23][24]
Workflow for Fractional Precipitation:
Caption: Steps for polymer fractionation.
Detailed Protocol: Fractional Precipitation
-
Solvent Selection: Choose a solvent/non-solvent pair where the polymer is highly soluble in the solvent and completely insoluble in the non-solvent (e.g., THF as the solvent and water or hexane as the non-solvent for many polyesters).
-
Dissolution: Prepare a relatively dilute solution of the polymer (e.g., 1-2% w/v) in the good solvent.
-
Titration: While stirring vigorously, add the non-solvent dropwise using a burette or syringe pump.[25]
-
Isolation: Once the solution becomes persistently turbid, stop the addition and allow the precipitate to settle. Isolate this fraction (the highest molecular weight portion) by decantation or centrifugation.
-
Continuation: Continue adding non-solvent to the remaining solution (supernatant) to precipitate the next, slightly lower molecular weight fraction.
-
Analysis: Dry each fraction under vacuum and analyze its molecular weight and PDI using GPC to confirm the success of the fractionation.
References
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Li, L. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers. Analytical Methods. [Link]
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Bruker. Advanced Polymer Analysis with MALDI-TOF MS. [Link]
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Montaudo, G., et al. Characterization of Synthetic Polymers by MALDI-TOF/MS: Investigation into New Methods of Sample Target Preparation and Consequence on Mass Spectrum Finger Print. Analytical Chemistry. [Link]
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NIST. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. PMC - NIH. [Link]
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Dutta, S., et al. Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Advanced Materials Letters. [Link]
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Grokipedia. Polymer fractionation. [Link]
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Matyjaszewski, K. (Ed.). Controlled and Living Polymerizations: From Mechanisms to Applications. Wiley-VCH. [Link]
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Dutta, S., et al. Living and Immortal Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]
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Wikipedia. Living polymerization. [Link]
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Penczek, S., et al. Living Polymerization of Cyclic Esters - A Route to (Bio)degradable Polymers. Influence of Chain Transfer to Polymer on Livingness. ResearchGate. [Link]
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Kim, D-H., et al. Effect of Impurities Control on the Crystallization and Densification of Polymer-Derived SiC Fibers. MDPI. [Link]
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Shil, S. P. Fractionation of polymer. Slideshare. [Link]
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YouTube. Polymer Fractional Precipitation. [Link]
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Anastasaki, A., et al. Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. PMC - PubMed Central. [Link]
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Ginzburg, V. V. (PDF) Polydisperse polymer fractionation between phases. ResearchGate. [Link]
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Seens, A. J., et al. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC - NIH. [Link]
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ResearchGate. Effect of trace impurities on propylene polymerization. [Link]
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Chemistry For Everyone. What Are The Disadvantages Of Suspension Polymerization?. [Link]
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Nakayama, Y., et al. Controlled ring-opening polymerization of l-lactide and ε-caprolactone catalyzed by aluminum-based Lewis pairs or Lewis acid alone. ResearchGate. [Link]
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ResearchGate. Ring-Opening Polymerization of Lactones and Lactides with Sn(IV) and Al(III) Initiators. [Link]
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ResearchGate. Does anyone know about fractional precipitation?. [Link]
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Agarwal, S., et al. Reactivity of Sm(II) compounds as ring-opening polymerization initiators for lactones. [Link]
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ResolveMass Laboratories Inc. GPC errors in polymer molecular weight analysis. [Link]
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Barbey, R., et al. Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. [Link]
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Agilent. GPC/SEC Troubleshooting and Good Practice. [Link]
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Le Droumaguet, B., et al. Main monomers investigated for the preparation of functionalized poly(R-hydroxyacids). ResearchGate. [Link]
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Striegel, A. M. Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules?. LCGC Europe. [Link]
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Lunn, J. D., et al. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH. [Link]
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Ahmed, S. R., et al. Polydispersity control in ring opening metathesis polymerization of amphiphilic norbornene diblock copolymers. University of Maryland. [Link]
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Scribd. Polymer Analysis with GPC - Gel Permeation Chromatography. [Link]
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Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
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Leibfarth, F. A., et al. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization. Biomacromolecules. [Link]
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Agarwal, S. Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
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Foster, J. C., et al. Gaining Structural Control by Modification of Polymerization Rate in Ring-Opening Polymerization-Induced Crystallization-Driven Self-Assembly. ACS Polymers Au. [Link]
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Chen, C-A., et al. N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]
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Bio-Rad Laboratories. 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. [Link]
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Gazzotti, S. (Ed.). Special Issue : Recent Developments in Ring-Opening Polymerization. MDPI. [Link]
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Validation & Comparative
A Guide to the Structural Validation of tert-butyl 2-(4-hydroxybutoxy)acetate by ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Structural Integrity in Chemical Synthesis
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel chemical entities, such as intermediates for active pharmaceutical ingredients, demands absolute certainty in atomic connectivity and arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1][2] It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, allowing for comprehensive validation.
This guide provides an in-depth analysis of the structural validation for tert-butyl 2-(4-hydroxybutoxy)acetate (CAS 475086-57-8), a bifunctional molecule featuring ester, ether, and alcohol moieties.[3] We will dissect its predicted ¹H and ¹³C NMR spectra, present a robust experimental protocol for data acquisition, and compare the expected data against hypothetical experimental results to provide a framework for its definitive identification. This document is intended for researchers and professionals who rely on precise spectral interpretation to drive their scientific endeavors.
Molecular Structure and Predicted Spectral Features
The first step in any NMR-based structural validation is to deconstruct the molecule to predict the expected spectral output. The structure of tert-butyl 2-(4-hydroxybutoxy)acetate is shown below, with protons and carbons systematically labeled for assignment.
Caption: Labeled structure of tert-butyl 2-(4-hydroxybutoxy)acetate.
¹H NMR Spectral Prediction
The ¹H NMR spectrum is invaluable for determining the number of unique proton environments and their connectivity.[4] Based on the structure, we anticipate seven distinct signals, excluding the exchangeable hydroxyl proton. The prediction considers the inductive effects of electronegative oxygen atoms, which deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).[5][6]
| Proton Label | Chemical Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| i | -C(CH ₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H | Shielded alkyl protons on the tert-butyl group, no adjacent protons for splitting.[7] |
| c, d | -CH₂-CH ₂-CH ₂-CH₂- | 1.6 - 1.8 | Multiplet (m) | 4H | Aliphatic protons in the middle of the butoxy chain, shielded from terminal functional groups. |
| b | HO-CH ₂- | 3.6 - 3.7 | Triplet (t) | 2H | Deshielded by the adjacent hydroxyl group (-OH), split by the 'c' protons.[8] |
| e | -O-CH ₂-CH₂- | 3.6 - 3.8 | Triplet (t) | 2H | Deshielded by the adjacent ether oxygen, split by the 'd' protons.[5] |
| f | -O-CH ₂-C(=O)- | 4.0 - 4.2 | Singlet (s) | 2H | Strongly deshielded by both the adjacent ether oxygen and the ester carbonyl group.[9] |
| a | -OH | Variable (e.g., 1-5) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; often appears broad due to chemical exchange.[8] |
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns.
¹³C NMR Spectral Prediction
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For tert-butyl 2-(4-hydroxybutoxy)acetate, eight distinct signals are predicted. The chemical shifts are highly dependent on the local electronic environment, with carbons bonded to oxygen and carbonyl carbons appearing significantly downfield.[10][11][12]
| Carbon Label | Chemical Environment | Predicted Shift (δ, ppm) | Rationale |
| i | -C(C H₃)₃ | ~28 | Shielded methyl carbons of the tert-butyl group.[13] |
| c | -CH₂-C H₂-CH₂- | ~25 | Aliphatic carbon, slightly shielded. |
| d | -C H₂-CH₂-O- | ~26 | Aliphatic carbon, slightly deshielded relative to 'c'. |
| b | HO-C H₂- | ~62 | Deshielded by the adjacent hydroxyl group.[14] |
| f | -O-C H₂-C(=O)- | ~68 | Deshielded by both the ether oxygen and the carbonyl group. |
| e | -O-C H₂-CH₂- | ~70 | Deshielded by the ether oxygen.[15] |
| h | -O-C (CH₃)₃ | ~81 | Quaternary carbon of the tert-butyl ester, deshielded by oxygen.[13] |
| g | -C (=O)O- | ~171 | Carbonyl carbon of the ester, characteristic downfield shift.[10][11] |
Table 2: Predicted ¹³C NMR Chemical Shifts.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the analysis of a small molecule like tert-butyl 2-(4-hydroxybutoxy)acetate.
Caption: Experimental workflow for NMR-based structure validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it dissolves a wide range of organic molecules and has well-characterized residual solvent peaks for referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).[16][17]
-
Procedure: Accurately weigh 10-20 mg of the purified compound into a clean vial. Add approximately 0.7 mL of CDCl₃. Vortex gently until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[18]
-
Locking and Shimming: Insert the sample into the magnet. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
¹³C NMR Acquisition:
-
Technique: Proton-decoupled (¹³C{¹H}) to produce singlet peaks for each carbon, simplifying the spectrum.
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 512-2048 (¹³C has low natural abundance, requiring more scans).[12]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Calibrate the chemical shift axis. For ¹H, set the internal Tetramethylsilane (TMS) standard to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.[19] For ¹³C, reference the central peak of the CDCl₃ triplet to δ 77.16 ppm.[16]
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Data Interpretation: Correlating Prediction with Experiment
Upon acquiring the spectra, the final step is a rigorous comparison of the experimental data with the predictions. A strong correlation serves as definitive validation of the proposed structure.
-
¹H NMR Analysis: The experimental spectrum should show six distinct signals in the aliphatic and oxygenated regions. The integration values must correspond to a 9:4:2:2:2 ratio, representing the protons labeled i, (c,d), b, e, and f . The splitting patterns are crucial for confirming connectivity: the signals for b and e must be triplets (due to coupling with their two neighboring protons), while i and f must be singlets. The broad singlet for the hydroxyl proton a can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signal will disappear due to H/D exchange.[8]
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum should display exactly eight sharp singlets. The chemical shifts should align closely with the predicted values in Table 2. The downfield signal near δ 171 ppm is characteristic of an ester carbonyl, while the absence of signals between δ 100-160 ppm rules out the presence of alkenes or aromatic rings.[10]
-
Advanced Validation with 2D NMR: For unequivocal assignment, 2D NMR experiments are the gold standard.[20][21]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings. It would show a cross-peak between protons b and c , and between c , d , and e , confirming the butoxy chain's connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This would definitively link the proton assignments to the carbon assignments (e.g., ¹H signal 'f' at δ ~4.1 ppm would correlate with the ¹³C signal 'f' at δ ~68 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is powerful for identifying connections across quaternary carbons or heteroatoms. For instance, the tert-butyl protons (i ) would show a correlation to the quaternary carbon (h ) and the carbonyl carbon (g ), confirming the tert-butyl ester fragment.
-
Conclusion
The structural validation of tert-butyl 2-(4-hydroxybutoxy)acetate is a clear-cut process when approached systematically. By combining theoretical prediction with meticulous experimental practice, ¹H and ¹³C NMR spectroscopy provide an unambiguous and comprehensive characterization of the molecule. The correlation of chemical shifts, integration, and multiplicity, further solidified by 2D NMR experiments, leaves no doubt as to the molecular structure. This guide serves as a template for applying these powerful techniques, ensuring the integrity and quality of chemical entities in research and development.
References
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Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 268-274. Available at: [Link]
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OpenOChem Learn. (n.d.). Interpreting HNMR. Available at: [Link]
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PubChem. (n.d.). tert-Butyl 2-(4-hydroxyphenyl)acetate. Available at: [Link]
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Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 486-494. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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PubChemLite. (n.d.). Tert-butyl 2-(4-hydroxyphenyl)acetate (C12H16O3). Available at: [Link]
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Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester. Available at: [Link]
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PubChem. (n.d.). (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate. Available at: [Link]
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mass spectrometry fragmentation analysis of "tert-butyl 2-(4-hydroxybutoxy)acetate"
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of tert-butyl 2-(4-hydroxybutoxy)acetate
Authored by a Senior Application Scientist
For researchers engaged in small molecule analysis, particularly within drug development and metabolomics, mass spectrometry (MS) stands as an indispensable tool for structural elucidation. The fragmentation pattern of a molecule provides a veritable fingerprint, offering deep insights into its chemical architecture. This guide provides a comprehensive, predictive analysis of the fragmentation behavior of tert-butyl 2-(4-hydroxybutoxy)acetate (MW: 204.26 g/mol [1]), a compound featuring ester, ether, and alcohol functionalities.
We will compare the dominant fragmentation pathways anticipated under Collision-Induced Dissociation (CID) following soft ionization, such as Electrospray Ionization (ESI), focusing on the protonated molecule [M+H]⁺. This analysis is built upon foundational principles of ion chemistry and established fragmentation mechanisms for analogous functional groups.[2]
Part 1: Experimental Design & Predicted Ionization
A robust analysis begins with a well-defined experimental protocol. The multifaceted nature of tert-butyl 2-(4-hydroxybutoxy)acetate necessitates an approach that can controllably induce and detect fragmentation.
Proposed Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the analyte in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid is crucial for promoting the formation of the protonated molecule, [M+H]⁺, in positive ion mode.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields protonated molecules with minimal in-source fragmentation, making it ideal for precursor ion selection in MS/MS experiments.[2][3]
-
Mass Analysis (MS1): Perform a full scan analysis to confirm the presence of the protonated precursor ion, [C₁₀H₂₀O₄+H]⁺, at a predicted m/z of 205.27.
-
Tandem Mass Spectrometry (MS/MS): Isolate the m/z 205.27 precursor ion in the quadrupole.
-
Fragmentation: Subject the isolated ions to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV). This energy variation allows for the observation of both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentation pathways.
-
Mass Analysis (MS2): Analyze the resulting fragment ions in a second mass analyzer (e.g., time-of-flight or ion trap) to generate the MS/MS spectrum.
Workflow: ESI-MS/MS Protocol
Caption: Dominant fragmentation pathway via neutral loss of isobutylene.
Pathway B: Hydroxyl-Driven Fragmentation (Loss of Water)
Protonation of the terminal hydroxyl group can lead to the facile elimination of a neutral water molecule (H₂O, 18.02 Da). [4][5]This is a common fragmentation route for alcohols. The resulting ion would be a carbocation, which may undergo further rearrangement to a more stable structure.
-
Precursor Ion: [M+H]⁺, m/z 205.27
-
Neutral Loss: Water (18.02 Da)
-
Fragment Ion: [M+H - H₂O]⁺, m/z 187.25
-
Fragment Structure: A cyclic ether (tetrahydropyran) derivative is a likely product due to intramolecular cyclization, which forms a stable five or six-membered ring.
Pathway C: Ether and Aliphatic Chain Cleavage
Fragmentation can also be initiated by cleavage of the bonds within the butoxy chain. Alpha-cleavage, the breaking of a C-C bond adjacent to the ether oxygen, is a characteristic fragmentation pattern for ethers. [6][7][8]
-
α-Cleavage 1 (at C-O bond of the chain): Cleavage between the ether oxygen and the butoxy chain could yield a fragment corresponding to the protonated tert-butyl acetate portion (m/z 117.1) and a neutral butanol radical.
-
α-Cleavage 2 (within the chain): Cleavage at various points along the C-C bonds of the butoxy chain can produce a series of smaller fragment ions, typically separated by 14 Da (-CH₂-).
These cleavages generally require higher collision energy compared to the loss of isobutylene or water and would likely appear as less intense peaks in the spectrum.
Part 3: Data Summary and Comparative Analysis
To provide a clear comparison, the predicted key fragments are summarized below. In a typical experiment, the relative abundance of these ions would be dependent on the collision energy applied.
| Predicted m/z | Proposed Formula | Neutral Loss (Da) | Proposed Fragmentation Pathway | Likely Relative Intensity |
| 205.27 | [C₁₀H₂₀O₄+H]⁺ | - | Precursor Ion ([M+H]⁺) | - |
| 149.16 | [C₆H₁₂O₄+H]⁺ | 56.11 (C₄H₈) | Pathway A: Loss of isobutylene from tert-butyl ester. | High (Often Base Peak) |
| 187.25 | [C₁₀H₁₈O₃+H]⁺ | 18.02 (H₂O) | Pathway B: Dehydration from the terminal hydroxyl group. | Medium to High |
| 131.14 | [C₆H₁₀O₃+H]⁺ | 74.13 (C₄H₈ + H₂O) | Sequential loss of isobutylene and water. | Medium |
| 103.11 | [C₄H₈O₃+H]⁺ | 102.16 | Cleavage of the ether C-O bond. | Low to Medium |
| 57.07 | [C₄H₉]⁺ | 148.20 | Formation of the tert-butyl cation. | Medium |
Comparative Insights:
-
tert-Butyl 2-(4-hydroxybutoxy)acetate vs. tert-Butyl Acetate: The mass spectrum of tert-butyl acetate is dominated by the peak corresponding to the loss of isobutylene (m/z 57) and the acetylium ion (m/z 43). [9][10]Our target molecule shares the primary loss of isobutylene but yields a larger fragment (m/z 149.16) due to the appended hydroxybutoxy chain. The subsequent fragmentation of this m/z 149.16 ion (e.g., by losing water) provides the additional structural information.
-
Impact of Hydroxyl vs. Ether Group: While both groups can direct fragmentation, the loss of water from the terminal alcohol is generally a more favorable low-energy process than the homolytic cleavage of the ether C-C or C-O bonds. [4]Therefore, the [M+H - H₂O]⁺ peak is expected to be more prominent than fragments arising from ether cleavage.
-
Diagnostic Value: The presence of a strong peak at m/z 149.16 is highly indicative of the core structure, while the peak at m/z 187.25 confirms the presence of the hydroxyl group. The combination of these key fragments allows for an unambiguous differentiation from potential isomers.
Conclusion
The in-silico fragmentation analysis of tert-butyl 2-(4-hydroxybutoxy)acetate predicts a rich mass spectrum dominated by two primary, structurally informative pathways. The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) from the protonated precursor ion (m/z 205.27) to yield a fragment at m/z 149.16, a hallmark of the tert-butyl ester moiety. A secondary, but also significant, pathway is the loss of water (18 Da) from the terminal hydroxyl group, producing an ion at m/z 187.25. By comparing the relative intensities of these and other minor fragments generated at varying collision energies, researchers can confidently elucidate the structure of this molecule and distinguish it from its isomers, underscoring the power of MS/MS as a definitive analytical technique.
References
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Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]
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Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]
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Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(15), 2133-2141. [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MySkinRecipes. (n.d.). Tert-Butyl 2-(4-Hydroxybutoxy)Acetate. Retrieved from [Link]
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-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
MassBank. (2008). TERT-BUTYL ACETATE; EI-B; MS. Retrieved from [Link]
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de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
Varejão, E. V. V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 627. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10381-10406. [Link]
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of tert-butyl 2-(4-hydroxybutoxy)acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like tert-butyl 2-(4-hydroxybutoxy)acetate is paramount for the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this bifunctional molecule. The methodologies presented herein are rooted in established analytical principles and data from structurally analogous compounds, offering a robust framework for method development and validation.
The Analytical Challenge: tert-butyl 2-(4-hydroxybutoxy)acetate
tert-butyl 2-(4-hydroxybutoxy)acetate is a non-chromophoric, polar molecule possessing both a primary alcohol and a tert-butyl ester functional group. This unique structure presents distinct considerations for chromatographic analysis. Its polarity and potential for thermal lability influence the choice between HPLC and GC-MS, each offering a unique set of advantages and disadvantages for purity profiling.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Analytes
HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds, making it an excellent candidate for the analysis of tert-butyl 2-(4-hydroxybutoxy)acetate.[1] A Reverse-Phase (RP-HPLC) method is particularly well-suited for this moderately polar analyte.[2]
The Rationale Behind the HPLC Method
The selection of a reverse-phase method is based on the analyte's polarity. The non-polar stationary phase (e.g., C18) will interact with the alkyl chain of the molecule, while a polar mobile phase allows for the elution and separation from other polar and non-polar impurities. Due to the lack of a strong UV-absorbing chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended for sensitive detection.[3]
Experimental Protocol: RP-HPLC-ELSD/MS
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and ELSD or MS detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings (if used):
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow Rate: 1.5 L/min
-
HPLC Method Validation: A Self-Validating System
A robust HPLC method must be validated to ensure its suitability for its intended purpose.[4] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualization of the HPLC Workflow
Caption: A schematic of the HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Alternative for Volatile Analytes
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[5] Direct analysis of tert-butyl 2-(4-hydroxybutoxy)acetate by GC can be challenging due to its polarity and the presence of a free hydroxyl group, which can lead to poor peak shape and interactions with the stationary phase. Therefore, derivatization is a critical step to enhance its volatility and thermal stability.
The Rationale Behind the GC-MS Method and Derivatization
The primary hydroxyl group in the analyte is the main site of polarity. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This derivatization significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The use of a mass spectrometer as a detector provides high sensitivity and structural information for unequivocal peak identification.
Experimental Protocol: GC-MS with Silylation
1. Derivatization (Silylation):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine or acetonitrile.
-
Procedure:
-
Accurately weigh a known amount of the sample into a reaction vial.
-
Add the solvent and the silylating agent (BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization.[5]
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
2. GC-MS Conditions:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration.
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
GC-MS Method Validation
Similar to HPLC, the GC-MS method must be validated for parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ. A key additional consideration for this GC-MS method is the validation of the derivatization step to ensure its completeness and reproducibility.
Visualization of the GC-MS Workflow
Caption: A schematic of the GC-MS workflow for purity analysis.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of tert-butyl 2-(4-hydroxybutoxy)acetate depends on the specific analytical goals and available resources.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile, thermally labile, and polar compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes. |
| Sample Preparation | Simpler; dissolution in a suitable solvent is often sufficient. | More complex due to the mandatory derivatization step. |
| Separation Efficiency | Good resolution, especially with modern column technologies. | Typically higher resolution and efficiency due to the use of long capillary columns. |
| Detection | Universal detectors like ELSD or MS are needed for non-chromophoric analytes. | MS provides high sensitivity and structural information for definitive identification. |
| Potential for Degradation | Low, as analysis is performed at or near ambient temperature. | Potential for thermal degradation in the injector or column if the analyte or its derivative is not sufficiently stable. |
| Impurity Identification | MS detector provides mass information for structural elucidation. | EI mass spectra can be compared against extensive libraries for impurity identification. |
Potential Impurity Profile of tert-butyl 2-(4-hydroxybutoxy)acetate
Understanding the potential impurities is crucial for developing a robust purity method. Based on common synthetic routes for tert-butyl esters, the following impurities could be present:
-
Starting Materials: Unreacted 2-(4-hydroxybutoxy)acetic acid and residual tert-butanol or tert-butyl acetate.[7][8]
-
By-products: Di-acylated products, oligomers of 4-hydroxybutanol, and products of dehydration or other side reactions.
-
Catalyst Residues: Residual acid or base catalysts used in the esterification reaction.
Both HPLC and GC-MS methods should be developed to effectively separate and quantify these potential impurities from the main component.
Expert Insights and Method Validation
As a Senior Application Scientist, the key to a reliable purity method lies not just in the final protocol, but in the rationale behind it. The choice of a C18 column in HPLC is a standard starting point for moderately polar compounds, but for highly polar impurities, an aqueous C18 or a polar-embedded column might provide better retention and resolution.[3]
For GC-MS, the choice of silylating agent is critical. BSTFA with 1% TMCS is a powerful and common choice, but for sterically hindered alcohols, other reagents might be more effective. The efficiency of the derivatization reaction must be carefully monitored to ensure quantitative results.
A self-validating system is one where the methodology has built-in checks for its performance. This includes:
-
System Suitability Tests: Performed before each analytical run to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates.
-
Use of Internal Standards: An internal standard can be added to both samples and standards to correct for variations in injection volume and detector response.
-
Orthogonal Methods: The use of two different analytical techniques, such as HPLC and GC-MS, provides a high degree of confidence in the purity assessment. If both methods yield similar purity values, it strengthens the validity of the results.[5]
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of tert-butyl 2-(4-hydroxybutoxy)acetate. HPLC offers a more direct approach with simpler sample preparation, making it ideal for routine quality control. GC-MS, while requiring a derivatization step, provides excellent resolution and the definitive identification capabilities of mass spectrometry, making it a valuable tool for in-depth impurity profiling and structural elucidation. The ultimate choice of method will depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the level of structural information required. A comprehensive approach that utilizes both techniques for cross-validation will provide the highest level of confidence in the purity of this important chemical intermediate.
References
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Organic Syntheses Procedure. [- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Available from: [Link]
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Available from: [Link]
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Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. Available from: [Link]
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Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2002). ResearchGate. Available from: [Link]
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GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Science Publications. Available from: [Link]
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tert-Butyl 2-(4-Hydroxybutoxy)Acetate. (n.d.). MySkinRecipes. Available from: [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available from: [Link]
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Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Available from: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. Available from: [Link]
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tert-Butyl 2-(4-hydroxyphenyl)acetate. (n.d.). PubChem. Available from: [Link]
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Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Available from: [Link]
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Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). National Institutes of Health. Available from: [Link]
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Thermal Stability Study of 4-tert-Butylphenol. (2021). ResearchGate. Available from: [Link]
Sources
A Comparative Guide to Functionalized Poly(4-hydroxybutyrate) Derivatives for Advanced Drug Delivery
This guide provides a comparative analysis of the predicted properties of a novel functional polyester derived from tert-butyl 2-(4-hydroxybutoxy)acetate . For researchers and professionals in drug development, the rational design of polymer carriers is paramount. Standard aliphatic polyesters like Poly(L-lactic acid) (PLLA), Poly(ε-caprolactone) (PCL), and Poly(4-hydroxybutyrate) (P4HB) have been workhorses in the field, valued for their biocompatibility and biodegradability.[1][2] However, they lack inherent functionality for modification or for creating "smart" stimuli-responsive systems.
Here, we propose and evaluate a polymer, herein named poly[(tert-butyl)-2-(4-oxybutoxy)acetate] or P(tB-OBA), as a next-generation biomaterial. By incorporating a protected carboxylic acid into the side chain of a P4HB backbone, we can predict a unique combination of properties: the flexibility and biocompatibility of P4HB with the latent functionality of a poly(acrylic acid). This guide will compare the anticipated properties of P(tB-OBA) with its parent polymer, P4HB, and other common polyesters, providing the scientific rationale and experimental frameworks necessary for its evaluation.
Part 1: Synthesis Rationale and Proposed Methodology
The synthesis of polyesters from hydroxy-acid monomers is typically achieved through polycondensation or, if a cyclic lactone can be formed, ring-opening polymerization (ROP). Given the linear structure of tert-butyl 2-(4-hydroxybutoxy)acetate, direct polycondensation is a viable and straightforward approach.
The key consideration in this synthesis is the need for moderate reaction conditions to prevent the acid-catalyzed cleavage of the tert-butyl ester protecting group on the side chain. While various catalysts are used for polycondensation, including tin and titanium compounds, a milder catalyst system is preferable.[3]
Proposed Synthesis Workflow: Melt Polycondensation
The chosen methodology is a two-stage melt polycondensation, a common industrial process for polyester synthesis. This method avoids the use of solvents and allows for the synthesis of high molecular weight polymers by effectively removing the condensation byproduct (water).
Caption: Proposed two-stage melt polycondensation workflow for P(tB-OBA).
Experimental Protocol: Synthesis of P(tB-OBA)
-
Reactor Setup: A flame-dried glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump is charged with tert-butyl 2-(4-hydroxybutoxy)acetate.
-
Catalyst Addition: A catalytic amount (e.g., 200-500 ppm) of titanium(IV) butoxide (Ti(OBu)₄) is added.
-
Stage 1 - Esterification: The mixture is heated to 160-180°C under a slow stream of nitrogen, then a low vacuum is gradually applied. This stage facilitates the formation of low molecular weight oligomers as water is distilled off. The reaction is monitored by measuring the amount of water collected.
-
Stage 2 - Polycondensation: The temperature is increased to 190-210°C, and a high vacuum (<1 mbar) is applied. The increase in viscosity of the melt is observed. This stage is continued for several hours until a desired molecular weight is achieved, indicated by the stirrer torque.
-
Purification: The resulting polymer is cooled, dissolved in a suitable solvent like tetrahydrofuran (THF), and precipitated in a non-solvent such as cold methanol or water to remove unreacted monomer and catalyst residues. The purified polymer is then dried under vacuum.
Part 2: Comparative Analysis of Polymer Properties
The introduction of the bulky tert-butyl acetate side chain is predicted to significantly alter the material properties of the P4HB backbone. P4HB is known for being a strong yet highly flexible thermoplastic.[4] The side chains in P(tB-OBA) will act as internal plasticizers, disrupting chain packing and crystallinity.
| Property | P(tB-OBA) (Predicted) | Poly(4-hydroxybutyrate) (P4HB) | Poly(L-lactic acid) (PLLA) | Poly(ε-caprolactone) (PCL) |
| Glass Transition (Tg) | -30 to -40 °C | ~ -50 °C | 60 - 65 °C | ~ -60 °C |
| Melting Point (Tm) | 25 - 40 °C (low crystallinity) | ~ 60 °C | 173 - 178 °C | 59 - 64 °C |
| Tensile Strength | 5 - 15 MPa | 25 - 124 MPa | 60 - 70 MPa | ~ 23 MPa |
| Elongation at Break | >1000% | ~1000% | 2 - 6% | >700% |
| Degradation Byproduct | 4-hydroxybutyric acid, 2-hydroxy-acetic acid, isobutylene, CO₂ | 4-hydroxybutyric acid (natural metabolite) | Lactic acid | 6-hydroxycaproic acid |
| Degradation Rate | Moderate to Fast | Slow (6-12 months) | Moderate (months to years) | Very Slow (>24 months) |
| Key Feature | Tunable hydrophilicity via side-chain hydrolysis | High strength and flexibility | High strength, high modulus | High ductility, slow degradation |
Data for P4HB, PLLA, and PCL compiled from sources.[2][4][5]
Expert Analysis:
-
Thermal Properties: The bulky side chains of P(tB-OBA) are expected to significantly hinder crystallization, leading to a much lower Tₘ and a polymer that is largely amorphous or semi-crystalline at best. The Tg will likely be slightly higher than P4HB due to the steric hindrance of the side groups restricting backbone rotation.
-
Mechanical Properties: P(tB-OBA) is predicted to be a very soft and highly flexible material, possibly behaving like a tacky elastomer. The disruption of crystallinity will drastically reduce its tensile strength compared to the high-strength P4HB.[5] However, it should retain a very high elongation at break, characteristic of the P4HB backbone.
-
Degradation Profile: The polymer backbone will degrade via hydrolysis into 4-hydroxybutyric acid, a biocompatible metabolite.[4] The ester in the side chain will also hydrolyze. The overall degradation rate is expected to be faster than P4HB due to the increased amorphous content, which allows for greater water penetration.
Part 3: The "Smart" Polymer Advantage: Post-Polymerization Modification
The most significant advantage of P(tB-OBA) over other biodegradable polyesters is the latent functionality of its side chain. The tert-butyl ester is a well-known protecting group in organic synthesis that can be selectively removed under mild acidic conditions without affecting the polyester backbone.[6]
This deprotection transforms the hydrophobic, neutral polymer into a hydrophilic, anionic polyelectrolyte: poly[(carboxy)-2-(4-oxybutoxy)acetate] (P(C-OBA)) .
Caption: Stimuli-responsive transformation of P(tB-OBA) to a hydrophilic polymer.
This transformation is a powerful tool for drug delivery design:
-
pH-Responsive Nanoparticles: Nanoparticles formulated from P(tB-OBA) would be stable at neutral pH. However, in the acidic environment of a tumor or an endosome (pH 5-6.5), the side chains would hydrolyze, causing the nanoparticle to swell or disassemble, triggering rapid drug release.[7]
-
Amphiphilic Block Copolymers: If P(tB-OBA) is synthesized as one block of a copolymer (e.g., with PCL), selective deprotection of the P(tB-OBA) block would create an amphiphilic block copolymer in situ, capable of self-assembling into micelles for encapsulating hydrophobic drugs.
-
Bio-conjugation: The newly exposed carboxylic acid groups can be used as handles to conjugate drugs, targeting ligands, or imaging agents using standard carbodiimide chemistry (e.g., EDC/NHS).
Part 4: Experimental Validation Protocols
To validate the predicted properties and functionality, a series of standardized characterization techniques must be employed.
Protocol 1: Molecular Weight Determination via Gel Permeation Chromatography (GPC)
-
System: Agilent 1260 Infinity II GPC system or equivalent, with a refractive index (RI) detector.
-
Columns: Two PLgel MIXED-D columns in series.
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Temperature: 35°C.
-
Sample Preparation: Dissolve 2-3 mg of P(tB-OBA) in 1 mL of THF. Filter through a 0.22 µm PTFE syringe filter.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
Analysis: Inject the sample and determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol 2: Thermal Property Analysis via Differential Scanning Calorimetry (DSC)
-
System: TA Instruments DSC 250 or equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a Tzero aluminum pan and hermetically seal.
-
Method (Heat-Cool-Heat Cycle):
-
Equilibrate at -90°C.
-
First Heat: Ramp temperature from -90°C to 220°C at a rate of 10°C/min to erase thermal history.
-
Cool: Cool from 220°C to -90°C at 10°C/min.
-
Second Heat: Ramp temperature from -90°C to 220°C at 10°C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the midpoint of the inflection in the second heating scan. Determine the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the peak of the endotherm in the second heating scan.
Protocol 3: In Vitro Hydrolytic Degradation Study
-
Sample Preparation: Prepare solvent-cast films of P(tB-OBA) of uniform thickness (e.g., 0.5 mm). Cut films into 10 mm x 10 mm squares and weigh them (W₀).
-
Degradation Medium: Prepare Phosphate Buffered Saline (PBS) at pH 7.4.
-
Procedure:
-
Place each film sample into a vial containing 10 mL of PBS.
-
Incubate the vials at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples.
-
Gently rinse the films with deionized water to remove salts and dry them to a constant weight in a vacuum oven (Wt).
-
-
Analysis:
-
Mass Loss (%): Calculate as [(W₀ - Wt) / W₀] * 100.
-
Molecular Weight Loss: Analyze the molecular weight of the degraded films using GPC (Protocol 1) to assess the extent of chain scission.
-
pH Change: Monitor the pH of the degradation medium to detect the release of acidic byproducts.
-
Conclusion
While established biodegradable polymers like PLLA, PCL, and P4HB are foundational materials, they offer limited chemical versatility. The proposed polymer, poly[(tert-butyl)-2-(4-oxybutoxy)acetate], represents a promising evolution. Based on its chemical structure, it is predicted to be a soft, highly flexible, and resorbable material. Its defining feature is the acid-labile side chain, which transforms the polymer from a hydrophobic material into a hydrophilic, functional platform. This "smart" characteristic provides a powerful tool for creating advanced, stimuli-responsive drug delivery systems that can be tailored to specific therapeutic challenges. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and validation of this next-generation biomaterial.
References
- Vertex AI Search. (2024). Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review.
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MDPI. (2022). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. [Link]
- Biomedical Research. (2018). Biodegradable Polymers and their Role in Drug Delivery Systems.
- Elsevier. (2003).
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National Institutes of Health (NIH). (2022). Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges. [Link]
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PubMed. (2021). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. [Link]
- OMICS International. (2014). Synthetic Biodegradable Polymers Used in Controlled Drug Delivery System: An Overview.
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National Institutes of Health (NIH). (2021). Current Advances towards 4-Hydroxybutyrate Containing Polyhydroxyalkanoates Production for Biomedical Applications. [Link]
- ResearchGate. (2021).
- ResearchGate. (2021). POLY-4-HYDROXYBUTYRATE (P4HB)
- MySkinRecipes. (n.d.). Tert-Butyl 2-(4-Hydroxybutoxy)
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MDPI. (2022). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. [Link]
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ResearchGate. (1987). synthesis and properties of poly(vinyl t-butyl carbonate). [Link]
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A Comparative Guide to Monomers for Advanced Polyester Synthesis: Spotlight on tert-butyl 2-(4-hydroxybutoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biodegradable polyesters for advanced applications such as drug delivery and tissue engineering, the choice of monomer is a critical determinant of the final polymer's properties and performance. While established monomers like lactide (LA), ε-caprolactone (CL), and 3-hydroxybutyrate (3HB) have been extensively studied and utilized, the development of novel functional monomers offers new avenues for tailoring polymer characteristics. This guide provides an in-depth comparison of a promising functional monomer, tert-butyl 2-(4-hydroxybutoxy)acetate, with conventional monomers, supported by experimental data and detailed protocols.
Introduction: The Pivotal Role of Monomer Selection in Polyester Design
Aliphatic polyesters are a cornerstone of biodegradable polymer science due to their susceptibility to hydrolysis of their ester linkages.[1] The synthesis of these polymers is primarily achieved through two main routes: the ring-opening polymerization (ROP) of cyclic esters (lactones) and the polycondensation of hydroxy acids or their derivatives.[2] The choice between these methods and, more importantly, the selection of the monomeric building blocks, dictates crucial polymer properties including:
-
Degradation Rate: The chemical structure of the repeating unit influences the rate of hydrolytic or enzymatic degradation.
-
Mechanical Properties: Tensile strength, modulus, and elongation at break are directly related to the monomer structure, crystallinity, and molecular weight of the polymer.
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) determine the polymer's physical state and processing window.
-
Biocompatibility: The monomer and its degradation products must be non-toxic and well-tolerated in biological systems.
-
Functionality: The incorporation of functional groups allows for post-polymerization modification, such as the attachment of drugs or targeting moieties.
This guide focuses on tert-butyl 2-(4-hydroxybutoxy)acetate, a monomer that, upon deprotection, yields 4-hydroxy-2-acetoxybutyric acid. This molecule offers the potential to create functionalized poly(4-hydroxybutyrate) (P4HB) analogs with pendant acetate groups, which can be further modified.
Monomer Candidates for Polyester Synthesis: A Comparative Overview
This section compares tert-butyl 2-(4-hydroxybutoxy)acetate with three widely used monomers: lactide (for polylactic acid, PLA), ε-caprolactone (for polycaprolactone, PCL), and 3-hydroxybutyrate (for poly(3-hydroxybutyrate), PHB). The resulting polymer from the functionalized 4-hydroxybutyrate monomer will be a derivative of poly(4-hydroxybutyrate) (P4HB).
Chemical Structures and Polymerization Pathways
The chemical structures of the monomers and their corresponding polymerization routes are fundamental to understanding the resulting polymer architecture.
Diagram of Monomer Structures and Polymerization
Caption: Monomers and their primary polymerization routes to form biodegradable polyesters.
-
tert-butyl 2-(4-hydroxybutoxy)acetate: This linear monomer possesses a hydroxyl group for polycondensation and a tert-butyl ester protecting group. The polymerization requires a two-step process: deprotection of the carboxylic acid followed by polycondensation. The pendant acetate group on the resulting polyester offers a site for further functionalization.
-
Lactide (LA): A cyclic diester derived from lactic acid, it undergoes ROP to form PLA. The properties of PLA can be tuned by using different stereoisomers of lactic acid (L-lactide, D-lactide, or DL-lactide).[3]
-
ε-Caprolactone (CL): This seven-membered lactone is readily polymerized via ROP to yield PCL, a semi-crystalline and flexible polymer.[2]
-
3-Hydroxybutyrate (3HB): Often polymerized from its cyclic form, β-butyrolactone, via ROP to produce PHB. PHB is a naturally occurring polyester known for its high crystallinity and biodegradability.[4]
Performance Comparison: A Data-Driven Analysis
The performance of polyesters derived from these monomers varies significantly, making them suitable for different applications. The following table summarizes key properties based on published experimental data.
| Property | Functionalized P4HB (Expected) | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Poly(3-hydroxybutyrate) (PHB) | Poly(4-hydroxybutyrate) (P4HB) |
| Synthesis Route | Deprotection & Polycondensation | Ring-Opening Polymerization | Ring-Opening Polymerization | Ring-Opening Polymerization / Biosynthesis | Biosynthesis / Chemical Synthesis |
| Tensile Strength (MPa) | Variable, depends on MW | 20 - 70[5][6] | 15 - 40[7] | 20 - 40[8] | 26 - 104[9] |
| Young's Modulus (GPa) | Variable, expected to be low | 1.2 - 3.5[5][7] | 0.2 - 0.5[7] | 1.0 - 3.5[8] | 0.007 - 0.147 |
| Elongation at Break (%) | High, expected to be elastomeric | 2 - 10[5][6] | >500[7] | 3 - 10[8] | >1000[9] |
| Glass Transition Temp. (°C) | Low, likely < 0 | 50 - 65[3] | -60[2] | 0 - 5[8] | -51 |
| Melting Temp. (°C) | Low, likely 40-60 | 150 - 180[3] | 58 - 64[2] | 170 - 180 | 60 |
| Degradation Time | Tunable | Months to years | 1 - 4 years | Months to years | Weeks to months |
| Key Advantages | Functionalizable, elastomeric | High strength, renewable source | High flexibility, biocompatible | Biodegradable, biocompatible | Flexible, strong, biocompatible |
| Key Disadvantages | Multi-step synthesis | Brittle, slow degradation | Low melting point | Brittle, narrow processing window | Lower thermal stability than PLA/PHB |
Note: The properties for "Functionalized P4HB" are expected based on the known properties of P4HB and the introduction of a flexible side chain. Specific experimental data for this particular derivative is not widely available.
Experimental Protocols: A Guide to Synthesis and Characterization
This section provides a representative, two-step protocol for the synthesis of a functionalized polyester from tert-butyl 2-(4-hydroxybutoxy)acetate. This protocol is based on established methods for the deprotection of tert-butyl esters and subsequent polycondensation of hydroxy acids.
Synthesis Workflow
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of a functionalized polyester.
Step 1: Deprotection of tert-butyl 2-(4-hydroxybutoxy)acetate
Causality: The tert-butyl group is a common protecting group for carboxylic acids. Its removal is necessary to liberate the carboxylic acid functionality required for polycondensation. Acid-catalyzed cleavage is a standard and efficient method for this deprotection.[10]
Protocol:
-
Dissolve tert-butyl 2-(4-hydroxybutoxy)acetate in a suitable organic solvent (e.g., dichloromethane, DCM).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, dropwise to the solution at room temperature.[10]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Purify the resulting 4-hydroxy-2-acetoxybutyric acid by a suitable method, such as column chromatography or recrystallization.
-
Characterize the deprotected monomer using ¹H NMR, ¹³C NMR, and Fourier-transform infrared (FTIR) spectroscopy to confirm the removal of the tert-butyl group and the presence of the free carboxylic acid.
Step 2: Melt Polycondensation of 4-hydroxy-2-acetoxybutyric acid
Causality: Melt polycondensation is a common method for synthesizing polyesters from hydroxy acids. It involves heating the monomer above its melting point in the presence of a catalyst to drive the esterification reaction and remove the water byproduct.
Protocol:
-
Place the purified 4-hydroxy-2-acetoxybutyric acid and a suitable catalyst (e.g., tin(II) 2-ethylhexanoate, Sn(Oct)₂) in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Heat the mixture under a slow stream of nitrogen to a temperature above the monomer's melting point (e.g., 120-180 °C) to initiate the polymerization.
-
Gradually apply a vacuum to the system to facilitate the removal of water, which drives the equilibrium towards polymer formation.
-
Continue the reaction for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Characterization of the Resulting Polyester
Causality: Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester, which in turn dictate its performance.
Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure of the polymer repeating unit and the absence of monomer.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature of the polymer.
Discussion: The Promise of Functionalized P4HB Analogs
The use of tert-butyl 2-(4-hydroxybutoxy)acetate as a monomer opens the door to a new class of functionalized P4HB-based materials. The inherent properties of the P4HB backbone, such as its flexibility, biocompatibility, and relatively rapid degradation, are highly desirable for many biomedical applications.[9] The introduction of a pendant acetate group provides a versatile handle for post-polymerization modification. This allows for the covalent attachment of:
-
Therapeutic agents: For controlled drug delivery applications.
-
Targeting ligands: To direct drug-loaded nanoparticles to specific cells or tissues.
-
Imaging agents: For diagnostic purposes.
-
Cross-linking agents: To form hydrogels with tunable properties.
The synthesis via polycondensation, while potentially yielding lower molecular weights compared to ROP of high-strain lactones, offers the advantage of utilizing a wider range of functionalized linear monomers.
Logical Relationship Diagram
Caption: Pathway from monomer to advanced applications.
Conclusion: Expanding the Polyester Toolbox
While PLA, PCL, and PHB remain workhorse materials in the field of biodegradable polyesters, the exploration of novel monomers like tert-butyl 2-(4-hydroxybutoxy)acetate is crucial for advancing the capabilities of these polymers. The ability to introduce functionality directly into the polymer backbone provides a powerful tool for creating sophisticated materials for targeted drug delivery, regenerative medicine, and other advanced applications. This guide has provided a comparative framework and a representative synthetic approach to encourage further research and development in this exciting area. The synthesis of functionalized P4HB analogs holds significant promise for the creation of next-generation biomaterials with tailored properties and enhanced performance.
References
-
Farrell, A., et al. (2021). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews, 175, 113813. [Link]
- Martin, D. P., & Williams, S. F. (2003). Medical applications of poly-4-hydroxybutyrate: a new biodegradable polymer. Biochemical Engineering Journal, 16(2), 97-105.
-
Doi, Y., et al. (2001). Comonomer unit composition and thermal properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)s biosynthesized by Ralstonia eutropha. Biomacromolecules, 2(4), 1285-1293. [Link]
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Faria, A. U., et al. (2023). Designing Sustainable Polymer Blends: Tailoring Mechanical Properties and Degradation Behaviour in PHB/PLA/PCL Blends in a Seawater Environment. Polymers, 15(13), 2886. [Link]
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Puiggalí, J., et al. (2013). Study on crystallinity, properties and degradability of poly-4-hidroxybutyrate and related polyesters. UPCommons. [Link]
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Curbell Plastics. (n.d.). Plastic Properties Table. [Link]
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Jacob, P., et al. (2022). Comparative of the different morphologies of PHB, PLA, and PCL samples... ResearchGate. [Link]
-
Laycock, B., et al. (2017). Thermal, mechanical, and rheological properties of poly(3-hydroxybutyrate-co-4-hydroxybutyrate)/cellulose acetate butyrate blends as a function of 4HB and CAB content. Journal of Applied Polymer Science, 134(48), 45561. [Link]
-
Kenny, S. T., et al. (2021). Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics. Polymers, 13(16), 2708. [Link]
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Rosa, D. S., et al. (2004). Thermal, Mechanical and Morphological Properties of Poly (Hydroxybutyrate) and Polypropylene Blends After Processing. Journal of the Brazilian Chemical Society, 15(6), 914-920. [Link]
-
Lee, S. Y., et al. (2020). Biosynthesis and characterization of poly(d-lactate-co-glycolate-co-4-hydroxybutyrate). Biotechnology and Bioengineering, 117(7), 2036-2046. [Link]
-
Utsunomia, C., et al. (2020). Poly(4-Hydroxybutyrate): Current State and Perspectives. Frontiers in Bioengineering and Biotechnology, 8, 255. [Link]
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Volova, T. G., et al. (2023). Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) from Different 4-Hydroxybutyrate Precursors by New Wild-Type Strain Cupriavidus necator IBP/SFU-1. Polymers, 15(9), 2209. [Link]
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King, S. A., et al. (1992). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. Organic Syntheses, 72, 164. [Link]
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Hazer, B., et al. (2024). Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates. Frontiers in Chemistry, 12. [Link]
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A Comparative Guide to Evaluating the Biodegradability of Novel Aliphatic Polyesters for Drug Delivery
Introduction: The Critical Role of Biodegradable Polymers in Advanced Drug Delivery
In the landscape of modern therapeutics, the demand for sophisticated drug delivery systems is paramount. Biodegradable polymers have emerged as a cornerstone of this field, offering controlled release of therapeutic agents, enhanced bioavailability, and improved patient compliance by eliminating the need for surgical removal of the delivery vehicle.[1][2][3] These polymers, which break down into non-toxic byproducts, are integral to the design of implantable devices, tissue engineering scaffolds, and long-acting injectable formulations.[1][4][5]
This guide provides a comprehensive framework for evaluating the biodegradability of novel aliphatic polyesters, using the hypothetical polymer derived from "tert-butyl 2-(4-hydroxybutoxy)acetate" as a case study. While specific experimental data for this polymer is not yet publicly available, its structure, featuring hydrolyzable ester linkages, suggests its potential as a biodegradable material for biomedical applications.[6] We will objectively compare the established biodegradability profiles of three widely used medical-grade polymers—Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyglycolic Acid (PGA)—and provide detailed experimental protocols to guide researchers in assessing the performance of new candidates like poly(tert-butyl 2-(4-hydroxybutoxy)acetate).
Comparative Analysis of Benchmark Biodegradable Polymers
A thorough understanding of existing biodegradable polymers is essential for contextualizing the performance of novel materials. The following sections detail the properties of PLA, PCL, and PGA, which are among the most utilized synthetic biodegradable polymers in medicine.[3]
Poly(Lactic Acid) (PLA)
Derived from renewable resources like corn starch, PLA is a thermoplastic aliphatic polyester with a significant market share in biodegradable plastics.[7][8] Its biocompatibility and the fact that it degrades into lactic acid, a natural human metabolite, make it a popular choice for medical applications.[4]
-
Degradation Profile: PLA primarily degrades through hydrolysis of its ester bonds.[9] The degradation rate is influenced by factors such as crystallinity, molecular weight, and environmental conditions like temperature and humidity.[8][10] In physiological conditions, PLA exhibits a relatively slow degradation rate, which can be advantageous for long-term drug delivery.[11] However, its degradation in natural environments like soil or marine water is significantly slower, often requiring industrial composting facilities with elevated temperatures (around 58-60°C) to achieve complete biodegradation within a reasonable timeframe.[7][8][10]
-
Mechanical Properties: PLA is a high-strength, high-modulus polymer, but it can be brittle.[11] Its mechanical properties can be tailored by altering its stereochemistry (L-lactide vs. D-lactide) and by copolymerization.
Poly(ε-Caprolactone) (PCL)
PCL is a semi-crystalline, biodegradable polyester synthesized through the ring-opening polymerization of ε-caprolactone.[12] It is known for its flexibility, toughness, and slower degradation rate compared to other aliphatic polyesters.[13]
-
Degradation Profile: PCL degradation occurs via hydrolysis of its ester linkages and is also susceptible to enzymatic degradation by lipases and esterases.[13][14][15] Its degradation rate is considerably slower than that of PLA and PGA, making it suitable for applications requiring long-term stability, such as implantable devices and tissue scaffolds.[13][16] The complete biodegradation of PCL in natural environments can take several years.[16][17]
-
Mechanical Properties: PCL has a low melting point (around 60°C) and a low glass transition temperature (approximately -60°C), which imparts excellent flexibility and processability.[13]
Poly(Glycolic Acid) (PGA)
PGA is the simplest linear, aliphatic polyester and is characterized by its high crystallinity and rapid degradation rate.[18][19]
-
Degradation Profile: The ester linkages in PGA are highly susceptible to hydrolysis, leading to rapid degradation into glycolic acid, which is metabolized by the body and excreted as water and carbon dioxide.[12][19][20] In vivo, PGA loses its mechanical strength within a few weeks and is completely resorbed in four to six months.[11][19] This rapid degradation makes it ideal for applications like absorbable sutures and short-term drug delivery systems.[19]
-
Mechanical Properties: PGA is a strong and stiff polymer with a high degree of crystallinity.[11][18] However, its high hydrophilicity and rapid degradation can be limitations for certain applications.[18]
Quantitative Comparison of Polymer Properties
| Property | Poly(Lactic Acid) (PLA) | Poly(ε-Caprolactone) (PCL) | Poly(Glycolic Acid) (PGA) | Poly(tert-butyl 2-(4-hydroxybutoxy)acetate) |
| Monomer Source | Lactic Acid (from renewable resources) | ε-Caprolactone (petroleum-based) | Glycolic Acid (petroleum-based) | tert-butyl 2-(4-hydroxybutoxy)acetate |
| Degradation Mechanism | Hydrolysis | Hydrolysis, Enzymatic | Hydrolysis | Hydrolysis (predicted) |
| In Vivo Degradation Rate | Slow to Moderate (months to years)[11] | Very Slow (years)[13][16] | Fast (weeks to months)[11][19] | To be determined |
| Primary Byproducts | Lactic Acid | 6-hydroxycaproic acid | Glycolic Acid | 4-hydroxybutoxy)acetic acid and tert-butanol (predicted) |
| Biocompatibility | Excellent[1] | Excellent[13] | Excellent[21] | To be determined |
| Glass Transition Temp. (Tg) | 50-80°C[11] | ~ -60°C[13] | 35-40°C[11] | To be determined |
| Melting Temp. (Tm) | 150-180°C | ~ 60°C[13] | 220-230°C[18] | To be determined |
| Crystallinity | 35-40%[11] | Semi-crystalline | 45-55%[11][18] | To be determined |
| Common Applications | Drug delivery, sutures, orthopedic implants, tissue engineering[4] | Long-term implants, drug delivery, tissue scaffolds[13][16] | Absorbable sutures, short-term drug delivery[19] | Potential for drug delivery and tissue engineering |
Experimental Protocols for Evaluating Biodegradability
To ascertain the biodegradability of a novel polymer like poly(tert-butyl 2-(4-hydroxybutoxy)acetate), a multi-faceted approach employing standardized testing methodologies is crucial. The following protocols are designed to provide a comprehensive assessment of a polymer's degradation profile.
Enzymatic Degradation Assay
This in vitro test provides a rapid assessment of a polymer's susceptibility to enzymatic hydrolysis, which is a key degradation mechanism for many polyesters in vivo.[5][22][23]
Objective: To quantify the rate of polymer degradation in the presence of specific enzymes.
Materials:
-
Polymer film or microspheres of known weight and surface area.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Lipase from Pseudomonas sp. or other relevant esterases.[23]
-
Incubator shaker set to 37°C.
-
Scanning Electron Microscope (SEM).
-
Gel Permeation Chromatography (GPC).
Protocol:
-
Prepare polymer samples (e.g., 1x1 cm films or a known mass of microspheres).
-
Sterilize the samples using a suitable method (e.g., ethylene oxide or UV irradiation).
-
Place each sample in a sterile tube containing a known volume of PBS (pH 7.4).
-
Add the selected enzyme (e.g., lipase) to the buffer at a clinically relevant concentration. A control group with no enzyme should be included.
-
Incubate the tubes at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the polymer samples.
-
Gently rinse the samples with deionized water and dry them to a constant weight.
-
Analyze the samples for:
-
Weight Loss: Gravimetrically determine the percentage of weight loss.
-
Surface Morphology: Observe changes in the surface topography using SEM.
-
Molecular Weight Reduction: Measure the decrease in molecular weight using GPC.
-
Causality: The choice of enzyme should be based on the polymer's chemical structure and the intended biological environment. Lipases are commonly used for polyesters as they catalyze the hydrolysis of ester bonds.[14][23] The controlled environment of this assay allows for the isolation of enzymatic effects on degradation.
Caption: Workflow for the enzymatic degradation assay.
Soil Burial Test (Modified from ISO 17556 / ASTM D5988)
This method evaluates the biodegradability of a polymer in a simulated soil environment, which is relevant for assessing the environmental fate of the material.[24][25][26]
Objective: To determine the rate and extent of polymer biodegradation in soil by measuring weight loss and observing physical changes.
Materials:
-
Polymer film samples of known weight.
-
Standardized soil with known composition and microbial activity.
-
Containers for burial.
-
Controlled environment chamber (temperature and humidity control).
-
Scanning Electron Microscope (SEM).
Protocol:
-
Prepare polymer film samples (e.g., 2x2 cm) and record their initial dry weight.
-
Bury the samples in the prepared soil in containers. The soil should have a controlled moisture content.
-
Incubate the containers in a controlled environment chamber at a constant temperature (e.g., 25°C or 37°C) and humidity.[25]
-
At regular intervals (e.g., 1, 3, 6, 9 months), excavate a set of samples.
-
Carefully clean the retrieved samples to remove all soil residues.
-
Dry the samples to a constant weight and record the final weight.
-
Calculate the percentage of weight loss.
-
Examine the surface of the degraded samples using SEM to observe microbial colonization and physical deterioration.
Causality: The standardized soil and controlled environmental conditions ensure reproducibility.[25][27] This test simulates the complex interactions between the polymer and a diverse microbial community found in soil.[24]
Caption: Workflow for respirometry analysis.
Conclusion and Future Outlook
The evaluation of a novel biodegradable polymer requires a systematic and multi-pronged approach. By comparing its performance against well-characterized benchmarks like PLA, PCL, and PGA using standardized protocols, researchers can gain a comprehensive understanding of its potential for drug delivery applications. For a new candidate such as the polymer derived from "tert-butyl 2-(4-hydroxybutoxy)acetate," the experimental workflows outlined in this guide provide a robust framework for determining its degradation kinetics, byproducts, and overall biocompatibility.
Future research in this area will likely focus on developing polymers with more precisely tailored degradation rates and mechanical properties to meet the specific demands of advanced therapeutic applications, from targeted cancer therapies to regenerative medicine. The continued development of reliable and reproducible testing methodologies will be crucial for the successful translation of these next-generation biomaterials from the laboratory to clinical practice.
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A Comparative Study of Protecting Groups for 4-Hydroxybutoxyacetic Acid: A Guide for Researchers
In the synthesis of complex molecules and active pharmaceutical ingredients, the strategic use of protecting groups is paramount to achieving high yields and purity. For bifunctional molecules such as 4-hydroxybutoxyacetic acid, which contains both a primary alcohol and a carboxylic acid, the selective protection and deprotection of these functional groups are critical for successful synthetic transformations. This guide provides a comprehensive comparative analysis of common protecting group strategies for 4-hydroxybutoxyacetic acid, offering field-proven insights and experimental data to inform your synthetic design.
The Challenge: Orthogonal Protection of a Hydroxy Acid
4-Hydroxybutoxyacetic acid presents the classic challenge of requiring orthogonal protecting groups. This means that each functional group must be masked with a protecting group that can be removed under conditions that do not affect the other. The choice of protecting groups dictates the overall synthetic strategy, influencing reaction compatibility and dictating the deprotection sequence.
This guide will explore two primary orthogonal strategies:
-
Strategy A: Protection of the carboxylic acid as a tert-butyl ester and the alcohol as a benzyl ether.
-
Strategy B: Protection of the carboxylic acid as a benzyl ester and the alcohol as a tert-butyldimethylsilyl (TBS) ether.
The selection between these strategies depends on the specific reaction conditions anticipated in the synthetic route.
Visualizing the Synthetic Pathways
Caption: Orthogonal protecting group strategies for 4-hydroxybutoxyacetic acid.
Comparative Analysis of Protecting Groups
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[1]
| Protecting Group | Functional Group | Protection Reagents | Deprotection Conditions | Stability |
| tert-Butyl (t-Bu) Ester | Carboxylic Acid | Isobutylene, H₂SO₄ (cat.) or Boc₂O, DMAP | Mild Acid (TFA, HCl in EtOAc)[2][3][4] | Stable to base, nucleophiles, and hydrogenolysis.[3] |
| Benzyl (Bn) Ester | Carboxylic Acid | Benzyl bromide, Base (e.g., Cs₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and basic conditions. |
| Benzyl (Bn) Ether | Alcohol | Benzyl bromide, Base (e.g., NaH)[5][6] | Catalytic Hydrogenolysis (H₂, Pd/C)[5][7][8] | Stable to a wide range of acidic and basic conditions.[5][7] |
| tert-Butyldimethylsilyl (TBS) Ether | Alcohol | TBSCl, Imidazole in DMF | Fluoride ion (e.g., TBAF in THF) or mild acid.[7][9][10][11] | Stable to basic conditions, many oxidizing and reducing agents.[11] |
Experimental Protocols
The following protocols are provided as representative procedures. Optimization may be required for specific applications.
Strategy A: tert-Butyl Ester and Benzyl Ether Protection
This strategy is advantageous when subsequent reactions involve basic or nucleophilic conditions, or catalytic hydrogenation where removal of a benzyl ester is undesirable.
Workflow Diagram:
Caption: Workflow for Strategy A.
1. Protection of the Carboxylic Acid as a tert-Butyl Ester
-
Rationale: The tert-butyl ester is robust and orthogonal to the benzyl ether.[3] Its acid-lability allows for selective removal in the presence of the benzyl group.[3]
-
Protocol:
-
To a solution of 4-hydroxybutoxyacetic acid (1 eq.) in a suitable solvent such as dioxane, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Cool the mixture to 0 °C and carefully add isobutylene (excess).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tert-butyl ester.
-
2. Protection of the Alcohol as a Benzyl Ether
-
Rationale: The benzyl ether is stable across a broad pH range and is orthogonal to the acid-labile tert-butyl ester.[5][7]
-
Protocol:
-
Dissolve the 4-hydroxybutoxyacetic acid tert-butyl ester (1 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
3. Selective Deprotection
-
Removal of the tert-Butyl Ester (Acidic Conditions):
-
Removal of the Benzyl Ether (Hydrogenolysis):
-
Dissolve the protected compound in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr apparatus) until the reaction is complete.[7][8]
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Strategy B: Benzyl Ester and TBS Ether Protection
This strategy is preferred when subsequent reactions involve acidic conditions or reagents that are incompatible with a tert-butyl ester.
Workflow Diagram:
Caption: Workflow for Strategy B.
1. Protection of the Carboxylic Acid as a Benzyl Ester
-
Rationale: The benzyl ester is stable to the basic conditions required for the subsequent silylation of the alcohol and can be selectively removed by hydrogenolysis.[1]
-
Protocol:
-
Dissolve 4-hydroxybutoxyacetic acid (1 eq.) in a suitable solvent like DMF.
-
Add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add benzyl bromide (1.2 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
-
2. Protection of the Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
-
Rationale: The TBS ether is a robust protecting group that is stable to a wide variety of non-acidic and non-fluoride containing reagents, providing orthogonality with the benzyl ester.[7][11]
-
Protocol:
-
Dissolve the 4-hydroxybutoxyacetic acid benzyl ester (1 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.).[10]
-
Stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
3. Selective Deprotection
-
Removal of the Benzyl Ester (Hydrogenolysis):
-
Follow the same procedure as described in Strategy A for the hydrogenolysis of the benzyl ether.
-
-
Removal of the TBS Ether (Fluoride-mediated):
-
Dissolve the protected compound in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF).[7]
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench with water and extract the product.
-
Conclusion and Recommendations
The choice between these orthogonal protecting group strategies for 4-hydroxybutoxyacetic acid is dictated by the planned synthetic route.
-
Choose Strategy A (t-Bu ester / Bn ether) if your synthesis involves basic or nucleophilic reagents or if you need to perform a catalytic hydrogenation on another part of the molecule without deprotecting the carboxylic acid.
-
Choose Strategy B (Bn ester / TBS ether) if your synthesis requires acidic conditions or if you need to avoid the use of strong acids for deprotection.
Both strategies employ well-established and reliable protecting groups, offering high yields and selectivity when executed with care. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic endeavors.
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
- BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.
- Akaji, K., et al. (1992). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Journal of the American Chemical Society, 114(16), 6374–6382.
- Boons, G.-J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140–1146.
- Crich, D., & Li, H. (2006). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 71(19), 7436–7439.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125.
- Yadav, J. S., et al. (2004). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 43B, 1547–1549.
- Van der Eycken, E., et al. (2006). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 71(11), 4317–4320.
- Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432.
- Boons, G.-J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-6.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
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A Senior Application Scientist’s Guide to Assessing the Biocompatibility of Novel Polyethers Derived from tert-Butyl 2-(4-hydroxybutoxy)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Gold Standard
For decades, poly(ethylene glycol) (PEG) has been the undisputed gold standard for imparting "stealth" properties to nanoparticles and protein therapeutics, enhancing their circulation time and reducing immunogenicity.[1][2] However, the repeated administration of PEGylated products can trigger the production of anti-PEG antibodies, leading to accelerated blood clearance and potential hypersensitivity reactions.[1][3][4] This has catalyzed a search for next-generation biocompatible polymers that can match PEG's performance without its immunological drawbacks.[5][6]
This guide introduces a framework for assessing the biocompatibility of novel polymers derived from the monomer tert-butyl 2-(4-hydroxybutoxy)acetate . This monomer, with its hydroxyl and hydrolyzable ester functionalities, is a versatile building block for creating new biodegradable polymers, such as polyethers or polyesters.[7] We will focus on the potential polyether derivatives, comparing their hypothetical biocompatibility profile against established materials. This document is not merely a list of protocols; it is a strategic guide grounded in the ISO 10993 framework, designed to explain the causality behind experimental choices and to provide a self-validating system for rigorous biocompatibility assessment.
From Monomer to a Potential PEG Alternative
The monomer tert-butyl 2-(4-hydroxybutoxy)acetate offers a strategic advantage in polymer design. The primary hydroxyl group can be converted to an epoxide, creating a glycidyl ether-type monomer. Anionic ring-opening polymerization of this monomer would yield a polyether backbone with pendant side chains containing a tert-butyl ester. This structure is compelling for two reasons:
-
Polyether Backbone: Aliphatic polyethers are known for their chemical inertness and high biocompatibility, analogous to PEG.[2][8][9]
-
Hydrolyzable Side Chains: The tert-butyl ester group is designed to be stable under physiological conditions but can be engineered to hydrolyze, breaking down into non-toxic byproducts. This biodegradability is a significant advantage over non-degradable polymers which can accumulate in the body.[3][10]
This rational design approach suggests that polymers derived from this monomer could be highly biocompatible and biodegradable, making them promising candidates for applications in drug delivery, tissue engineering, and medical devices.[11][12][13]
The ISO 10993 Biocompatibility Assessment Framework
The biological evaluation of any new material intended for medical use is governed by the International Organization for Standardization (ISO) 10993 series of standards. This framework provides a structured, risk-management-based approach to ensure patient safety.[14] The core principle is a tiered testing strategy that begins with fundamental in vitro assays before progressing to more complex in vivo models, if required by the device's intended use and contact duration.[15][16]
Caption: Tiered approach to biocompatibility assessment based on ISO 10993.
Part 1: Foundational In Vitro Biocompatibility Assessment
In vitro tests are the cornerstone of biocompatibility screening. They are rapid, sensitive, cost-effective, and reduce the reliance on animal testing.[14][17]
Cytotoxicity: The First Gatekeeper (ISO 10993-5)
Expertise & Rationale: The cytotoxicity assay is the most fundamental biocompatibility test. It determines if a material or its leachable components induce cell death or inhibit cellular growth.[18] A material that fails this test is unlikely to be safe for any clinical application. We describe the Elution Method , as it is suitable for evaluating extracts from polymeric materials and can establish a dose-response relationship.[17] L-929 mouse fibroblast cells are commonly used as they are a standardized and sensitive cell line for this purpose.[19]
Caption: Workflow for the In Vitro Cytotoxicity Elution Test (ISO 10993-5).
Experimental Protocol: Cytotoxicity by Elution (ISO 10993-5)
-
Preparation of Extracts:
-
Prepare samples of the test polymer and positive control (e.g., organotin-stabilized PVC) and negative control (e.g., high-density polyethylene) with a surface area-to-volume ratio as specified in ISO 10993-12 (e.g., 3 cm²/mL).
-
Incubate samples in single-strength Minimum Essential Medium (MEM) supplemented with 5% serum at 37°C for 24 hours. This constitutes the 100% extract.
-
Prepare serial dilutions of the extract (e.g., 50%, 25%, 12.5%) using fresh medium.
-
-
Cell Culture:
-
Seed L-929 mouse fibroblast cells into 96-well plates at a density that will yield a sub-confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well).
-
Incubate at 37°C in a humidified, 5% CO₂ atmosphere.
-
-
Exposure:
-
After 24 hours, aspirate the culture medium from the wells.
-
Add 100 µL of the prepared extracts (100%, 50%, 25%, etc.), negative control extract, and positive control extract to triplicate wells. Include wells with fresh medium only as an untreated control.
-
-
Incubation & Evaluation:
-
Incubate the plates for 24 to 48 hours.
-
Evaluate the cells microscopically for any changes in morphology (e.g., cell lysis, rounding, shrinking) and grade the reactivity according to ISO 10993-5 standards.
-
-
Quantitative Analysis (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as: (Absorbance of Test Sample / Absorbance of Untreated Control) * 100.
-
Trustworthiness & Interpretation: A material is considered non-cytotoxic if cell viability is greater than 70% of the untreated control.[20] Describing the dose-response curve provides a more robust validation of the material's safety profile.
| Assay | Principle | Advantages | Considerations |
| MTT / XTT | Measures metabolic activity via mitochondrial dehydrogenase.[21] | Well-established, colorimetric, quantitative. | Can be affected by compounds that alter cellular redox potential. |
| LDH Release | Measures lactate dehydrogenase released from damaged cell membranes.[20] | Directly measures cell lysis (necrosis). | Less sensitive to apoptosis or inhibition of cell growth. |
| Neutral Red Uptake | Quantifies the uptake of dye into the lysosomes of viable cells.[21] | Measures cell membrane integrity. | Dye precipitation can be an issue with some materials. |
Hemocompatibility: The Blood Interface (ISO 10993-4)
Expertise & Rationale: For any material intended to contact blood, assessing hemocompatibility is critical.[22] Adverse interactions can lead to thrombosis (clotting), hemolysis (destruction of red blood cells), and activation of the immune system's complement cascade.[18][23] The hemolysis test is a primary screening assay that quantifies the material's potential to damage red blood cells.
Caption: Key assessment categories for hemocompatibility testing.
Experimental Protocol: In Vitro Hemolysis (Direct Contact Method - Modified from ASTM F756)
-
Blood Preparation:
-
Collect fresh human or rabbit blood into tubes containing an anticoagulant (e.g., citrate or EDTA).
-
Dilute the blood with a physiological saline solution (0.9% NaCl) to a standardized hemoglobin concentration.
-
-
Sample Preparation:
-
Place the test polymer, positive control (e.g., distilled water), and negative control (e.g., saline) into separate test tubes.
-
-
Exposure:
-
Add the diluted blood to each tube.
-
Incubate the tubes at 37°C for a defined period (e.g., 3 hours) with gentle agitation.
-
-
Analysis:
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
-
-
Calculation:
-
Calculate the percent hemolysis using the formula: [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100.
-
Trustworthiness & Interpretation: According to ASTM F756-00 standards, materials are categorized based on their hemolytic index. A value below 2% is generally considered non-hemolytic. This quantitative endpoint provides a clear, self-validating measure of one crucial aspect of hemocompatibility.
Part 2: Advanced Assessment & Comparative Analysis
Should the material pass the initial in vitro screening and the intended application involve long-term or invasive contact, further testing is warranted.
In Vivo Assessment: A Glimpse into Physiological Response
Expertise & Rationale: In vivo studies are essential for understanding the complex interactions between a material and a living system, including the foreign body response, systemic toxicity, and degradation profile.[24][25] An implantation test (ISO 10993-6) is a common method to evaluate the local tissue response to a material over time.[18][26]
Caption: Conceptual workflow for an In Vivo Implantation Study (ISO 10993-6).
This phase involves implanting the material into a suitable animal model (e.g., subcutaneously in rats or rabbits) and evaluating the tissue at the implant site after various time points. Histopathological analysis reveals the extent of inflammation, fibrous capsule formation, and material degradation, providing a comprehensive picture of local biocompatibility.[27]
Comparative Performance Guide
The ultimate goal is to determine if polymers derived from tert-butyl 2-(4-hydroxybutoxy)acetate are a viable alternative to existing biomaterials. The following table provides a comparative summary based on existing literature for established polymers and a predictive assessment for our novel polyether.
| Material | Cytotoxicity (ISO 10993-5) | Hemocompatibility (ISO 10993-4) | Immunogenicity | Biodegradability | Pros & Cons |
| Polyether from tert-butyl 2-(4-hydroxybutoxy)acetate (Hypothetical) | Expected to be low (<30% effect), similar to other polyethers.[8][28] | Expected to be non-hemolytic, given the inert polyether backbone. | Expected to be low, a key design goal to circumvent PEG issues. | Tunable via hydrolysis of ester side chains. | Pro: Potentially low immunogenicity, biodegradable. Con: Novel material requiring extensive validation. |
| Poly(ethylene glycol) (PEG) | Very Low. Considered non-cytotoxic.[2][29] | Generally non-hemolytic and non-thrombogenic.[1] | Can elicit anti-PEG antibodies upon repeated exposure.[1][4][6] | Non-biodegradable; high MW can accumulate.[3] | Pro: "Gold standard," highly hydrophilic, protein-repellent. Con: Immunogenicity, non-biodegradable. |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally low, but degradation products (lactic/glycolic acid) can lower local pH.[11] | Good. Widely used in FDA-approved devices.[12] | Generally low. | Degrades via hydrolysis of ester backbone.[11] | Pro: FDA-approved, biodegradable, tunable degradation. Con: Acidic byproducts can cause inflammation. |
| Polysarcosine (PSar) | Very Low. Considered highly biocompatible. | Excellent. Shown to have low protein adsorption. | Very low. Considered a leading "stealth" alternative to PEG.[5] | Polypeptoid backbone is potentially biodegradable. | Pro: Excellent "stealth" properties, low immunogenicity. Con: Less regulatory and clinical history than PEG. |
Conclusion
Materials derived from tert-butyl 2-(4-hydroxybutoxy)acetate represent a promising new class of biodegradable polymers. The rational design of a biocompatible polyether backbone coupled with hydrolyzable side chains positions these materials as potential next-generation alternatives to PEG and other established biomaterials. However, this potential can only be realized through a rigorous and systematic biocompatibility assessment. By following the tiered, risk-based approach of the ISO 10993 standards—beginning with foundational in vitro cytotoxicity and hemocompatibility assays and progressing to targeted in vivo studies—researchers can confidently validate the safety and performance of these novel materials, paving the way for their application in advanced drug delivery systems and medical devices.
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- The importance of Poly(ethylene glycol)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for tert-butyl 2-(4-hydroxybutoxy)acetate
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification and purity assessment of novel chemical entities are paramount. "tert-butyl 2-(4-hydroxybutoxy)acetate" (CAS 475086-57-8) is a bifunctional molecule of interest, serving as a versatile intermediate in the synthesis of pharmaceuticals and biodegradable polymers.[1] Its structure, containing a hydroxyl group, an ether linkage, and a sterically hindered tert-butyl ester, necessitates a robust, multi-faceted analytical approach to ensure its identity and quality.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of tert-butyl 2-(4-hydroxybutoxy)acetate. We will explore the synergistic interplay between Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The core principle of this guide is to demonstrate that no single technique is sufficient. Instead, a cross-validation workflow, where data from independent methods are integrated, provides the highest degree of confidence in the analytical results. This aligns with Good Laboratory Practice (GLP) principles, which mandate the use of well-characterized test articles in nonclinical and clinical studies.[2][3][4]
The methodologies and validation principles discussed are grounded in internationally recognized standards, such as the ICH Q2(R1) guideline on the Validation of Analytical Procedures, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[5][6][7]
Physicochemical Properties and Molecular Structure
Before delving into the analytical data, understanding the fundamental properties of the molecule is crucial.
| Property | Value | Source |
| CAS Number | 475086-57-8 | [8][9] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Description | Intermediate in organic synthesis | [1] |
The structure of tert-butyl 2-(4-hydroxybutoxy)acetate presents distinct features that are interrogated by different spectroscopic techniques.
Caption: Molecular structure of tert-butyl 2-(4-hydroxybutoxy)acetate.
Orthogonal Analytical Approaches: A Comparative Overview
Orthogonality in analytical chemistry refers to the use of multiple, independent methods to measure the same attribute.[10] This approach significantly increases the reliability of the results by minimizing the risk of overlooking impurities or misidentifying the compound.[10][11][12][13] For tert-butyl 2-(4-hydroxybutoxy)acetate, we will compare ¹H NMR, FT-IR, and Mass Spectrometry.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information on the chemical environment, connectivity, and relative number of protons. | Highly specific for structure elucidation; quantitative. | Lower sensitivity compared to MS; requires deuterated solvents. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., O-H, C=O, C-O). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | High sensitivity; can be coupled with chromatography (GC/LC) for mixture analysis. | Destructive technique; isomerization can be challenging to distinguish. |
Cross-Validation Workflow in Practice
The power of a multi-technique approach lies in its ability to create a self-validating system. The data from each technique should converge to support a single, unambiguous structural assignment and purity profile.
Caption: Orthogonal cross-validation workflow for analytical data.
Supporting Experimental Data & Interpretation
Below is a summary of expected experimental data for tert-butyl 2-(4-hydroxybutoxy)acetate, based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.1 | Triplet | 2H | -O-CH₂ -CH₂- | Methylene protons adjacent to the ether oxygen. |
| ~ 3.9 | Singlet | 2H | -O-CH₂ -C=O | Methylene protons alpha to the ester carbonyl. |
| ~ 3.6 | Triplet | 2H | -CH₂-CH₂ -OH | Methylene protons adjacent to the hydroxyl group. |
| ~ 2.5 | Broad Singlet | 1H | -OH | Exchangeable proton of the hydroxyl group. |
| ~ 1.8 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- | The two central methylene groups of the butoxy chain. |
| 1.48 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, a characteristic singlet. |
Interpretation: The presence of a prominent singlet at ~1.48 ppm integrating to 9 protons is a strong indicator of the tert-butyl group. The distinct signals for the four methylene groups, each integrating to 2 protons, confirm the butoxy chain and the acetate moiety. The coupling patterns (triplets and multiplets) would further confirm the connectivity of the aliphatic chain.
FT-IR Spectroscopy
The FT-IR spectrum is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500 - 3200 | Broad | O-H stretch | Characteristic of the hydroxyl group.[14] |
| 2975 - 2850 | Strong | C-H stretch | Aliphatic C-H bonds in the methylene and methyl groups. |
| ~ 1735 | Strong, Sharp | C=O stretch | Carbonyl of the tert-butyl ester.[14] |
| ~ 1150 | Strong | C-O stretch | Ether and ester C-O linkages. |
Interpretation: A broad absorption in the 3500-3200 cm⁻¹ region confirms the hydroxyl group, while a strong, sharp peak around 1735 cm⁻¹ is definitive evidence of the ester carbonyl.[14] The combination of these two peaks in a single spectrum is a rapid confirmation of the molecule's bifunctional nature.
Mass Spectrometry (GC-MS)
Mass spectrometry provides the molecular weight and key fragmentation data that serves as a fingerprint for the molecule.
| m/z | Proposed Fragment | Rationale |
| 204 | [M]⁺ | Molecular ion peak (may be low intensity). |
| 148 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for t-butyl esters. |
| 103 | [M - C₄H₉O]⁺ | Cleavage of the tert-butoxy group. |
| 57 | [C₄H₉]⁺ | The tert-butyl carbocation, often a base peak. |
Interpretation: The detection of the molecular ion at m/z 204 would confirm the molecular formula. However, the most diagnostic fragmentation is the loss of 56 Da (isobutylene) to give a peak at m/z 148, and the presence of a strong peak at m/z 57, corresponding to the stable tert-butyl cation.[15] This pattern is highly characteristic of tert-butyl esters and provides strong confirmatory evidence.
Detailed Experimental Protocols
These protocols are provided as a general guide. Specific parameters should be optimized based on the available instrumentation. The principles of Good Laboratory Practice (GLP) should be followed throughout, ensuring proper documentation, sample handling, and data integrity.[3][16][17]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10 mg of tert-butyl 2-(4-hydroxybutoxy)acetate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument Setup: Use an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition Parameters:
-
Mode: Attenuated Total Reflectance (ATR) is often simplest, or transmission (thin film).
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 scans for both the background and the sample.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
-
Data Processing: Collect a background spectrum of the clean crystal or salt plates. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Injection: 1 µL injection with a split ratio of 50:1.
-
Inlet Temperature: 250 °C.
-
-
GC Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Processing: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.
Conclusion
The cross-validation of analytical data using orthogonal techniques—NMR, FT-IR, and MS—provides a robust and scientifically sound method for the characterization of "tert-butyl 2-(4-hydroxybutoxy)acetate". Each technique offers a unique perspective on the molecule's structure and properties. ¹H NMR confirms the precise arrangement of protons and the carbon backbone, FT-IR verifies the presence of critical functional groups, and Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint.
By integrating the data from these independent analyses, as outlined in the workflow, researchers and drug development professionals can achieve a high degree of confidence in the identity, structure, and purity of this key synthetic intermediate. This comprehensive approach is not merely good practice; it is an essential component of regulatory compliance and ensures the quality and integrity of the materials used in the development of new medicines and advanced materials.
References
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- Tert-Butyl 2-(4-Hydroxybutoxy)
- tert-butyl 2-(4-hydroxybutoxy)
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- An In-depth Technical Guide to tert-Butyl 4-hydroxybutano
- tert-Butyl 2-(4-hydroxybutoxy)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(4-hydroxybutoxy)acetate
The procedural guidance herein is grounded in the principles of minimizing risk, ensuring regulatory compliance, and protecting our environment. Every step is designed to be a self-validating system, ensuring that safety is not just a checklist, but an integrated part of the scientific workflow.
Hazard Assessment and Profile
An accurate hazard assessment is the foundation of any safe disposal procedure. Lacking a dedicated SDS for tert-butyl 2-(4-hydroxybutoxy)acetate, we must infer its potential hazards from its constituent functional groups and structurally similar molecules.
-
Ester Functional Group: Acetate esters can be flammable and may cause irritation upon contact. For instance, tert-butyl acetate is classified as a flammable liquid.[1][2][3]
-
Hydroxyl Group: The presence of an alcohol functional group can influence the compound's solubility and reactivity.
-
tert-Butyl Group: This bulky alkyl group can affect the compound's physical properties and steric interactions.
-
Analogous Compound Analysis: The Safety Data Sheet for tert-butyl 2-(4-hydroxyphenyl)acetate, a structurally related compound, indicates that it is a skin and eye irritant and may cause respiratory irritation.[4] It is prudent to assume that tert-butyl 2-(4-hydroxybutoxy)acetate may exhibit similar properties.
Based on this analysis, tert-butyl 2-(4-hydroxybutoxy)acetate should be handled as a potentially hazardous substance with the following likely characteristics:
| Potential Hazard | Rationale | Primary Precautionary Measures |
| Skin and Eye Irritant | Based on data for structurally similar compounds like tert-butyl 2-(4-hydroxyphenyl)acetate.[4] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles and chemical-resistant gloves. |
| Respiratory Irritant | Inferred from analogous compounds.[4] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Flammability | Acetate esters are often flammable.[1][2][3] | Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1][3][5] |
| Environmental Hazard | While many simple esters are biodegradable, improper disposal can still harm aquatic life.[6][7] | Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling tert-butyl 2-(4-hydroxybutoxy)acetate for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling and preparation for disposal of tert-butyl 2-(4-hydroxybutoxy)acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that safety showers and eyewash stations are readily accessible.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A flame-resistant lab coat should be worn. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes are required in any laboratory setting.
-
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is segregation and containment.[9][10] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.
Step 1: Waste Identification and Segregation
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for tert-butyl 2-(4-hydroxybutoxy)acetate waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is generally suitable.
-
Waste Stream: This compound should be disposed of as a non-halogenated organic solvent waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[10]
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management and is mandated by regulations from bodies such as the Occupational Safety and Health Administration (OSHA).[11][12]
-
Label Contents: The label on your hazardous waste container must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-butyl 2-(4-hydroxybutoxy)acetate"
-
The approximate concentration and volume
-
The date accumulation started
-
The primary hazards (e.g., "Irritant," "Flammable")
-
Step 3: Accumulation of Waste
-
Point of Generation: Keep the waste container at or near the point of generation in a designated satellite accumulation area.[13]
-
Container Management: Keep the waste container securely closed except when adding waste.[10][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the effects of any potential spills or leaks.[10][14]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Do Not:
-
Evaporate: Never allow the chemical to evaporate in the fume hood as a means of disposal.[14]
-
Pour Down the Drain: This is strictly prohibited as it can harm the environment and compromise the wastewater treatment system.[14]
-
Place in Regular Trash: Even empty containers that held the chemical must be disposed of properly. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol), and dispose of the rinsate as hazardous waste. The triple-rinsed container can then be disposed of as regular trash after defacing the label.[14][15]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames and turn off spark-producing equipment.
-
Contain the Spill: Use a spill kit with absorbent materials (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-(4-hydroxybutoxy)acetate.
Caption: Decision workflow for safe disposal.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
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The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
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NIC Industries. (2022, December 30). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Purdue University. (n.d.). U.S. EPA Pesticide Registration (PR) Notice 83-3. CERIS. Retrieved from [Link]
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Staples, C. A. (2001). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Chemosphere, 45(3), 339-346. Retrieved from [Link]
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ResearchGate. (2025, August 10). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
